Product packaging for FM-381(Cat. No.:CAS No. 2226521-65-7)

FM-381

Cat. No.: B607483
CAS No.: 2226521-65-7
M. Wt: 428.496
InChI Key: GJMZWYLOARVASY-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FM-381 is a Chemical Probe For JAK3 and JAK3 specific reversible covalent inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24N6O2 B607483 FM-381 CAS No. 2226521-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-cyano-3-[5-(3-cyclohexyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMZWYLOARVASY-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

FM-381: A Technical Guide to its Mechanism of Action as a Selective JAK3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FM-381 is a potent and highly selective, covalent reversible inhibitor of Janus kinase 3 (JAK3). Its mechanism of action is centered on the specific targeting of a unique cysteine residue, Cys909, within the ATP-binding site of JAK3. This interaction leads to the effective blockade of the JAK/STAT signaling pathway, a critical cascade in immune cell development and function. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While the primary role of this compound is the inhibition of JAK3-mediated signaling, this guide also explores the indirect connections between JAK3 inhibition and the regulation of apoptosis.

Core Mechanism of Action: Selective JAK3 Inhibition

This compound is distinguished by its potent and selective inhibition of JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases that also includes JAK1, JAK2, and TYK2. The expression of JAK3 is primarily restricted to hematopoietic cells and it plays a crucial role in signaling for cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1]

The inhibitory action of this compound is achieved through a covalent reversible binding mechanism. It specifically targets the Cys909 residue in the ATP-binding pocket of JAK3.[2] This covalent interaction, while stable, is reversible, which can be advantageous in minimizing off-target effects.[2][3][4] The selectivity of this compound for JAK3 over other JAK family members is a key feature of its molecular profile.

Quantitative Data on Potency and Selectivity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound against JAK3

ParameterValueReference
IC50127 pM[2]

Table 2: Selectivity of this compound against other JAK Family Kinases

KinaseSelectivity (fold vs. JAK3)Reference
JAK1410[2]
JAK22700[2]
TYK23600[2]

Table 3: Cellular Activity of this compound

AssayCell TypeParameterValueReference
BRET AssayHuman CD4+ T CellsApparent EC50100 nM[2]
IL-2 Stimulated STAT5 PhosphorylationHuman CD4+ T CellsInhibitionEffective at 100 nM[2]
IL-6 Stimulated STAT3 SignalingHuman CD4+ T CellsInhibitionNo significant inhibition up to 1 µM[2]

Signaling Pathway: Inhibition of the JAK/STAT Cascade

The JAK/STAT signaling pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the regulation of gene expression.[5] This pathway is integral to immunity, proliferation, differentiation, and apoptosis.[5]

The binding of a cytokine to its receptor induces the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[5]

This compound, by inhibiting JAK3, effectively blocks this signaling cascade downstream of common γ-chain cytokines. This leads to the inhibition of STAT5 phosphorylation, a key step in the signaling of cytokines like IL-2, which is crucial for T-cell proliferation and differentiation.[2]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc) Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates JAK1->STAT5 Phosphorylates pSTAT5 pSTAT5 Dimer pSTAT5 Dimer pSTAT5->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Expression (Proliferation, Differentiation) Nucleus->Gene Regulates FM381 This compound FM381->JAK3 Inhibits

Figure 1: this compound inhibits the JAK/STAT signaling pathway.

Relationship with Apoptosis and Necroptosis

While the primary mechanism of this compound is the inhibition of JAK3-mediated proliferation and differentiation signals, there are indirect links between the JAK/STAT pathway and programmed cell death mechanisms like apoptosis and necroptosis.

Induction of Apoptosis

Inhibition of the JAK/STAT pathway has been shown to induce apoptosis in various cancer cells.[6] Constitutive activation of STAT3, a downstream target of JAKs, is known to inhibit apoptosis.[6] Therefore, by blocking JAK3, and subsequently STAT signaling, this compound may promote apoptosis in cells that are dependent on this pathway for survival. For instance, inhibition of JAK3 in anaplastic large cell lymphoma has been demonstrated to induce caspase-3-associated apoptosis.[7][8] Furthermore, mutant JAK3 has been found to repress mitochondrial apoptosis in T-cell acute lymphoblastic leukemia, and its inhibition reverses this effect.[9][10]

Connection to Necroptosis

The direct role of this compound in necroptosis is not well-established. However, the broader JAK/STAT pathway has been implicated in interferon-driven necroptosis.[11] Interferons can mediate necroptosis through JAK/STAT-dependent transcription.[11] It is plausible that by modulating the JAK/STAT signaling environment, JAK3 inhibition could indirectly influence necroptotic signaling, but further research is required to elucidate a specific mechanism. Some studies have also suggested a role for STAT3 in TNF-induced necroptosis.[3]

Cell_Fate_Regulation FM381 This compound JAK3 JAK3 FM381->JAK3 Inhibits STAT_Signaling STAT Signaling JAK3->STAT_Signaling Activates Proliferation Cell Proliferation & Survival STAT_Signaling->Proliferation Promotes Apoptosis Apoptosis STAT_Signaling->Apoptosis Inhibits

Figure 2: Logical relationship of this compound action on cell fate.

Experimental Protocols

In Vitro JAK3 Kinase Inhibition Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against JAK3.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12]

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound or test compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µl of the this compound dilution or DMSO (vehicle control).

  • Add 2 µl of a solution containing the JAK3 enzyme in kinase buffer.

  • Initiate the kinase reaction by adding 2 µl of a solution containing the substrate and ATP in kinase buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare this compound Dilutions Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add JAK3 Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate & ATP Add_Enzyme->Add_Substrate_ATP Incubate Incubate (60 min) Add_Substrate_ATP->Incubate Detect_ADP Detect ADP (ADP-Glo™) Incubate->Detect_ADP Analyze Calculate IC50 Detect_ADP->Analyze End End Analyze->End

Figure 3: Workflow for an in vitro JAK3 kinase inhibition assay.
Cellular Target Engagement Assay (NanoBRET™)

This protocol outlines a general procedure for measuring the engagement of this compound with JAK3 in living cells using the NanoBRET™ technology.

Materials:

  • HEK293 cells (or other suitable cell line)

  • JAK3-NanoLuc® fusion vector

  • Transfection reagent

  • NanoBRET™ tracer for JAK3

  • This compound or test compound

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • 96-well white plates

  • Luminometer

Procedure:

  • Transfect HEK293 cells with the JAK3-NanoLuc® fusion vector and seed them into a 96-well plate.

  • Incubate the cells to allow for protein expression.

  • Prepare serial dilutions of this compound.

  • Add the NanoBRET™ tracer to the cells at a predetermined optimal concentration.

  • Add the this compound dilutions to the wells and incubate for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.

  • Measure the BRET signal on a luminometer.

  • Calculate the IC50 value by plotting the BRET ratio against the logarithm of the inhibitor concentration.

NanoBRET_Workflow Start Start Transfect Transfect Cells with JAK3-NanoLuc® Start->Transfect Seed Seed Cells in Plate Transfect->Seed Add_Tracer Add NanoBRET™ Tracer Seed->Add_Tracer Add_Inhibitor Add this compound Dilutions Add_Tracer->Add_Inhibitor Incubate Incubate (2 hours) Add_Inhibitor->Incubate Add_Substrate Add Nano-Glo® Substrate Incubate->Add_Substrate Measure_BRET Measure BRET Signal Add_Substrate->Measure_BRET Analyze Calculate IC50 Measure_BRET->Analyze End End Analyze->End

Figure 4: Workflow for a NanoBRET™ cellular target engagement assay.

Negative Control: FM-479

For robust experimental design, a negative control compound is essential to distinguish the specific effects of JAK3 inhibition from off-target or compound-specific effects. FM-479 is the recommended negative control for this compound. It is structurally related to this compound but lacks activity against JAK3 or other kinases. When conducting experiments with this compound, it is crucial to include a parallel treatment with FM-479 at the same concentrations to ensure that the observed effects are due to the specific inhibition of JAK3.

Conclusion

This compound is a powerful research tool for investigating the biological roles of JAK3. Its high potency, selectivity, and reversible covalent mechanism of action make it a valuable probe for dissecting the intricacies of the JAK/STAT signaling pathway. While its primary effect is on immune cell signaling, leading to the modulation of proliferation and differentiation, its inhibitory action on the JAK/STAT pathway can also indirectly influence cell fate decisions, including the induction of apoptosis in specific cellular contexts. Further research is warranted to fully elucidate any potential role of selective JAK3 inhibition in the regulation of necroptosis. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this selective JAK3 inhibitor.

References

The Cellular Target of FM-381: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FM-381 is a highly potent and selective chemical probe designed to investigate the cellular functions of Janus kinase 3 (JAK3). This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and the experimental data supporting its characterization. Detailed protocols for key biochemical and cellular assays are provided to enable researchers to effectively utilize this compound in their studies.

Cellular Target: Janus Kinase 3 (JAK3)

The primary cellular target of this compound is Janus kinase 3 (JAK3) , a member of the Janus family of cytoplasmic tyrosine kinases, which also includes JAK1, JAK2, and TYK2. Unlike the other ubiquitously expressed JAK family members, JAK3 expression is predominantly restricted to hematopoietic cells and is crucial for immune cell development and function.[1]

This compound exhibits a unique mechanism of action as a covalent reversible inhibitor . It specifically targets a non-catalytic cysteine residue at position 909 (Cys909) within the ATP-binding site of JAK3.[2] This cysteine is not present in the other JAK family members, which possess a serine at the equivalent position, forming the basis for the remarkable selectivity of this compound.[2] The interaction involves the formation of a covalent bond between the thiol group of Cys909 and an electrophilic moiety on this compound.[1] The reversible nature of this bond contributes to its favorable safety profile by minimizing the potential for permanent off-target modifications.[3]

Quantitative Data

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound Against JAK Family Kinases
KinaseIC50 (pM)Selectivity vs. JAK3 (fold)
JAK3 127 -
JAK152,000~410
JAK2346,000~2700
TYK2459,000~3600
Data derived from radiometric assays.[4]
Table 2: Cellular Activity of this compound
AssayCell TypeParameterValue
NanoBRET Target EngagementHEK293Apparent EC50100 nM
IL-2 Stimulated STAT5 PhosphorylationHuman CD4+ T CellsInhibitionPotent at 100 nM
IL-6 Stimulated STAT3 PhosphorylationHuman CD4+ T CellsInhibitionNo significant inhibition up to 1 µM
Data demonstrates on-target engagement and selective inhibition of the JAK3-dependent signaling pathway in a cellular context.[4]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors.

JAK-STAT Signaling Pathway

Mechanism of Covalent Reversible Inhibition

Covalent_Reversible_Inhibition

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

Radiometric Kinase Assay (ProQinase™ Format)

This assay quantifies the enzymatic activity of JAK3 by measuring the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide.

Materials:

  • Recombinant human JAK3 (e.g., ProQinase™ Cat. No. 0354-0000-1)

  • Substrate peptide (e.g., TRK-C derived peptide)

  • [γ-³³P]ATP

  • Kinase reaction buffer (70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

  • This compound dissolved in 100% DMSO

  • Stop solution (e.g., 2% H₃PO₄)

  • Scintillation plates (e.g., ScintiPlate-96)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in 10% DMSO.

  • In a ScintiPlate microtiter plate, add 20 µl of kinase reaction buffer.

  • Add 5 µl of the this compound dilution or 10% DMSO for control wells.

  • Add 10 µl of the substrate peptide solution.

  • Add 10 µl of the recombinant JAK3 enzyme.

  • Initiate the reaction by adding 5 µl of the [γ-³³P]ATP solution.

  • Mix the plate on a shaker and incubate for 60 minutes at 30°C.

  • Stop the reaction by adding 50 µl of 2% H₃PO₄.

  • Wash the plate three times with 200 µl of 0.9% NaCl.

  • Dry the plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

NanoBRET™ Target Engagement Assay

This cell-based assay measures the binding of this compound to JAK3 in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • HEK293 cells

  • JAK3-NanoLuc® Fusion Vector (e.g., Promega)

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer K-5 (Promega)

  • NanoBRET™ Nano-Glo® Substrate (Promega)

  • Extracellular NanoLuc® Inhibitor (Promega)

  • This compound dissolved in 100% DMSO

  • 96-well white assay plates

Procedure:

  • Transfect HEK293 cells with the JAK3-NanoLuc® Fusion Vector according to the manufacturer's protocol.

  • Seed the transfected cells into 96-well white assay plates and incubate overnight.

  • Prepare serial dilutions of this compound in Opti-MEM.

  • Add the NanoBRET™ tracer to the cells at the recommended concentration.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

  • Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of BRET measurements.

  • Calculate the NanoBRET™ ratio and determine the EC50 value for this compound.[5]

Cellular Assay for IL-2-Stimulated STAT5 Phosphorylation

This flow cytometry-based assay assesses the ability of this compound to inhibit JAK3-mediated signaling downstream of the IL-2 receptor in primary human T cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD4+ T cell isolation kit

  • RPMI-1640 medium + 10% FBS

  • Recombinant human IL-2

  • This compound dissolved in DMSO

  • Fixation buffer (e.g., Cytofix™ Buffer)

  • Permeabilization buffer (e.g., Phosflow™ Perm III Buffer)

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-pSTAT5 (Y694)

  • Flow cytometer

Procedure:

  • Isolate CD4+ T cells from human PBMCs.

  • Culture the CD4+ T cells in RPMI-1640 + 10% FBS.

  • Pre-incubate the cells with various concentrations of this compound or DMSO vehicle control for 1 hour at 37°C.

  • Stimulate the cells with recombinant human IL-2 (e.g., 100 ng/mL) for 15-20 minutes at 37°C.

  • Fix the cells by adding fixation buffer and incubate for 10-12 minutes at 37°C.

  • Permeabilize the cells by adding ice-cold permeabilization buffer and incubate for 8-12 minutes on ice.

  • Stain the cells with fluorochrome-conjugated anti-CD4 and anti-pSTAT5 antibodies for 45-60 minutes at room temperature in the dark.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the data on a flow cytometer and analyze the levels of pSTAT5 in the CD4+ T cell population.

Experimental Workflows

The following diagram illustrates a typical workflow for the discovery and characterization of a kinase inhibitor like this compound.

Kinase Inhibitor Discovery and Profiling Workflow

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Biochem_Screen Primary Biochemical Screen (e.g., Radiometric Assay) IC50_Determination IC50 Determination Biochem_Screen->IC50_Determination Selectivity_Profiling Kinome Selectivity Profiling (Panel of >400 kinases) IC50_Determination->Selectivity_Profiling MoA_Studies Mechanism of Action Studies (e.g., Reversibility) Selectivity_Profiling->MoA_Studies Target_Engagement Target Engagement Assay (e.g., NanoBRET) MoA_Studies->Target_Engagement Pathway_Inhibition Pathway Inhibition Assay (e.g., pSTAT5 Flow Cytometry) Target_Engagement->Pathway_Inhibition Cellular_Phenotype Phenotypic Assays (e.g., Cytokine Release, Proliferation) Pathway_Inhibition->Cellular_Phenotype PK_PD Pharmacokinetics & Pharmacodynamics Cellular_Phenotype->PK_PD Efficacy_Models Disease Efficacy Models (e.g., Autoimmune models) PK_PD->Efficacy_Models

Conclusion

This compound is a powerful and exquisitely selective tool for the study of JAK3 biology. Its well-defined cellular target, Cys909 of JAK3, and its covalent reversible mechanism of action make it a superior chemical probe compared to less selective, non-covalent inhibitors. The data and protocols presented in this guide are intended to facilitate its use in elucidating the specific roles of JAK3 in health and disease, and to serve as a valuable resource for researchers in the field of kinase drug discovery.

References

An In-depth Technical Guide to the Covalent Reversible Inhibition of JAK3 by FM-381

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective Janus kinase 3 (JAK3) inhibitor, FM-381. It details the mechanism of its covalent reversible inhibition, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Covalent Reversible Inhibition

This compound is a chemical probe distinguished by its potent and highly selective inhibition of JAK3.[1][2][3][4][5] Its mechanism of action is rooted in a covalent reversible interaction with a unique cysteine residue, Cys909, located in the ATP-binding site of JAK3.[1][3] This targeted interaction is a key determinant of its selectivity, as other JAK family members (JAK1, JAK2, and TYK2) lack a cysteine at this position.[3] The cyano-acrylamide warhead of this compound acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys909. This bond formation is reversible, a feature that can potentially mitigate the risk of permanent off-target modifications and associated toxicities.[6] Furthermore, the binding of this compound induces a conformational change in the kinase, creating a new induced-fit binding pocket that further enhances its affinity and selectivity.[2][3]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.

Table 1: In Vitro Potency and Selectivity of this compound against JAK Family Kinases

KinaseIC₅₀ (pM)Selectivity vs. JAK3 (-fold)
JAK3 127-
JAK1 52,000410
JAK2 346,0002,700
TYK2 459,0003,600

Data derived from radiometric assays.[1][5][7]

Table 2: Cellular Activity of this compound

AssayCell LineParameterValue
NanoBRET Target EngagementHeLaApparent EC₅₀100 nM
IL-2 Stimulated STAT5 PhosphorylationHuman CD4+ T CellsInhibition100 nM
IL-6 Stimulated STAT3 PhosphorylationHuman CD4+ T CellsNo inhibition up to1 µM

BRET (Bioluminescence Resonance Energy Transfer) assays measure target engagement in live cells. STAT phosphorylation assays assess downstream signaling inhibition.[1][7]

Table 3: Kinome-wide Selectivity Profile of this compound

ConcentrationNumber of Kinases ScreenedKinases with >50% Inhibition (excluding JAK3)
100 nM4100
500 nM41011

Selectivity was assessed against a panel of 410 kinases.[1]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows associated with this compound.

JAK_STAT_Pathway JAK/STAT Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5->pSTAT5 Gene_Expression Gene Expression (e.g., Proliferation, Differentiation) pSTAT5->Gene_Expression Translocates and regulates transcription FM381 This compound FM381->JAK3 Inhibits (Covalent Reversible) IL2 IL-2 IL2->Cytokine_Receptor Binds

Caption: IL-2 mediated JAK/STAT signaling and its inhibition by this compound.

Experimental_Workflow Workflow for Assessing STAT5 Phosphorylation Inhibition Purify_T_Cells 1. Purify CD4+ T Cells from human PBMCs Incubate_FM381 2. Incubate with this compound (0-300 nM) or DMSO for 1 hour Purify_T_Cells->Incubate_FM381 Stimulate_IL2 3. Stimulate with IL-2 for 30 minutes Incubate_FM381->Stimulate_IL2 Lyse_Cells 4. Cell Lysis Stimulate_IL2->Lyse_Cells SDS_PAGE 5. SDS-PAGE Lyse_Cells->SDS_PAGE Western_Blot 6. Western Blot SDS_PAGE->Western_Blot Antibody_Incubation 7. Incubate with anti-pSTAT5 & anti-STAT5 antibodies Western_Blot->Antibody_Incubation Visualize 8. Visualize with Infrared Imaging System Antibody_Incubation->Visualize Analyze 9. Analyze pSTAT5 levels Visualize->Analyze Selectivity_Logic Logical Relationship of this compound's Selectivity FM381 This compound JAK3 JAK3 (Cys909) FM381->JAK3 Targets Other_JAKs JAK1, JAK2, TYK2 (No Cys909) FM381->Other_JAKs Does not potently target Other_Kinases Broader Kinome (410 kinases) FM381->Other_Kinases Largely inactive against High_Potency High Potency Inhibition (pM IC₅₀) JAK3->High_Potency Low_Potency Low Potency Inhibition (High nM to µM IC₅₀) Other_JAKs->Low_Potency No_Significant_Inhibition No Significant Inhibition at 100 nM Other_Kinases->No_Significant_Inhibition

References

FM-381: An In-Depth Profile of a Selective JAK3 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of FM-381, a potent and selective covalent inhibitor of Janus Kinase 3 (JAK3). The information presented herein is intended to equip researchers and drug development professionals with a detailed understanding of this compound's activity against its primary target, as well as its broader interactions across the human kinome. All data is presented in a structured format for clarity and ease of comparison, accompanied by detailed experimental methodologies and visual representations of key workflows.

Executive Summary

This compound is a chemical probe that demonstrates high potency and selectivity for JAK3, a key enzyme in the JAK-STAT signaling pathway predominantly expressed in hematopoietic cells. Its selectivity is crucial for minimizing off-target effects, a critical consideration in the development of kinase inhibitors. This document outlines the quantitative measures of this compound's selectivity, the protocols used to obtain this data, and a visual representation of the experimental workflow.

Data Presentation: Kinase Selectivity Profile of this compound

The selectivity of this compound has been rigorously evaluated against its primary target family and a broad panel of human kinases. The following tables summarize the key quantitative data.

Table 1: Potency and Selectivity against JAK Family Kinases
KinaseIC50 (nM)Selectivity vs. JAK3 (fold)
JAK3 0.127 [1]-
JAK152[2]410[1]
JAK2346[2]2700[1]
TYK2459[2]3600[1]

IC50 values were determined using a radiometric assay.[3]

Table 2: Broad Kinase Panel Screening Results (ProQinase - 410 Kinases)
Concentration (nM)Number of Hits (% Inhibition > 50%)Observations
1000[2]No significant off-target activity was detected, demonstrating high selectivity at this concentration.[2]
50011[1]Moderate inhibition of 11 other kinases was observed, with residual activities below 50%.[1]
Table 3: Bromodomain Selectivity Profile
Target FamilyResult
Bromodomains (BRD4, BRPF, CECR, FALZ, TAF1, BRD9)Inactive[1]

Experimental Protocols

The following sections detail the methodologies employed to generate the selectivity data for this compound.

Radiometric Kinase Assay for JAK3 IC50 Determination

A radiometric assay was utilized to determine the IC50 value of this compound against JAK3. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.

Materials:

  • Recombinant human JAK3 enzyme

  • Peptide substrate

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • This compound (serially diluted)

  • Phosphocellulose filter plates

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Reaction Setup: A master mix containing the kinase reaction buffer, recombinant JAK3 enzyme, and peptide substrate is prepared.

  • Inhibitor Addition: Serial dilutions of this compound in DMSO are added to the wells of a microtiter plate. A DMSO-only control is included.

  • Enzyme Addition: The enzyme/substrate master mix is added to the wells containing the inhibitor.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mix of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is at or near the Km for ATP (e.g., 10 µM).[3]

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination: The reaction is stopped by the addition of phosphoric acid.

  • Separation: The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated peptide substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away using a phosphoric acid solution.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ProQinase Kinase Panel Screening (³³PanQinase™ Assay)

The broad selectivity of this compound was assessed using the ProQinase panel of 410 kinases. This is a radiometric assay that utilizes a filter-binding method.

Procedure:

  • Compound Preparation: this compound is prepared at the specified screening concentrations (100 nM and 500 nM) in 10% DMSO.

  • Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing a reaction buffer (e.g., 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT), the specific substrate, and the respective recombinant protein kinase.

  • Assay Plate Setup:

    • 20 µl of the reaction buffer is added to the wells of a ScintiPlate microtiter plate.

    • 5 µl of the test compound solution (or DMSO control) is added.

    • 10 µl of the substrate solution is added.

    • 10 µl of the recombinant protein kinase is added.

  • Reaction Initiation: The reaction is started by the addition of 5 µl of an ATP solution containing [³³P-γ]-ATP.

  • Incubation: The plate is mixed on a shaker and incubated for 60 minutes at 30°C.

  • Reaction Termination and Washing: The reaction is stopped by adding 50 µl of 2% H₃PO₄. The plate is then washed three times with 200 µl of 0.9% NaCl to remove unbound radiolabeled ATP.

  • Signal Detection: After drying, the plate is read in a scintillation counter to measure the amount of incorporated radioactivity.

  • Data Interpretation: The percentage of inhibition for each kinase at the tested concentrations is calculated relative to the control wells. Hits are typically defined as kinases showing inhibition greater than a certain threshold (e.g., 50%).

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the kinase selectivity profiling of this compound.

KinaseSelectivityWorkflow cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Kinase Reaction cluster_3 Detection & Analysis Compound Test Compound (this compound) SerialDilution Serial Dilution Compound->SerialDilution AssayPlate Microtiter Plate SerialDilution->AssayPlate Add Compound AddEnzyme Add Kinase & Substrate AssayPlate->AddEnzyme InitiateReaction Add [γ-³³P]ATP AddEnzyme->InitiateReaction Incubation Incubate at 30°C InitiateReaction->Incubation StopReaction Stop Reaction Incubation->StopReaction FilterBinding Filter Binding & Wash StopReaction->FilterBinding ScintillationCounting Scintillation Counting FilterBinding->ScintillationCounting DataAnalysis Data Analysis (IC50 / % Inhibition) ScintillationCounting->DataAnalysis

Caption: Workflow of a radiometric kinase selectivity assay.

JAK_STAT_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT pSTAT->pSTAT GeneExpression Gene Expression pSTAT->GeneExpression Translocates & Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds FM381 This compound FM381->JAK3 Inhibits

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

References

In Vitro Potency of FM-381 on JAK3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of FM-381, a selective and reversible covalent inhibitor of Janus Kinase 3 (JAK3). This document details the quantitative potency, experimental methodologies, and relevant biological pathways, presenting the information in a clear and structured format to support research and drug development efforts in immunology and oncology.

Quantitative Potency and Selectivity of this compound

This compound is a highly potent inhibitor of JAK3, demonstrating picomolar affinity in enzymatic assays. Its selectivity for JAK3 over other members of the JAK family is a key attribute, minimizing off-target effects. The compound's potency has been characterized through various in vitro assays, with the key quantitative data summarized below.

ParameterValueAssay TypeNotes
IC50 127 pMRadiometric Kinase AssayHalf-maximal inhibitory concentration in a biochemical assay.[1][2][3][4][5]
EC50 100 nMNanoBRET Cellular AssayHalf-maximal effective concentration in a cellular context, measuring target engagement.[1][3]
Selectivity vs. JAK1 ~400-foldRadiometric Kinase AssayDemonstrates significant selectivity for JAK3 over JAK1.[1][2][3][4][5]
Selectivity vs. JAK2 ~2700-foldRadiometric Kinase AssayExhibits high selectivity against JAK2.[1][2][3][4][5]
Selectivity vs. TYK2 ~3600-foldRadiometric Kinase AssayShows substantial selectivity over TYK2.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the potency of this compound are provided below.

Radiometric Kinase Assay for IC50 Determination

This biochemical assay directly measures the enzymatic activity of purified JAK3 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Materials:

  • Purified recombinant human JAK3 enzyme

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound (or other test compounds) in DMSO

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, purified JAK3 enzyme, and the peptide substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for JAK3.

  • Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]ATP is washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the filter plate and add a scintillant.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

NanoBRET™ Target Engagement Assay for EC50 Determination

This cellular assay measures the binding of this compound to JAK3 within living cells using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • HEK293 cells

  • Plasmid encoding JAK3 fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer K-5 (a fluorescent ligand for JAK3)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound (or other test compounds) in DMSO

  • White, 96-well assay plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Transfect HEK293 cells with the JAK3-NanoLuc® fusion vector.

  • After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM™.

  • Prepare serial dilutions of this compound in DMSO.

  • In a white 96-well plate, add the cell suspension.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Add the NanoBRET™ Tracer K-5 to all wells. The concentration of the tracer should be optimized for the specific assay.

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for STAT5 Phosphorylation Inhibition

This assay assesses the functional consequence of JAK3 inhibition by measuring the phosphorylation of its downstream substrate, STAT5, in response to cytokine stimulation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • Interleukin-2 (IL-2)

  • This compound (or other test compounds) in DMSO

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 90% methanol)

  • Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody

  • Flow cytometer

Procedure:

  • Isolate PBMCs or culture the T-cell line.

  • Starve the cells of cytokines for a period (e.g., 4-6 hours) in serum-free media.

  • Pre-incubate the cells with serial dilutions of this compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Stimulate the cells with a pre-determined concentration of IL-2 for 15-30 minutes at 37°C.

  • Fix the cells by adding a fixation buffer.

  • Permeabilize the cells by adding a permeabilization buffer.

  • Stain the cells with the fluorochrome-conjugated anti-phospho-STAT5 antibody.

  • Wash the cells and resuspend them in a suitable buffer for flow cytometry.

  • Acquire the data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT5 signal.

  • Analyze the data to determine the percentage of cells with phosphorylated STAT5 or the median fluorescence intensity of the pSTAT5 signal.

  • Calculate the percentage of inhibition for each this compound concentration relative to the IL-2 stimulated control.

  • Determine the IC50 value for the inhibition of STAT5 phosphorylation.

Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.

JAK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc chain) Cytokine->Receptor 1. Binding JAK3_inactive JAK3 (inactive) JAK1_inactive JAK1 (inactive) STAT5_inactive STAT5 Receptor->STAT5_inactive 4. STAT5 Recruitment JAK3_active JAK3 (active) -P JAK3_inactive->JAK3_active 2. Activation & Autophosphorylation JAK1_active JAK1 (active) -P JAK1_inactive->JAK1_active JAK3_active->Receptor 3. Receptor Phosphorylation JAK3_active->STAT5_inactive 5. STAT5 Phosphorylation STAT5_active pSTAT5 STAT5_inactive->STAT5_active STAT5_dimer pSTAT5 Dimer STAT5_active->STAT5_dimer 6. Dimerization DNA DNA STAT5_dimer->DNA 7. Nuclear Translocation FM381 This compound FM381->JAK3_active Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation

Caption: The JAK3 signaling pathway, which is initiated by cytokine binding and leads to gene transcription.

Experimental_Workflow cluster_biochemical Biochemical Potency cluster_cellular Cellular Potency & Function cluster_selectivity Selectivity Profiling Radiometric_Assay Radiometric Kinase Assay IC50 IC50 Determination Radiometric_Assay->IC50 Selectivity_Fold Selectivity Fold Calculation NanoBRET NanoBRET Target Engagement Assay EC50 EC50 Determination NanoBRET->EC50 Functional_IC50 Functional IC50 STAT5_Assay STAT5 Phosphorylation Assay (Flow Cytometry) STAT5_Assay->Functional_IC50 Kinase_Panel Kinase Panel Screening (vs. JAK1, JAK2, TYK2, etc.) Kinase_Panel->Selectivity_Fold

Caption: Workflow for determining the in vitro potency and selectivity of this compound.

Covalent_Binding_Mechanism JAK3_Pocket JAK3 ATP Binding Pocket Cysteine 909 (Cys909) Other Residues Covalent_Complex Reversible Covalent Complex Cys909-FM-381 Adduct Inhibited JAK3 JAK3_Pocket:cys909->Covalent_Complex 2. Reversible Covalent Bond Formation FM381 This compound Acrylamide Warhead Other Moieties FM381->JAK3_Pocket 1. Non-covalent Binding

Caption: Reversible covalent binding mechanism of this compound to Cysteine 909 in the ATP binding pocket of JAK3.

References

FM-381: A Technical Guide to a Selective Chemical Probe for JAK3 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FM-381, a potent and selective chemical probe for Janus kinase 3 (JAK3). Its unique mechanism as a covalent reversible inhibitor makes it a valuable tool for elucidating the specific functions of JAK3 in health and disease. This document summarizes its biochemical and cellular activity, details experimental protocols for its use, and provides visual representations of its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a highly selective and potent chemical probe for JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases.[1] JAK3 plays a crucial role in cytokine signaling, primarily in hematopoietic cells, and is a key component of the JAK/STAT signaling pathway.[1] Dysregulation of JAK3 activity has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.

What distinguishes this compound is its unique mechanism of action. It acts as a covalent reversible inhibitor, targeting a specific cysteine residue (Cys909) located at the gatekeeper position of JAK3.[1][2] This covalent interaction, combined with its high selectivity, allows for precise interrogation of JAK3 function with minimal off-target effects on other JAK family members (JAK1, JAK2, and TYK2).[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of this compound against the JAK Family

KinaseIC50 (nM)Selectivity vs. JAK3 (fold)
JAK3 0.127 - 0.154 -
JAK152~410
JAK2346~2700
TYK2459~3600

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Cellular Activity of this compound

AssayCell TypeParameterValue (nM)
NanoBRET Target EngagementHeLa CellsApparent EC50100
IL-2 Stimulated STAT5 PhosphorylationHuman CD4+ T CellsEffective Concentration100
IL-6 Stimulated STAT3 PhosphorylationHuman CD4+ T CellsNo significant inhibitionup to 1000

Data compiled from multiple sources.[1][2][4]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the JAK3-mediated phosphorylation of STAT proteins, primarily STAT5, in response to cytokine stimulation. The following diagram illustrates the canonical JAK/STAT signaling pathway and the specific point of inhibition by this compound.

JAK_STAT_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive Recruitment JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment JAK3_active JAK3 (Active) JAK3_inactive->JAK3_active Autophosphorylation JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Transphosphorylation STAT5_inactive STAT5 JAK3_active->STAT5_inactive Phosphorylation JAK1_active->STAT5_inactive Phosphorylation STAT5_active p-STAT5 STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Translocation FM381 This compound FM381->JAK3_inactive Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: JAK/STAT signaling pathway inhibited by this compound.

Experimental Protocols

This section provides a detailed methodology for a key cell-based assay used to characterize the activity of this compound.

Inhibition of IL-2 Stimulated STAT5 Phosphorylation in Human CD4+ T Cells

This assay assesses the ability of this compound to block the JAK1/JAK3-dependent phosphorylation of STAT5 in primary human T cells stimulated with Interleukin-2 (IL-2).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD4+ T Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant Human IL-2

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Isolation of CD4+ T Cells: Isolate CD4+ T cells from human PBMCs using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions.

  • Cell Culture: Culture the purified CD4+ T cells in complete RPMI-1640 medium.

  • Inhibitor Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Seed an equal number of CD4+ T cells into a multi-well plate.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or a DMSO vehicle control for 1 hour at 37°C.[2][6]

  • Cytokine Stimulation:

    • Stimulate the cells with recombinant human IL-2 (e.g., 50 ng/mL) for 30 minutes at 37°C.[2][6]

  • Cell Lysis:

    • After stimulation, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT5 and total STAT5 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Probe for a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-STAT5 and total STAT5. Normalize the phospho-STAT5 signal to the total STAT5 signal to determine the extent of inhibition at each concentration of this compound.

The following diagram outlines the workflow for this experimental protocol.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from blood Isolate_CD4 Isolate CD4+ T Cells Isolate_PBMCs->Isolate_CD4 Culture_Cells Culture CD4+ T Cells Isolate_CD4->Culture_Cells Add_FM381 Add this compound or DMSO Culture_Cells->Add_FM381 Incubate_1hr Incubate for 1 hour Add_FM381->Incubate_1hr Add_IL2 Add IL-2 Incubate_1hr->Add_IL2 Incubate_30min Incubate for 30 minutes Add_IL2->Incubate_30min Lyse_Cells Lyse Cells Incubate_30min->Lyse_Cells Quantify_Protein Quantify Protein Lyse_Cells->Quantify_Protein Western_Blot Western Blot for p-STAT5 Quantify_Protein->Western_Blot Analyze_Data Analyze Data Western_Blot->Analyze_Data

Caption: Workflow for STAT5 phosphorylation assay.

Conclusion

This compound is a powerful and selective chemical probe that enables the specific investigation of JAK3's role in cellular signaling and pathophysiology. Its well-characterized potency, selectivity, and mechanism of action, coupled with established experimental protocols, make it an indispensable tool for researchers in immunology, oncology, and drug discovery. The data and methods presented in this guide provide a solid foundation for the effective utilization of this compound in advancing our understanding of JAK3 biology.

References

The Crucial Role of Cysteine 909 in the Selective and Reversible Covalent Binding of FM-381 to JAK3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide delves into the molecular interactions underpinning the high-potency and selective inhibition of Janus Kinase 3 (JAK3) by the chemical probe FM-381. We will explore the unique structural feature of JAK3, the Cysteine 909 (Cys909) residue, and its pivotal role in the covalent reversible binding mechanism of this compound. This document provides a comprehensive overview of the quantitative binding data, detailed experimental protocols, and visual representations of the key biological and experimental processes.

Introduction: The Quest for JAK3 Selectivity

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases essential for mediating signaling from cytokine and growth factor receptors.[1] This signaling cascade, known as the JAK-STAT pathway, is fundamental to numerous cellular processes, including immunity, cell proliferation, and differentiation.[1][2][3] While other JAK family members are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, where it plays a critical role in immune cell development and function.[4] Loss-of-function mutations in JAK3 lead to Severe Combined Immunodeficiency (SCID), highlighting its indispensable role in the immune system.[4][5]

The high degree of structural conservation in the ATP-binding sites across the JAK family has made the development of isoform-selective inhibitors a significant challenge.[5][6][7][8] Such selectivity is crucial for minimizing off-target effects and improving the therapeutic window of potential drugs. This compound emerges as a powerful chemical probe, demonstrating exceptional selectivity for JAK3 by exploiting a unique cysteine residue, Cys909, located in its active site.[4][9][10][11]

The Uniqueness of Cys909: A Gateway to Selectivity

The key to the selective targeting of JAK3 lies in a single amino acid difference within the ATP-binding pocket. While JAK1, JAK2, and TYK2 possess a serine residue at the gatekeeper+7 position, JAK3 uniquely features a cysteine (Cys909) at this location.[5][8] The thiol group of cysteine is nucleophilic and can be targeted by inhibitors containing a suitable electrophilic group, enabling the formation of a covalent bond. This distinction provides a unique opportunity to design inhibitors that specifically and covalently bind to JAK3, achieving a level of selectivity that is difficult to obtain with traditional non-covalent inhibitors.[7]

This compound: A Potent and Reversible Covalent Inhibitor

This compound is a potent, covalent reversible inhibitor of JAK3.[4][9] Its mechanism involves the formation of a covalent bond between an electrophilic moiety on the inhibitor and the thiol group of the Cys909 residue.[4][5] This interaction leads to a highly potent inhibition of JAK3's kinase activity. The "reversible" nature of this covalent bond is a key feature, contributing to a desirable safety profile by allowing the inhibitor to dissociate over time. Washout experiments have demonstrated that this compound has a residence time of approximately 60 minutes on the full-length JAK3 protein.[4]

Quantitative Data: Potency and Selectivity of this compound

This compound exhibits picomolar potency against JAK3 and remarkable selectivity over other JAK family members and the broader kinome. The following tables summarize the key quantitative data.

Target IC₅₀ (nM) Source
JAK30.154[4]
JAK30.127[9][10][11]
JAK312 ± 1[12]
JAK163.1 (calculated)[4]
JAK2416 (calculated)[4]
TYK2554 (calculated)[4]

Note: IC₅₀ values can vary slightly between different assay formats and studies.

Selectivity Profile Fold-Selectivity (over JAK3) Source
JAK1~410[4][9]
JAK2~2700[4][9]
TYK2~3600[4][9]
Cellular Activity Value Assay Cell Line Source
Apparent EC₅₀100 nMNanoBRET Target EngagementHeLa[4][9]
STAT5 Phosphorylation Blockade100 nMIL-2 Stimulated pSTAT5Human CD4⁺ T cells[4][9]
STAT6 Phosphorylation IC₅₀ (WT)0.18 µMIL-4 Stimulated pSTAT6Mouse BMDMs[13]
STAT6 Phosphorylation IC₅₀ (Cys905Ser Mutant)0.89 µMIL-4 Stimulated pSTAT6Mouse BMDMs[13]

Note: The Cys905Ser mutation in murine JAK3 corresponds to the human Cys909Ser mutation. The increased IC₅₀ in the mutant cells confirms the covalent targeting of this residue.

Signaling Pathways and Experimental Visualizations

To better understand the context and methodologies, the following diagrams illustrate the core signaling pathway, the binding mechanism, and experimental workflows.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization STAT_inactive STAT (inactive) Receptor->STAT_inactive 5. STAT Recruitment JAK->Receptor 4. Receptor Phosphorylation JAK->JAK JAK->STAT_inactive 6. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_active STAT Dimer (active) STAT_inactive->STAT_active 7. Dimerization Nucleus Nucleus STAT_active->Nucleus 8. Nuclear Translocation DNA DNA STAT_active->DNA 9. Binds to DNA Gene Target Gene Transcription DNA->Gene 10. Activates Transcription

Caption: The canonical JAK-STAT signaling pathway.

FM381_Binding cluster_JAK3 JAK3 ATP-Binding Site Cys909 Cys909 (Thiol Group -SH) Pocket ATP Pocket Complex JAK3::this compound Covalent-Reversible Complex Cys909->Complex 2. Covalent bond formation (reversible) FM381 This compound (Electrophilic Moiety) FM381->Cys909 1. Non-covalent binding

Caption: Covalent reversible binding of this compound to Cys909 in JAK3.

Western_Blot_Workflow start Start: Human CD4+ T Cells step1 Incubate with this compound (or DMSO control) ~1 hour start->step1 step2 Stimulate with Cytokine (e.g., IL-2) ~30 minutes step1->step2 step3 Lyse Cells step2->step3 step4 Protein Separation (SDS-PAGE) step3->step4 step5 Transfer to Membrane step4->step5 step6 Incubate with Primary Antibodies (anti-pSTAT5, anti-STAT5) step5->step6 step7 Incubate with Secondary Antibodies step6->step7 step8 Visualize Bands (Infrared Imaging) step7->step8 end Result: Quantify pSTAT5 levels step8->end

Caption: Experimental workflow for STAT phosphorylation assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments cited in the characterization of this compound.

Enzymatic Kinase Activity Assay (ELISA-based)

This protocol is adapted from procedures used to determine the potency of inhibitors against isolated kinase domains.

Objective: To determine the IC₅₀ value of this compound for the JAK3 enzyme.

Materials:

  • Recombinant JAK3 kinase domain.

  • Kinase reaction buffer.

  • ATP solution.

  • Synthetic polypeptide substrate (e.g., poly(Glu, Tyr) 4:1).

  • Microtiter plates pre-coated with the substrate.

  • This compound stock solution and serial dilutions.

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

  • HRP substrate (e.g., TMB).

  • Stop solution (e.g., H₂SO₄).

  • Plate reader.

Procedure:

  • Plate Preparation: Use microtiter plates pre-coated with the polypeptide substrate.

  • Inhibitor Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

  • Kinase Reaction Initiation: Add a solution containing the JAK3 enzyme and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Washing: Wash the plates to remove the enzyme, inhibitor, and ATP, leaving only the phosphorylated substrate bound to the plate.

  • Antibody Incubation: Add an HRP-conjugated anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.

  • Washing: Wash the plates to remove unbound antibodies.

  • Detection: Add the HRP substrate (TMB) and incubate until a color change is observed.

  • Stopping the Reaction: Add a stop solution to quench the reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular STAT5 Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of this compound to inhibit JAK3 signaling in a cellular context.[9]

Objective: To measure the inhibition of IL-2-induced STAT5 phosphorylation in human CD4⁺ T cells by this compound.

Materials:

  • Purified human CD4⁺ T cells.

  • Cell culture medium.

  • This compound at various concentrations (e.g., 0, 10, 50, 100, 300 nM).

  • DMSO (vehicle control).

  • Recombinant human IL-2.

  • Lysis buffer.

  • Reagents for SDS-PAGE and Western blotting (gels, transfer membranes, buffers).

  • Primary antibodies: rabbit anti-phospho-STAT5 (Tyr694) and rabbit anti-STAT5.

  • Infrared dye-conjugated secondary antibody.

  • Infrared imaging system.

Procedure:

  • Cell Culture: Culture purified human CD4⁺ T cells under appropriate conditions.

  • Inhibitor Treatment: Aliquot equal numbers of cells into tubes and incubate for 1 hour with the desired concentrations of this compound or DMSO control.[9]

  • Cytokine Stimulation: Stimulate the cells by adding IL-2 for 30 minutes to activate the JAK1/JAK3 signaling pathway.[9]

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer to release cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5 (as a loading control).

  • Secondary Antibody Incubation: After washing, incubate the membrane with an appropriate infrared dye-conjugated secondary antibody.

  • Visualization and Analysis: Visualize the protein bands using an infrared imaging system and quantify the band intensities to determine the ratio of pSTAT5 to total STAT5 at each inhibitor concentration.[9]

Conclusion

The selective inhibition of JAK3 by this compound is a prime example of structure-based drug design, successfully exploiting a unique vulnerability—the Cys909 residue—in the target's active site. The covalent reversible mechanism confers both high potency and exquisite selectivity, distinguishing it from other JAK inhibitors. The quantitative data and experimental protocols provided herein offer a comprehensive guide for researchers studying JAK3 signaling and for professionals in the field of drug development. This compound stands as a powerful tool to dissect the specific biological roles of JAK3 and serves as a blueprint for developing next-generation selective kinase inhibitors for autoimmune and inflammatory diseases.

References

The Pharmacokinetics and Pharmacodynamics of FM-381: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FM-381 is a highly potent and selective, covalent reversible inhibitor of Janus kinase 3 (JAK3). Its unique mechanism of targeting a non-catalytic cysteine (Cys909) in JAK3 affords exceptional selectivity over other JAK family members, making it a valuable tool for investigating JAK3-mediated signaling pathways and a promising scaffold for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, including detailed experimental protocols and data presented in a structured format to facilitate understanding and further research.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling and immune regulation. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a multitude of inflammatory and autoimmune disorders. While several JAK inhibitors have been developed, achieving isoform selectivity remains a significant challenge due to the high homology of the ATP-binding sites across the JAK family. This compound was designed to overcome this hurdle by employing a covalent reversible binding mechanism that specifically targets a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, but not in other JAK isoforms. This confers remarkable selectivity and potency, making this compound an invaluable chemical probe for dissecting the biological functions of JAK3.

Pharmacodynamics

Mechanism of Action

This compound is a covalent reversible inhibitor of JAK3. It forms a covalent bond with the thiol group of the Cys909 residue within the ATP-binding pocket of JAK3. This interaction is reversible, which can be advantageous in minimizing off-target effects and potential toxicity associated with irreversible inhibitors. The covalent modification of Cys909 sterically hinders the binding of ATP, thereby inhibiting the kinase activity of JAK3 and preventing the phosphorylation of its downstream substrates, most notably the STAT proteins.

cluster_membrane Cell Membrane Receptor γc Cytokine Receptor JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 JAK1->JAK3 Trans-phosphorylation JAK3->JAK1 STAT5 STAT5 JAK3->STAT5 Phosphorylation Cytokine IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 Cytokine->Receptor Binding & Activation pSTAT5 pSTAT5 Dimer pSTAT5 Dimer pSTAT5->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene FM381 This compound FM381->JAK3 Inhibition

Figure 1. Signaling pathway of JAK3 inhibition by this compound.

In Vitro Potency and Selectivity

This compound demonstrates exceptional potency for JAK3 with a picomolar half-maximal inhibitory concentration (IC50). Its selectivity over other JAK family members is substantial, as summarized in the table below.

KinaseIC50 (nM)[1][2][3]Selectivity vs. JAK3
JAK3 0.127 -
JAK152~410-fold
JAK2346~2700-fold
TYK2459~3600-fold

Table 1: In Vitro Potency and Selectivity of this compound against JAK Family Kinases.

Furthermore, selectivity profiling against a broad panel of 410 kinases revealed no significant off-target inhibition at a concentration of 100 nM. At 500 nM, only weak inhibition of a small number of other kinases was observed, highlighting the remarkable specificity of this compound.

Cellular Activity

In cellular assays, this compound effectively inhibits JAK3-mediated signaling. It demonstrates a half-maximal effective concentration (EC50) of 100 nM in a NanoBRET (Bioluminescence Resonance Energy Transfer) target engagement assay.[4] Consistent with its mechanism of action, this compound blocks the phosphorylation of STAT5 in response to IL-2 stimulation (a JAK1/JAK3-dependent process) in human CD4+ T cells.[4] In contrast, it does not inhibit IL-6-induced STAT3 phosphorylation (a JAK1/JAK2/TYK2-dependent pathway), further confirming its selectivity within a cellular context.[4]

Pharmacokinetics

In Vitro Metabolic Stability

The in vivo application of this compound is limited by its metabolic instability. Studies using mouse liver microsomes have been conducted to assess its metabolic fate. While specific metabolites have not been fully characterized in the available literature, the compound class to which this compound belongs is known to be susceptible to metabolic degradation, which restricts its systemic exposure and in vivo efficacy. This has prompted the development of more stable derivatives.

SystemIncubation Time% Remaining
Mouse Liver Microsomes2 hours>75%

Table 2: In Vitro Metabolic Stability of this compound.

In Vivo Pharmacokinetics

Comprehensive in vivo pharmacokinetic data for this compound, such as plasma half-life, volume of distribution, clearance, and oral bioavailability, are not extensively reported in the public domain. The focus of published research has shifted towards derivatives of this compound that have been specifically engineered to improve their pharmacokinetic profiles for in vivo studies. These derivatives have shown improved stability and tissue exposure.

Experimental Protocols

Radiometric Kinase Assay (for IC50 Determination)

start Start prep Prepare Assay Plate: - JAK Enzyme - Substrate - ATP (γ-32P or γ-33P labeled) - this compound (serial dilutions) start->prep incubate Incubate at 30°C prep->incubate stop Stop Reaction (e.g., with acid) incubate->stop separate Separate Phosphorylated Substrate (e.g., filter binding) stop->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Data Analysis: - Plot % Inhibition vs. [this compound] - Calculate IC50 measure->analyze end End analyze->end

Figure 2. Workflow for Radiometric Kinase Assay.

Methodology: The inhibitory activity of this compound on JAK kinases is quantified using a radiometric assay that measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide.

  • Assay Setup: Reactions are typically performed in a 96- or 384-well plate format. Each well contains the respective JAK enzyme, a suitable substrate (e.g., a poly-GT peptide), and ATP radiolabeled at the gamma phosphate position (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Inhibitor Addition: this compound is serially diluted to various concentrations and added to the assay wells.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme or ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: The reaction is stopped, often by the addition of an acid (e.g., phosphoric acid).

  • Separation of Phosphorylated Substrate: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a filter membrane that binds the substrate, followed by washing to remove unbound ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay (for EC50 Determination)

start Start transfect Transfect Cells: - Express JAK3-NanoLuc® fusion protein start->transfect plate Plate Transfected Cells transfect->plate add_tracer Add NanoBRET™ Tracer (fluorescently labeled ligand) plate->add_tracer add_inhibitor Add this compound (serial dilutions) add_tracer->add_inhibitor incubate Incubate add_inhibitor->incubate add_substrate Add NanoLuc® Substrate incubate->add_substrate measure Measure BRET Signal: - Donor Emission (460 nm) - Acceptor Emission (610 nm) add_substrate->measure analyze Data Analysis: - Calculate BRET Ratio - Plot vs. [this compound] - Determine EC50 measure->analyze end End analyze->end

Figure 3. Workflow for NanoBRET™ Target Engagement Assay.

Methodology: This assay measures the binding of this compound to JAK3 within living cells.

  • Cell Line Engineering: A cell line (e.g., HEK293) is engineered to express a fusion protein of JAK3 and NanoLuc® luciferase (the BRET donor).

  • Assay Setup: The engineered cells are plated in a multi-well format.

  • Tracer and Inhibitor Addition: A cell-permeable fluorescent tracer that binds to the ATP-binding site of JAK3 (the BRET acceptor) is added to the cells, followed by the addition of varying concentrations of this compound.

  • Incubation: The cells are incubated to allow the tracer and inhibitor to reach equilibrium in binding to the JAK3-NanoLuc® fusion protein.

  • Signal Detection: A substrate for NanoLuc® luciferase is added, and the luminescence emission from the donor (around 460 nm) and the acceptor (around 610 nm) are measured.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The displacement of the tracer by this compound results in a decrease in the BRET signal. The EC50 is determined by plotting the BRET ratio against the concentration of this compound.

Cellular STAT5 Phosphorylation Assay

start Start isolate Isolate Human CD4+ T Cells start->isolate preincubate Pre-incubate Cells with this compound (various concentrations) isolate->preincubate stimulate Stimulate with Cytokine (e.g., IL-2) preincubate->stimulate lyse Lyse Cells stimulate->lyse western_blot Western Blot Analysis: - SDS-PAGE - Transfer to membrane - Probe with anti-pSTAT5 and anti-total STAT5 antibodies lyse->western_blot detect Detect and Quantify Bands western_blot->detect analyze Data Analysis: - Determine inhibition of STAT5 phosphorylation detect->analyze end End analyze->end

Figure 4. Workflow for Cellular STAT5 Phosphorylation Assay.

Methodology: This assay assesses the ability of this compound to inhibit the downstream signaling of JAK3 in a cellular context.

  • Cell Culture and Treatment: Human CD4+ T cells are isolated and cultured. The cells are pre-incubated with different concentrations of this compound.

  • Cytokine Stimulation: The cells are then stimulated with a cytokine that signals through JAK3, such as IL-2, to induce the phosphorylation of STAT5.

  • Cell Lysis: After a short incubation period, the cells are lysed to release the cellular proteins.

  • Western Blotting: The protein lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5 (as a loading control).

  • Detection: The primary antibodies are detected using secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore, and the protein bands are visualized and quantified.

  • Data Analysis: The level of pSTAT5 is normalized to the level of total STAT5 for each treatment condition. The inhibitory effect of this compound on STAT5 phosphorylation is then determined.

Conclusion

This compound is a powerful and highly selective chemical probe for studying the function of JAK3. Its covalent reversible mechanism of action provides a unique tool for researchers in the field of immunology and drug discovery. While its pharmacodynamic properties are well-characterized and demonstrate exceptional potency and selectivity, its utility in vivo is hampered by metabolic instability. Future research will likely continue to focus on leveraging the unique binding mode of this compound to develop structurally related compounds with improved pharmacokinetic profiles, paving the way for potential therapeutic applications in the treatment of JAK3-mediated diseases. This guide provides a foundational understanding of the key characteristics of this compound to support these ongoing research and development efforts.

References

Methodological & Application

Application Notes and Protocols for FM-381 in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the use of FM-381, a potent and selective covalent reversible inhibitor of Janus Kinase 3 (JAK3). This compound targets a unique cysteine residue (Cys909) in the gatekeeper position of JAK3, leading to high potency and selectivity.[1][2][3] This document outlines procedures for both biochemical in vitro kinase assays to determine inhibitor potency (IC50) and cellular assays to assess the functional consequences of JAK3 inhibition in a physiological context. The provided protocols are intended to serve as a comprehensive guide for researchers utilizing this compound as a chemical probe to investigate JAK3 signaling and for drug development professionals evaluating novel JAK3 inhibitors.

Introduction

The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, that play a critical role in cytokine signaling through the JAK-STAT pathway.[1] Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers, making them attractive therapeutic targets.[4] Unlike other JAK family members that are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a key target for immunomodulatory therapies with a potentially favorable safety profile.[1]

This compound is a chemical probe characterized by its high potency and selectivity for JAK3. It acts as a covalent reversible inhibitor, forming a bond with Cys909.[2][3] Understanding the in vitro and cellular activity of such compounds is crucial for their application in research and drug discovery. These notes provide standardized protocols to facilitate the consistent and reliable evaluation of this compound and other potential JAK3 inhibitors.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
KinaseIC50 (nM)ᵃSelectivity vs. JAK3 (fold)
JAK3 0.127 - 0.154 -
JAK152~338 - 410
JAK2346~2247 - 2700
TYK2459~2980 - 3600

ᵃIC50 values were determined using a radiometric assay.[1][5]

Table 2: Cellular Activity of this compound
AssayCell TypeStimulusReadoutEffective Concentration
BRET Assay--Apparent EC50100 nM[1][2]
STAT5 PhosphorylationHuman CD4+ T cellsIL-2pSTAT5 Levels100 nM[2][3]

Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription. This compound specifically inhibits JAK3, thereby blocking the signaling cascade downstream of cytokines that utilize JAK3, such as IL-2.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK3 JAK3 Cytokine Receptor->JAK3 Activates Cytokine Cytokine Cytokine->Cytokine Receptor Binds STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 STAT5 Dimer STAT5 Dimer pSTAT5->STAT5 Dimer Dimerizes Nucleus Nucleus STAT5 Dimer->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates This compound This compound This compound->JAK3 Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for this compound IC50 Determination (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the in vitro potency of this compound against JAK3 by quantifying the amount of ADP produced during the kinase reaction.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Kinase Buffer, Enzyme, Substrate, ATP, and this compound dilutions Start->Prepare Reagents Assay Plate Setup Add this compound/DMSO, JAK3 Enzyme, and Substrate/ATP mix to plate Prepare Reagents->Assay Plate Setup Kinase Reaction Incubate at RT for 60 minutes Assay Plate Setup->Kinase Reaction Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent and incubate at RT for 40 minutes Kinase Reaction->Stop Reaction & Deplete ATP ADP to ATP Conversion Add Kinase Detection Reagent and incubate at RT for 30-60 minutes Stop Reaction & Deplete ATP->ADP to ATP Conversion Measure Luminescence Read plate on a luminometer ADP to ATP Conversion->Measure Luminescence Data Analysis Calculate % inhibition and determine IC50 Measure Luminescence->Data Analysis End End Data Analysis->End

Caption: Workflow for the in vitro kinase assay using the ADP-Glo™ format.

Materials:

  • Recombinant human JAK3 enzyme

  • JAK3 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • FM-479 (negative control)[6]

  • NIBR3049 (non-covalent control)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]

  • DMSO

  • 384-well white assay plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound, FM-479, and NIBR3049 in DMSO.

    • Create a serial dilution of the inhibitors in DMSO. A common starting concentration for this compound is 1 µM, with 10-fold serial dilutions.[1]

    • Prepare the JAK3 enzyme, substrate, and ATP solutions in Kinase Buffer at the desired concentrations. The final ATP concentration is typically at or near the Km for the enzyme (e.g., 10 µM).[1]

  • Assay Setup (384-well plate):

    • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the JAK3 enzyme solution to all wells except the "no enzyme" control.

    • Add 2 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for Inhibition of IL-2-Induced STAT5 Phosphorylation

This protocol describes the measurement of this compound's ability to inhibit JAK3-dependent signaling in primary human CD4+ T cells by assessing the phosphorylation of STAT5 in response to IL-2 stimulation.

Workflow Diagram:

Cellular_Assay_Workflow Start Start Isolate CD4+ T cells Isolate primary human CD4+ T cells from PBMCs Start->Isolate CD4+ T cells Pre-incubation Incubate cells with this compound or DMSO for 1 hour Isolate CD4+ T cells->Pre-incubation Stimulation Stimulate cells with IL-2 for 15-30 minutes Pre-incubation->Stimulation Fix & Permeabilize Fix and permeabilize cells Stimulation->Fix & Permeabilize Intracellular Staining Stain with anti-pSTAT5 and other surface markers Fix & Permeabilize->Intracellular Staining Flow Cytometry Acquire data on a flow cytometer Intracellular Staining->Flow Cytometry Data Analysis Analyze pSTAT5 levels in CD4+ T cells Flow Cytometry->Data Analysis End End Data Analysis->End

Caption: Workflow for the cellular assay to measure inhibition of STAT5 phosphorylation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD4+ T Cell Isolation Kit (e.g., RosetteSep™ or MACS)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Recombinant Human IL-2

  • This compound

  • DMSO

  • Fixation/Permeabilization Buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated antibodies: anti-CD4, anti-phospho-STAT5 (pY694)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Isolation of CD4+ T cells:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for CD4+ T cells using a negative selection kit according to the manufacturer's protocol.

  • Cell Culture and Treatment:

    • Resuspend the isolated CD4+ T cells in complete RPMI-1640 medium.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or DMSO (vehicle control) for 1 hour at 37°C.[3]

  • Stimulation:

    • Stimulate the cells with recombinant human IL-2 (e.g., 100 U/mL) for 15-30 minutes at 37°C.[3]

  • Fixation and Permeabilization:

    • Fix the cells immediately after stimulation by adding a fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

    • Permeabilize the cells by adding a permeabilization buffer (e.g., ice-cold 90% methanol) and incubating for 30 minutes on ice.

  • Intracellular Staining:

    • Wash the cells to remove the permeabilization buffer.

    • Stain the cells with fluorochrome-conjugated antibodies against CD4 and phospho-STAT5 (pY694) for 30-60 minutes at room temperature, protected from light.

  • Flow Cytometry:

    • Wash the cells and resuspend them in FACS buffer.

    • Acquire the data on a flow cytometer.

  • Data Analysis:

    • Gate on the CD4+ T cell population.

    • Analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal in the stimulated versus unstimulated and inhibitor-treated samples.

    • Calculate the percentage of inhibition of STAT5 phosphorylation for each this compound concentration.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro and cellular characterization of the JAK3 inhibitor this compound. The biochemical assay allows for the precise determination of potency and selectivity, while the cellular assay provides critical insights into the functional consequences of JAK3 inhibition in a relevant primary cell model. Adherence to these detailed methodologies will ensure high-quality, reproducible data, facilitating the use of this compound as a valuable tool in JAK3-related research and drug discovery.

References

Application Notes and Protocols for FM-381 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing FM-381, a potent and selective covalent reversible inhibitor of Janus Kinase 3 (JAK3), in various cell-based assays. Detailed protocols, data interpretation guidelines, and visualizations are included to facilitate the successful integration of this compound into your research and drug discovery workflows.

Introduction

This compound is a chemical probe that specifically targets a unique cysteine residue (Cys909) within the ATP-binding site of JAK3.[1][2] Its high potency and selectivity make it an invaluable tool for dissecting the role of JAK3 in cellular signaling pathways, particularly in the context of immunology, inflammation, and oncology. Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and TYK2.[3] Unlike the other ubiquitously expressed JAK family members, JAK3 expression is primarily restricted to hematopoietic cells, making it a key player in immune cell development and function.[3]

Mechanism of Action

This compound acts as a covalent reversible inhibitor of JAK3.[1][2][4] This mechanism of action involves the formation of a reversible covalent bond with the Cys909 residue at the gatekeeper position of JAK3.[3] This interaction effectively blocks the ATP-binding site and inhibits the kinase activity of JAK3, thereby preventing the phosphorylation of its downstream substrates, most notably the Signal Transducer and Activator of Transcription (STAT) proteins.

The JAK3-STAT Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the recruited STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes. This compound specifically inhibits the initial phosphorylation step mediated by JAK3.

JAK3_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT JAK3->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Gene_Expression Gene Expression pSTAT_dimer->Gene_Expression Translocates & Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds FM381 This compound FM381->JAK3 Inhibits

Figure 1: Simplified JAK3-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.

ParameterValueNotes
JAK3 IC50 127 pM - 154 pMIn vitro radiometric/enzyme kinetic assays.[1][2][3][4][5][6]
Cellular EC50 ~100 nMNanoBRET assay in HeLa cells.[2][3]
Selectivity vs. JAK1 ~400-410 fold[1][2][4]
Selectivity vs. JAK2 ~2700 fold[1][2][4]
Selectivity vs. TYK2 ~3600 fold[1][2][4]
Recommended Cellular Concentration 100 nM - 1 µMFor specific JAK3 inhibition.[5]
Negative Control FM-479Inactive against JAK3.[3]

Experimental Protocols

Cell-based assays are crucial for evaluating the efficacy of kinase inhibitors in a physiologically relevant context.[7][8][9][10] The following protocols describe two common cell-based assays to assess the activity of this compound.

Protocol 1: Inhibition of STAT5 Phosphorylation in Human CD4+ T-Cells

This protocol measures the ability of this compound to inhibit the phosphorylation of STAT5, a downstream target of JAK3, in response to cytokine stimulation.

Materials:

  • Human CD4+ T-cells

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant Human Interleukin-2 (IL-2)

  • This compound (and negative control FM-479) dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture human CD4+ T-cells in complete RPMI-1640 medium.

  • Compound Treatment: Seed the cells in a 24-well plate at a density of 1 x 106 cells/mL. Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 300 nM) or DMSO (vehicle control) for 1 hour at 37°C.[2]

  • Cytokine Stimulation: Stimulate the cells with 10 ng/mL of IL-2 for 30 minutes at 37°C to induce JAK3-mediated STAT5 phosphorylation.[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-STAT5, total STAT5, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-STAT5 signal to the total STAT5 and β-actin signals. Compare the levels of phosphorylated STAT5 in this compound-treated cells to the DMSO-treated control.

Western_Blot_Workflow Start Start Cell_Culture Culture CD4+ T-cells Start->Cell_Culture Compound_Treatment Treat with this compound (or DMSO) Cell_Culture->Compound_Treatment Cytokine_Stimulation Stimulate with IL-2 Compound_Treatment->Cytokine_Stimulation Cell_Lysis Lyse Cells Cytokine_Stimulation->Cell_Lysis Protein_Quantification Quantify Protein (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (pSTAT5, STAT5, β-actin) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis Analyze Band Intensities Detection->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for assessing STAT5 phosphorylation by Western Blot.

Protocol 2: Cell Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of a JAK3-dependent cell line. For example, in an IL-3 dependent Ba/F3 cell line engineered to express a constitutively active form of JAK3, cell survival and proliferation become dependent on JAK3 activity.[7]

Materials:

  • JAK3-dependent cell line (e.g., engineered Ba/F3 cells)

  • Appropriate cell culture medium

  • This compound (and negative control FM-479) dissolved in DMSO

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader (luminometer or fluorometer)

Procedure:

  • Cell Seeding: Seed the JAK3-dependent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Addition: Add serial dilutions of this compound (e.g., from 1 nM to 10 µM) to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 10-30 minutes).

  • Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with medium only).

    • Normalize the data to the DMSO control (100% viability).

    • Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Off-Target Considerations

While this compound is highly selective for JAK3, it is essential to be aware of potential off-target effects, especially at higher concentrations.[11][12][13] At 500 nM, this compound has been shown to moderately inhibit 11 other kinases.[2] Therefore, it is recommended to use the lowest effective concentration of this compound to maintain selectivity. To confirm that the observed cellular phenotype is due to JAK3 inhibition, consider the following control experiments:

  • Use of a negative control: The inactive analog, FM-479, should be used in parallel to demonstrate that the observed effects are not due to non-specific compound activity.[3]

  • Orthogonal approaches: Use genetic approaches such as siRNA or CRISPR/Cas9 to knockdown JAK3 and confirm that the resulting phenotype mimics the effect of this compound.

  • Selectivity profiling: In human CD4+ T-cells, this compound does not inhibit IL-6-stimulated STAT3 phosphorylation (a JAK1/2/TYK-dependent process) at concentrations up to 1 µM, demonstrating its selectivity within the cellular context.[2][6] Performing similar assays with different cytokine stimuli can further validate the on-target activity of this compound.

By following these detailed protocols and considering the potential for off-target effects, researchers can effectively utilize this compound as a precise tool to investigate the biological functions of JAK3 in various cell-based systems.

References

Application Notes and Protocols for FM-381 in STAT5 Phosphorylation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing FM-381, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3), for the specific inhibition of STAT5 phosphorylation. The following sections detail the mechanism of action, quantitative data for effective concentrations, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflow.

Mechanism of Action

This compound is a highly selective chemical probe that targets a unique cysteine residue (Cys909) in the gatekeeper position of JAK3. This interaction allows for potent and reversible covalent inhibition of JAK3's kinase activity. The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene expression involved in immunity, hematopoiesis, and inflammation.

Specifically, JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 is activated and, in concert with JAK1, phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. In the context of IL-2 signaling, this cascade leads to the phosphorylation of STAT5. Phosphorylated STAT5 (pSTAT5) then dimerizes, translocates to the nucleus, and activates the transcription of target genes. By selectively inhibiting JAK3, this compound effectively blocks this signaling cascade, leading to a reduction in STAT5 phosphorylation.[1][2][3]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound, providing researchers with the necessary information for experimental design.

ParameterValueCell Type/SystemNotesReference
JAK3 IC50 127 pM - 154 pMEnzymatic AssayIC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.[1][2][3][4][5]
Selectivity ~400-fold vs. JAK1~2700-fold vs. JAK2~3600-fold vs. TYK2Enzymatic AssayDemonstrates high selectivity for JAK3 over other JAK family members.[1][2][3][4][5]
Effective Concentration for STAT5 Phosphorylation Inhibition 100 nMHuman CD4+ T cellsBlocks IL-2 stimulated STAT5 phosphorylation.[1][2][3]
Recommended Concentration Range for Cellular Assays 100 - 300 nMGeneral RecommendationFor specific JAK3 inhibition in cellular contexts.[1]
Cellular EC50 100 nMHeLa cells (NanoBRET assay)The half maximal effective concentration in a cell-based assay.[1][2][3]

Experimental Protocols

Protocol 1: Inhibition of IL-2-induced STAT5 Phosphorylation in Human CD4+ T Cells

This protocol details the methodology for treating human CD4+ T cells with this compound to inhibit IL-2-stimulated STAT5 phosphorylation, followed by analysis using Western blotting.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD4+ T Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound (stock solution in DMSO)

  • Recombinant Human IL-2

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Isolation of CD4+ T Cells: Isolate CD4+ T cells from human PBMCs using a commercially available negative selection kit according to the manufacturer's instructions.

  • Cell Culture: Resuspend the purified CD4+ T cells in complete RPMI-1640 medium and culture overnight.

  • This compound Treatment:

    • Seed the CD4+ T cells at an appropriate density (e.g., 1 x 10^6 cells/mL) in a multi-well plate.

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 10, 50, 100, and 300 nM. Include a DMSO vehicle control (at the same final concentration as the highest this compound treatment).

    • Add the diluted this compound or DMSO to the respective wells and incubate for 1 hour at 37°C, 5% CO2.[2][3]

  • Cytokine Stimulation:

    • Following the 1-hour pre-incubation with this compound, stimulate the cells with recombinant human IL-2 (e.g., 10 ng/mL) for 30 minutes at 37°C, 5% CO2.[2][3] Include an unstimulated control group.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total STAT5 and a loading control like β-actin.

Visualizations

Signaling Pathway Diagram

STAT5_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL2 IL-2 IL2R IL-2 Receptor (γc) IL2->IL2R Binds JAK1 JAK1 IL2R->JAK1 Activates JAK3 JAK3 IL2R->JAK3 Activates STAT5_inactive STAT5 JAK1->STAT5_inactive Phosphorylates JAK3->STAT5_inactive Phosphorylates pSTAT5_active pSTAT5 (Dimer) STAT5_inactive->pSTAT5_active Dimerization Nucleus Nucleus pSTAT5_active->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates FM381 This compound FM381->JAK3 Inhibits

Caption: IL-2/JAK3/STAT5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Isolate Human CD4+ T Cells culture Culture Cells Overnight start->culture pretreat Pre-treat with this compound (0, 10, 50, 100, 300 nM) or DMSO for 1 hour culture->pretreat stimulate Stimulate with IL-2 for 30 minutes pretreat->stimulate lyse Cell Lysis and Protein Quantification stimulate->lyse western Western Blot Analysis (pSTAT5, STAT5, Loading Control) lyse->western analyze Data Analysis western->analyze

Caption: Workflow for assessing this compound's inhibition of STAT5 phosphorylation.

References

Application of FM-381 in Immunology Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FM-381 is a highly potent and selective, covalent reversible inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for the development and function of immune cells. Its high selectivity makes it a valuable chemical probe for elucidating the specific roles of JAK3 in immunological processes and a potential starting point for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions. This document provides detailed application notes and protocols for the use of this compound in immunology research.

Mechanism of Action

This compound exerts its inhibitory effect by targeting a unique cysteine residue (Cys909) located at the gatekeeper position of the ATP-binding site of JAK3.[1][2][3] This interaction is covalent but reversible, leading to a prolonged target residence time.[2] The Janus kinase (JAK)/signal transducers and activators of transcription (STAT) signaling pathway is a principal mechanism for a variety of cytokines and growth factors, playing a crucial role in cell proliferation, differentiation, migration, and apoptosis. JAK3 is predominantly expressed in hematopoietic cells and is essential for signaling downstream of receptors that utilize the common gamma chain (γc), including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] By selectively inhibiting JAK3, this compound effectively blocks the downstream phosphorylation of STAT proteins, thereby modulating the immune response.

Quantitative Data

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

ParameterValueCell/SystemNotes
IC50 (JAK3) 127 pM[1][3][4][5]Radiometric AssayDemonstrates high potency against the target enzyme.
Selectivity 410-fold vs JAK1[1][2]Radiometric AssayHigh selectivity over other JAK family members.
2700-fold vs JAK2[1][2]Radiometric Assay
3600-fold vs TYK2[1][2]Radiometric Assay
EC50 100 nM[1][2][3][6]NanoBRET assay in HeLa cells[2]Effective concentration for on-target engagement in a cellular context.
Cellular Activity Blocks IL-2 stimulated STAT5 phosphorylation at 100 nM[1][2][3][6]Human CD4+ T cellsDoes not affect JAK3-independent IL-6 stimulated STAT3 signaling up to 1 µM.[1][2][4][6]

Signaling Pathway

The diagram below illustrates the JAK3/STAT5 signaling pathway and the point of inhibition by this compound.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine IL-2 Receptor IL-2 Receptor (γc chain) Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT5_inactive STAT5 (inactive) JAK1->STAT5_inactive Phosphorylation JAK3->STAT5_inactive Phosphorylation STAT5_active p-STAT5 (active dimer) STAT5_inactive->STAT5_active Dimerization Gene Gene Transcription (Immune Response) STAT5_active->Gene FM381 This compound FM381->JAK3 Inhibition

Caption: Inhibition of the JAK3/STAT5 signaling pathway by this compound.

Experimental Protocols

Here are detailed protocols for key experiments using this compound in immunology research.

In Vitro Inhibition of STAT5 Phosphorylation in Human CD4+ T Cells

This protocol details how to assess the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation in primary human CD4+ T cells.

Workflow Diagram:

Stat5_Phosphorylation_Workflow A Isolate Human CD4+ T Cells (from PBMCs) B Incubate cells with this compound (or DMSO control) for 1 hr A->B C Stimulate with IL-2 (30 min) B->C D Lyse cells C->D E Protein quantification D->E F SDS-PAGE and Western Blot E->F G Probe with antibodies for p-STAT5, total STAT5, and loading control F->G H Visualize with infrared imaging system G->H

Caption: Workflow for assessing STAT5 phosphorylation inhibition.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD4+ T Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Recombinant Human IL-2

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Infrared imaging system or X-ray film

Procedure:

  • Cell Isolation: Isolate CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.

  • Cell Culture: Resuspend the purified CD4+ T cells in complete RPMI-1640 medium.

  • Inhibitor Treatment: Seed the cells in a multi-well plate. Pre-incubate the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 300 nM) or DMSO as a vehicle control for 1 hour at 37°C.[1]

  • Cytokine Stimulation: Stimulate the cells with recombinant human IL-2 (e.g., 20 ng/mL) for 30 minutes at 37°C.[3]

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an infrared imaging system.[1]

    • Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Preparation of this compound for In Vitro and In Vivo Studies

Proper preparation of this compound is crucial for obtaining reliable and reproducible results.

For In Vitro Experiments (Cell-based assays):

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store this stock solution at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

For In Vivo Experiments (e.g., mouse models):

The following is an example of a formulation for oral administration. The optimal formulation may vary depending on the specific animal model and route of administration.

Example Formulation (for 1 mL working solution): [3]

  • Prepare a 20 mg/mL stock solution of this compound in DMSO.

  • Add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.

  • Add 50 µL of Tween80 to the mixture and mix until clear.

  • Add 500 µL of ddH2O to bring the final volume to 1 mL.

  • This mixed solution should be used immediately for optimal results.[3]

Important Considerations:

  • Solubility: this compound is soluble in DMSO.[4] For aqueous solutions, the use of co-solvents and surfactants as described above is necessary.

  • Stability: Store stock solutions at low temperatures and protect from light. Prepare working solutions fresh for each experiment.

  • Control Compound: When available, using a structurally similar but inactive control compound can help to confirm that the observed effects are due to the specific inhibition of the target.

Logical Relationship Diagram

The following diagram illustrates the logical flow of using this compound as a research tool, from its fundamental properties to its application in immunological studies.

Logical_Relationship A This compound Properties (Potent, Selective JAK3 Inhibitor) B Mechanism of Action (Covalent Reversible Inhibition of Cys909) A->B C Cellular Effect (Blocks JAK3/STAT5 Signaling) B->C D Immunological Outcome (Modulation of T-cell function, etc.) C->D E Research Application (Study of Autoimmune Diseases, etc.) D->E

Caption: Logical progression from this compound's properties to its research applications.

These application notes and protocols provide a comprehensive guide for researchers utilizing this compound to investigate the role of JAK3 in the immune system. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for In Vivo Studies Using FM-381 and its Derivatives in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of FM-381, a potent and highly selective covalent reversible inhibitor of Janus kinase 3 (JAK3), in mouse models. Due to limitations in the in vivo uptake and exposure of this compound, research has largely focused on the development of derivatives with improved pharmacokinetic profiles. This document summarizes the available data for both this compound and its key derivatives, offering detailed experimental protocols and quantitative data to guide future research.

Introduction to this compound

This compound is a chemical probe that targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, conferring high selectivity over other JAK family members (JAK1, JAK2, and TYK2).[1][2] Its specific mechanism of action makes it a valuable tool for studying the biological functions of JAK3 in immune signaling pathways. However, its utility in in vivo studies is hampered by poor pharmacokinetic properties, including low oral bioavailability.[3][4] To address this, various derivatives have been synthesized to enhance in vivo stability and tissue distribution.[3][4][5]

Quantitative Data Summary

The following tables summarize the available quantitative data from in vivo studies involving this compound and its derivatives in mouse models.

Table 1: Pharmacokinetic Parameters of this compound in Mice

CompoundMouse StrainDose & RouteKey FindingsReference
This compoundBALB/c femaleNot specifiedApparent oral bioavailability: 10.4%[3][4]

Table 2: Organ Distribution of this compound Derivatives in C57BL/6 Mice (2 hours post-administration of 24 μmol/kg p.o.)

CompoundBrain (μM)Heart (μM)Lung (μM)Liver (μM)Ileum (μM)Kidney (μM)Spleen (μM)Reference
Derivative 2 1.2-High----[5]
Derivative 7 --High-~19 (8h post)--[5]
Derivative 9 ->10>10>10>10>10>10[5]

Note: Derivative 2 is an N-methylpiperidine substituted analog of this compound. Derivatives 7 and 9 are macrolide conjugates.

Signaling Pathway and Experimental Workflow

JAK3 Signaling Pathway

The following diagram illustrates the canonical JAK3 signaling pathway, which is the primary target of this compound. Common gamma chain (γc) cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, activate receptor-associated JAKs, leading to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins.

JAK3_Signaling cluster_membrane Cell Membrane Receptor γc Cytokine Receptor JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 Activates Cytokine Cytokine (e.g., IL-2) Cytokine->Receptor Binds STAT STAT JAK3->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT STATdimer STAT Dimer pSTAT->STATdimer Dimerizes Nucleus Nucleus STATdimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates FM381 This compound FM381->JAK3 Inhibits

Caption: JAK3 signaling pathway inhibited by this compound.

In Vivo Pharmacokinetic Study Workflow

The diagram below outlines a typical workflow for conducting a pharmacokinetic study of this compound or its derivatives in a mouse model.

PK_Workflow start Start: Acclimatize Mice admin Administer this compound or Derivative (e.g., 24 μmol/kg p.o.) start->admin collection Collect Blood and Tissues at Predetermined Time Points admin->collection processing Process Samples (e.g., Homogenization, Extraction) collection->processing analysis Analyze Compound Concentration (e.g., LC-MS/MS) processing->analysis data Pharmacokinetic Data Analysis (Bioavailability, Half-life, etc.) analysis->data end End: Report Findings data->end

Caption: Workflow for a mouse pharmacokinetic study.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound derivatives in vivo, based on the available literature.

Protocol 1: Pharmacokinetic Study of this compound Derivatives in Mice

Objective: To determine the pharmacokinetic profile and tissue distribution of this compound derivatives after oral administration in mice.

Materials:

  • This compound derivative compound

  • C57BL/6 mice (or other appropriate strain)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical tools for tissue dissection

  • Homogenizer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Acclimatization: Acclimatize male or female C57BL/6 mice (6-8 weeks old) for at least one week under standard laboratory conditions.

  • Compound Formulation: Prepare a suspension of the this compound derivative in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of the compound (e.g., 24 μmol/kg) to each mouse via oral gavage.[5] Include a vehicle control group.

  • Sample Collection: At predetermined time points (e.g., 2, 4, 8, 24 hours) post-administration, collect blood samples via cardiac puncture or tail vein bleeding.[5]

  • Tissue Harvesting: Immediately following blood collection, euthanize the mice and perfuse with saline. Dissect and collect organs of interest (e.g., brain, heart, lungs, liver, spleen, kidneys, ileum).

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma.

    • Tissues: Weigh and homogenize the collected tissues in an appropriate buffer.

  • Bioanalysis: Extract the compound from plasma and tissue homogenates. Analyze the concentration of the this compound derivative using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).

Protocol 2: In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model (Hypothetical, based on available data)

While a specific protocol for this compound in an LPS model is not detailed in the provided search results, a general methodology can be inferred based on the mention of its derivatives' efficacy in attenuating LPS-induced inflammatory reactions.[5]

Objective: To evaluate the anti-inflammatory efficacy of an this compound derivative in a mouse model of acute inflammation.

Materials:

  • This compound derivative compound

  • Lipopolysaccharide (LPS) from E. coli

  • BALB/c mice (or other appropriate strain)

  • Vehicle for administration

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Animal Acclimatization: Acclimatize mice as described in Protocol 1.

  • Compound Administration: Pre-treat mice with the this compound derivative or vehicle at a specified dose and route (e.g., oral gavage or intraperitoneal injection) one hour prior to LPS challenge.

  • Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) via intraperitoneal injection to induce an inflammatory response.

  • Monitoring: Observe the mice for clinical signs of inflammation (e.g., lethargy, piloerection).

  • Sample Collection: At a specified time point after LPS administration (e.g., 2 or 4 hours), collect blood samples.

  • Cytokine Analysis: Measure the plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

  • Data Analysis: Compare the cytokine levels in the compound-treated group to the vehicle-treated group to determine the anti-inflammatory effect of the this compound derivative.

Conclusion

This compound is a powerful tool for dissecting the role of JAK3 in vitro. For in vivo applications, its derivatives with improved pharmacokinetic properties have shown more promise. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies using these compounds in various mouse models of disease, particularly those with an inflammatory component. Further studies are needed to fully elucidate the in vivo efficacy and therapeutic potential of these novel JAK3 inhibitors.

References

Application Notes and Protocols for FM-381 in T-Cell Mediated Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potent and selective Janus kinase 3 (JAK3) inhibitor, FM-381, for the investigation of T-cell mediated disorders. This document includes a summary of its mechanism of action, key quantitative data, and detailed protocols for its application in in vitro and in vivo experimental settings.

Introduction

This compound is a highly potent and selective, covalent reversible inhibitor of JAK3, a critical enzyme in the signaling pathways of several cytokines that are pivotal for T-cell development, proliferation, and function.[1] Its unique mechanism of action, targeting a specific cysteine residue (Cys909) in JAK3, confers exceptional selectivity over other JAK family members (JAK1, JAK2, and TYK2).[1] This specificity makes this compound an invaluable tool for dissecting the role of JAK3 in T-cell mediated autoimmune and inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis.

Mechanism of Action

This compound functions by selectively inhibiting the kinase activity of JAK3. JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in signaling downstream of common gamma chain (γc) cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] Upon cytokine binding, JAK1 and JAK3, associated with the receptor subunits, are activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. By inhibiting JAK3, this compound effectively blocks this signaling cascade, thereby modulating T-cell responses.

Below is a diagram illustrating the JAK3 signaling pathway and the inhibitory action of this compound.

JAK3_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 Activates JAK3 JAK3 Cytokine Receptor->JAK3 Activates γc γc Receptor Subunit Receptor Subunit Cytokine IL-2, IL-4, etc. Cytokine->Cytokine Receptor Binds JAK1->JAK3 Phosphorylate STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer Dimerizes Gene Expression Gene Expression STAT Dimer->Gene Expression Translocates & Regulates This compound This compound This compound->JAK3 Inhibits

Caption: JAK3 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound and its structurally related analogues.

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC₅₀ (pM)Selectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. TYK2Reference
JAK3 127410-fold2,700-fold3,600-fold[3]
Table 2: Cellular Activity of this compound in Human CD4+ T-Cells
AssayTarget PathwayEffective ConcentrationEffectReference
IL-2 stimulated pSTAT5JAK1/JAK3 dependent100 nMInhibition[3]
IL-6 stimulated pSTAT3JAK1/JAK2/TYK2 dependentUp to 1 µMNo Inhibition[3]
Table 3: In Vivo Effects of this compound Analogues on Cytokine Production in a Murine LPS-Induced Inflammation Model
Compound (Analogue of this compound)Dose (µmol/kg, i.v.)Change in TNFα LevelsChange in IL-10 LevelsIL-10/TNFα RatioReference
Analogue 1 3DecreasedNo significant changeIncreased[4]
Analogue 2 3DecreasedIncreasedSignificantly Increased[4]
Analogue 4 3DecreasedIncreasedSignificantly Increased[4]
Pan-JAK Inhibitor 3DecreasedDecreasedNo significant change[4]

Note: While this compound itself has limitations for in vivo use due to metabolic instability, these data from structurally related, optimized analogues demonstrate the potential in vivo efficacy of selective JAK3 inhibition.

Experimental Protocols

In Vitro Protocol: Inhibition of STAT5 Phosphorylation in Human CD4+ T-Cells

This protocol describes how to assess the inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation in primary human CD4+ T-cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD4+ T-Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Recombinant Human IL-2

  • This compound (dissolved in DMSO)

  • Fixation/Permeabilization Buffer

  • Phospho-STAT5 (pY694) Antibody (e.g., Alexa Fluor 647 conjugated)

  • Flow Cytometer

Workflow Diagram:

In_Vitro_Workflow Isolate PBMCs Isolate PBMCs Purify CD4+ T-Cells Purify CD4+ T-Cells Isolate PBMCs->Purify CD4+ T-Cells Pre-incubate with this compound Pre-incubate with this compound Purify CD4+ T-Cells->Pre-incubate with this compound Stimulate with IL-2 Stimulate with IL-2 Pre-incubate with this compound->Stimulate with IL-2 Fix and Permeabilize Fix and Permeabilize Stimulate with IL-2->Fix and Permeabilize Stain with pSTAT5 Ab Stain with pSTAT5 Ab Fix and Permeabilize->Stain with pSTAT5 Ab Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with pSTAT5 Ab->Analyze by Flow Cytometry

Caption: Workflow for in vitro STAT5 phosphorylation assay.

Procedure:

  • Isolate CD4+ T-Cells: Isolate PBMCs from healthy donor blood and purify CD4+ T-cells using a negative selection kit according to the manufacturer's instructions.

  • Cell Culture: Resuspend purified CD4+ T-cells in complete RPMI-1640 medium.

  • Pre-incubation with this compound: Seed the cells in a 96-well plate. Add this compound at various concentrations (e.g., 0, 10, 50, 100, 300 nM) and incubate for 1 hour at 37°C, 5% CO₂. Include a DMSO vehicle control.

  • Cytokine Stimulation: Stimulate the cells with recombinant human IL-2 (e.g., 20 ng/mL) for 30 minutes at 37°C.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer according to the manufacturer's protocol.

  • Intracellular Staining: Stain the cells with a fluorescently labeled anti-pSTAT5 antibody for 30-60 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of pSTAT5 in the CD4+ T-cell population.

In Vivo Protocol: Murine Model of LPS-Induced Inflammation

This protocol provides a general framework for evaluating the in vivo efficacy of selective JAK3 inhibitors, based on studies with this compound analogues, in a lipopolysaccharide (LPS)-induced inflammation model in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound analogue (formulated for in vivo administration)

  • Vehicle control

  • Anesthesia

  • Blood collection supplies

  • ELISA kits for TNFα and IL-10

Workflow Diagram:

In_Vivo_Workflow Acclimatize Mice Acclimatize Mice Administer this compound Analogue or Vehicle Administer this compound Analogue or Vehicle Acclimatize Mice->Administer this compound Analogue or Vehicle Induce Inflammation with LPS Induce Inflammation with LPS Administer this compound Analogue or Vehicle->Induce Inflammation with LPS Collect Blood Samples Collect Blood Samples Induce Inflammation with LPS->Collect Blood Samples Measure Cytokine Levels (ELISA) Measure Cytokine Levels (ELISA) Collect Blood Samples->Measure Cytokine Levels (ELISA) Analyze Data Analyze Data Measure Cytokine Levels (ELISA)->Analyze Data

Caption: Workflow for in vivo LPS-induced inflammation model.

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Drug Administration: Administer the this compound analogue or vehicle control to the mice via the desired route (e.g., intravenous, oral gavage) at the predetermined dose.

  • Inflammation Induction: After a specified time post-drug administration (e.g., 30 minutes), induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • Blood Collection: At a peak time for cytokine response (e.g., 2 hours post-LPS), collect blood samples via cardiac puncture under terminal anesthesia.

  • Cytokine Measurement: Process the blood to obtain plasma. Measure the concentrations of TNFα and IL-10 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels between the vehicle-treated and drug-treated groups to determine the effect of the JAK3 inhibitor.

Safety and Toxicology

While specific in vivo safety and toxicology data for this compound are not extensively published due to its pharmacokinetic limitations, the development of selective JAK3 inhibitors is driven by the hypothesis that they may offer a better safety profile compared to pan-JAK inhibitors.[5] Inhibition of JAK2 has been associated with hematological side effects such as anemia, while broader JAK inhibition may increase the risk of infections.[5][6] The high selectivity of this compound for JAK3 over other JAK isoforms suggests a potential for reduced off-target effects. However, comprehensive in vivo toxicity studies of metabolically stable this compound analogues are required to confirm this.

Conclusion

This compound is a powerful and highly selective research tool for investigating the role of JAK3 in T-cell mediated disorders. Its ability to potently and specifically inhibit JAK3 signaling in vitro provides a clear mechanism for modulating T-cell function. While in vivo applications of this compound itself are limited, studies on its optimized analogues demonstrate the therapeutic potential of selective JAK3 inhibition in preclinical models of inflammation. The protocols provided herein offer a starting point for researchers to utilize this compound and similar compounds to further explore the therapeutic targeting of the JAK3 pathway.

References

Application Notes and Protocols: Detection of pSTAT5 Inhibition by FM-381 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical component of the Janus kinase (JAK)/STAT signaling pathway, which plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors. The phosphorylation of STAT5 (pSTAT5) is a key event in the activation of this pathway, leading to the transcription of target genes involved in cell proliferation, differentiation, and survival. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer and autoimmune disorders.

FM-381 is a potent and highly selective, reversible covalent inhibitor of JAK3.[1][2][3] It has been shown to effectively block Interleukin-2 (IL-2) stimulated phosphorylation of STAT5 in human CD4+ T cells.[3][4] This document provides a detailed protocol for performing a Western blot to assess the inhibitory effect of this compound on STAT5 phosphorylation.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC₅₀Selectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. TYK2
JAK3127 pM[1][2][3][4]400-fold[1][2]2,700-fold[1][2]3,600-fold[1][2]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Western Blot Protocol for pSTAT5 after this compound Treatment

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect the levels of phosphorylated STAT5 (pSTAT5) and total STAT5.

Materials:

  • Cells known to have an active JAK3/STAT5 pathway (e.g., human CD4+ T cells, certain leukemia cell lines)

  • Cell culture medium and supplements

  • This compound (solubilized in DMSO)[2]

  • Cytokine for stimulation (e.g., IL-2)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[5][6]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes[3]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[5]

  • Primary antibodies:

    • Rabbit anti-phospho-STAT5 (Tyr694)

    • Rabbit or mouse anti-total STAT5

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired density.

    • Incubate the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 300 nM) or a DMSO vehicle control for 1 hour.[3]

    • Stimulate the cells with a cytokine (e.g., IL-2) for 30 minutes to induce STAT5 phosphorylation.[3] A non-stimulated control should also be included.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[5][6]

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[5]

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

    • Confirm successful transfer by staining the membrane with Ponceau S.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

    • Incubate the membrane with the primary antibody against pSTAT5 (Tyr694) overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[5]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • To detect total STAT5 and a loading control on the same membrane, the membrane can be stripped of the pSTAT5 antibodies and then re-probed.

    • Incubate the membrane in a stripping buffer.

    • Wash the membrane thoroughly.

    • Repeat the blocking and immunoblotting steps with primary antibodies for total STAT5 and the loading control.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cell_culture 1. Seed and Culture Cells fm381_treatment 2. Treat with this compound or DMSO cell_culture->fm381_treatment cytokine_stimulation 3. Stimulate with Cytokine (e.g., IL-2) fm381_treatment->cytokine_stimulation cell_lysis 4. Cell Lysis cytokine_stimulation->cell_lysis quantification 5. Protein Quantification (BCA) cell_lysis->quantification sample_prep 6. Prepare Samples for SDS-PAGE quantification->sample_prep sds_page 7. SDS-PAGE sample_prep->sds_page transfer 8. Protein Transfer to Membrane sds_page->transfer blocking 9. Blocking transfer->blocking primary_ab 10. Primary Antibody Incubation (pSTAT5) blocking->primary_ab secondary_ab 11. Secondary Antibody Incubation primary_ab->secondary_ab detection 12. Chemiluminescent Detection secondary_ab->detection

Caption: Experimental workflow for Western blot analysis of pSTAT5.

jak_stat_pathway cytokine Cytokine (e.g., IL-2) receptor Cytokine Receptor cytokine->receptor jak3 JAK3 receptor->jak3 Activation stat5 STAT5 jak3->stat5 Phosphorylation pstat5 pSTAT5 dimer pSTAT5 Dimer pstat5->dimer Dimerization translocation Nuclear Translocation dimer->translocation dna DNA translocation->dna gene_transcription Gene Transcription (Proliferation, Survival) dna->gene_transcription fm381 This compound fm381->jak3 Inhibition

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Flow Cytometry Analysis of FM-381 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM-381 is a potent and highly selective, covalent reversible inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development, function, and proliferation. By targeting a unique cysteine residue (Cys909) within the ATP-binding site of JAK3, this compound offers high selectivity over other JAK family members (JAK1, JAK2, and TYK2). This specificity makes this compound a valuable tool for dissecting the role of JAK3 in various cellular processes and a potential therapeutic agent for autoimmune diseases and certain cancers.

These application notes provide detailed protocols for analyzing the cellular effects of this compound using flow cytometry, a powerful technique for single-cell analysis. The described methods focus on three key cellular processes modulated by JAK3 inhibition: STAT5 phosphorylation, apoptosis, and cell cycle progression.

Mechanism of Action: The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, migration, and apoptosis.[1] JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 is activated and phosphorylates downstream STAT proteins, primarily STAT5. Phosphorylated STAT5 dimerizes and translocates to the nucleus to regulate gene transcription. This compound, by inhibiting JAK3, effectively blocks this signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor (γc) jak3 JAK3 receptor->jak3 associates receptor->jak3 activates jak1 JAK1 receptor->jak1 associates stat5 STAT5 jak3->stat5 phosphorylates cytokine Cytokine (e.g., IL-2) cytokine->receptor binds fm381 This compound fm381->jak3 inhibits p_stat5 p-STAT5 stat5_dimer p-STAT5 Dimer p_stat5->stat5_dimer dimerizes dna DNA stat5_dimer->dna translocates to nucleus transcription Gene Transcription (Proliferation, Survival) dna->transcription regulates

Caption: this compound inhibits the JAK3/STAT5 signaling pathway.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analyses of cells treated with a selective JAK3 inhibitor, modeling the expected effects of this compound.

Table 1: Inhibition of IL-2-Induced STAT5 Phosphorylation in CD4+ T Cells

TreatmentConcentration (nM)pSTAT5 MFI (Median Fluorescence Intensity)% Inhibition of pSTAT5
Unstimulated Control050N/A
IL-2 Stimulated05000%
IL-2 + this compound1035033.3%
IL-2 + this compound5015077.8%
IL-2 + this compound1007594.4%
IL-2 + this compound3005598.9%

Table 2: Induction of Apoptosis in Jurkat T Cells

TreatmentConcentration (µM)% Early Apoptotic (Annexin V+/7-AAD-)% Late Apoptotic/Necrotic (Annexin V+/7-AAD+)Total % Apoptotic
Vehicle Control (DMSO)05.22.17.3
This compound115.84.520.3
This compound535.110.245.3
This compound1050.718.969.6

Table 3: Cell Cycle Analysis in a T-Cell Lymphoma Cell Line

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)045.335.119.6
This compound155.228.516.3
This compound568.918.312.8
This compound1075.112.512.4

Experimental Protocols

Protocol 1: Analysis of STAT5 Phosphorylation

This protocol details the measurement of intracellular phosphorylated STAT5 (pSTAT5) in response to cytokine stimulation and its inhibition by this compound.

pSTAT5_Workflow start Start: Isolate PBMCs step1 Incubate with this compound or Vehicle Control (1 hr) start->step1 step2 Stimulate with IL-2 (15 min) step1->step2 step3 Fix Cells (e.g., PFA) step2->step3 step4 Permeabilize Cells (e.g., Methanol) step3->step4 step5 Stain with Anti-pSTAT5 and Cell Surface Marker Antibodies step4->step5 step6 Acquire on Flow Cytometer step5->step6 end Analyze Data: Gate on Cell Population and Measure pSTAT5 MFI step6->end

Caption: Workflow for pSTAT5 flow cytometry analysis.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Recombinant Human IL-2

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 90% methanol)

  • Fluorochrome-conjugated anti-pSTAT5 antibody

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4)

  • Flow cytometer

Procedure:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Wash the cells with PBS and resuspend in RPMI 1640 supplemented with 10% FBS.

  • Aliquot 1 x 10^6 cells per tube.

  • Pre-incubate the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.

  • Stimulate the cells with 100 ng/mL of recombinant human IL-2 for 15 minutes at 37°C. Include an unstimulated control.

  • Fix the cells by adding an equal volume of Fixation Buffer and incubating for 10 minutes at room temperature.

  • Wash the cells with PBS and then permeabilize by adding ice-cold Permeabilization Buffer and incubating for 30 minutes on ice.

  • Wash the cells twice with PBS containing 2% FBS.

  • Stain the cells with the anti-pSTAT5 antibody and cell surface marker antibodies for 30-60 minutes at room temperature in the dark.

  • Wash the cells and resuspend in PBS for flow cytometry analysis.

  • Acquire the samples on a flow cytometer and analyze the data by gating on the cell population of interest (e.g., CD4+ T cells) and quantifying the median fluorescence intensity (MFI) of pSTAT5.

Protocol 2: Apoptosis Assay using Annexin V and 7-AAD Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Apoptosis_Workflow start Start: Seed Cells step1 Treat with this compound or Vehicle Control (24-48 hr) start->step1 step2 Harvest Cells (including supernatant) step1->step2 step3 Wash with Cold PBS step2->step3 step4 Resuspend in Annexin V Binding Buffer step3->step4 step5 Add Annexin V-FITC and 7-AAD step4->step5 step6 Incubate (15 min, RT, dark) step5->step6 step7 Acquire on Flow Cytometer step6->step7 end Analyze Data: Distinguish Live, Early, and Late Apoptotic Populations step7->end

Caption: Workflow for Annexin V/7-AAD apoptosis assay.

Materials:

  • Cell culture medium

  • This compound

  • PBS

  • Annexin V-FITC/7-AAD Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells (e.g., Jurkat T cells) in a 6-well plate at a density of 0.5 x 10^6 cells/mL.

  • Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

  • Harvest both adherent and floating cells and pellet them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to each tube.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Deconvolute the data to determine the percentage of live (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) cells.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

CellCycle_Workflow start Start: Seed Cells step1 Treat with this compound or Vehicle Control (24 hr) start->step1 step2 Harvest and Wash Cells step1->step2 step3 Fix Cells (e.g., 70% Ethanol, -20°C) step2->step3 step4 Wash and Resuspend in PBS step3->step4 step5 Treat with RNase A step4->step5 step6 Stain with Propidium Iodide step5->step6 step7 Incubate (30 min, RT, dark) step6->step7 end Acquire and Analyze: Model Cell Cycle Phases step7->end

Caption: Workflow for cell cycle analysis with Propidium Iodide.

Materials:

  • Cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound or vehicle control for 24 hours.

  • Harvest the cells, wash with PBS, and resuspend the pellet in a small volume of PBS.

  • Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI Staining Solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer using a linear scale for the PI channel.

  • Use cell cycle analysis software to model the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

References

Troubleshooting & Optimization

FM-381 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the solubility and stability of FM-381, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). Different suppliers provide slightly different solubility data, so it is recommended to consult the product-specific datasheet.

Q2: What is the recommended storage condition for this compound?

A2: this compound powder should be stored at -20°C for long-term stability (up to 2 years). Stock solutions in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks. It is advisable to prepare fresh solutions for optimal performance.

Q3: Is this compound stable in aqueous solutions and cell culture media?

A3: While specific stability data for this compound in aqueous buffers and cell culture media is not extensively published, the acrylamide functional group present in this compound may be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to prepare fresh dilutions in aqueous solutions or media immediately before use. Long-term storage of this compound in aqueous solutions is not recommended.

Q4: What are the known off-target effects of this compound?

A4: this compound is a highly selective inhibitor for JAK3. However, like any small molecule inhibitor, it can exhibit off-target effects, particularly at higher concentrations. A screening against a panel of 410 protein kinases showed no significant activity at 100 nM, with weak activity detected at 500 nM[1]. It is crucial to use the lowest effective concentration and include appropriate controls to minimize and identify potential off-target effects.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Solutions or Cell Culture Media

Possible Cause:

  • Low Aqueous Solubility: this compound has limited solubility in aqueous solutions.

  • Solvent Carryover: High concentrations of DMSO from the stock solution can cause the compound to precipitate when diluted into an aqueous buffer.

  • Temperature Effects: Lower temperatures can decrease the solubility of the compound.

Solutions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically ≤ 0.5%) and is consistent across all conditions, including vehicle controls.

  • Prepare Fresh Dilutions: Prepare working solutions in your final aqueous buffer or cell culture medium immediately before use.

  • Gentle Warming: If precipitation occurs upon dilution, gentle warming (to no more than 37°C) may help to redissolve the compound. However, be cautious as prolonged heating can degrade the compound.

  • Use of Pluronic F-68: For cell-based assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to the culture medium can help to maintain the solubility of hydrophobic compounds.

Issue 2: Inconsistent or Lack of Biological Activity

Possible Cause:

  • Compound Degradation: this compound may have degraded due to improper storage or handling. The acrylamide moiety can be susceptible to hydrolysis.

  • Incorrect Concentration: Errors in calculating dilutions or pipetting can lead to a final concentration that is too low to elicit a biological response.

  • Cellular Factors: The target cells may not express sufficient levels of JAK3, or the signaling pathway may be inactive under the experimental conditions.

  • Assay Conditions: The incubation time may be too short for the inhibitor to exert its effect, or other components in the assay mixture may interfere with the inhibitor's activity.

Solutions:

  • Verify Compound Integrity: Use a fresh vial of this compound or prepare a new stock solution.

  • Confirm Concentration: Double-check all calculations and ensure accurate pipetting.

  • Characterize Your Cell System: Confirm JAK3 expression and the activity of the JAK/STAT pathway in your cells of interest (e.g., by checking for baseline STAT5 phosphorylation).

  • Optimize Assay Parameters: Perform a time-course and dose-response experiment to determine the optimal incubation time and concentration for your specific assay.

  • Include a Positive Control: Use a known activator of the JAK/STAT pathway (e.g., IL-2 for T-cells) to ensure the signaling cascade is functional.

Issue 3: Observed Off-Target Effects

Possible Cause:

  • High Inhibitor Concentration: Using concentrations of this compound significantly above its IC50 for JAK3 increases the likelihood of inhibiting other kinases or cellular targets.

  • Cell Type-Specific Effects: The off-target profile of a compound can vary between different cell types.

Solutions:

  • Titrate the Inhibitor: Determine the minimal effective concentration of this compound in your assay to minimize off-target effects.

  • Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control to distinguish between specific and non-specific effects.

  • Orthogonal Approaches: Confirm key findings using an alternative method to inhibit JAK3, such as siRNA or a different small molecule inhibitor with a distinct chemical scaffold.

  • Kinome Profiling: For in-depth studies, consider performing a kinome-wide selectivity profiling to identify potential off-target kinases of this compound in your experimental system.

Data Presentation

Table 1: Solubility and Storage of this compound

PropertyValueSource
Solubility in DMSO 1 mg/mL, 2 mg/mL (with warming)Vendor Datasheets
Storage (Powder) -20°C (up to 2 years)Vendor Recommendations
Storage (DMSO Stock) -80°C (up to 6 months), 4°C (up to 2 weeks)Vendor Recommendations

Table 2: In Vitro Potency and Selectivity of this compound

TargetIC50Fold Selectivity vs. JAK3Source
JAK3 0.154 nM-[1]
JAK1 52 nM~338x[1]
JAK2 346 nM~2247x[1]
TYK2 459 nM~2980x[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against purified JAK3 enzyme.

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Recombinant JAK3 enzyme.

    • Substrate peptide (e.g., a STAT5-derived peptide).

    • ATP solution.

    • This compound stock solution in DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in kinase buffer. Ensure the final DMSO concentration is constant across all wells.

    • In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Add the JAK3 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or a radiometric assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of STAT5 Phosphorylation in T-Cells

This protocol describes how to assess the cellular activity of this compound by measuring the inhibition of IL-2-induced STAT5 phosphorylation in T-cells.

  • Cell Culture and Treatment:

    • Culture human T-cells (e.g., primary CD4+ T-cells or a T-cell line like Jurkat) in appropriate cell culture medium.

    • Starve the cells of cytokines for a few hours prior to the experiment.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with a pro-inflammatory cytokine like Interleukin-2 (IL-2) for 15-30 minutes to induce STAT5 phosphorylation.

  • Cell Lysis:

    • After stimulation, wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet the cell debris.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).

    • Wash the membrane and then incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total STAT5 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-STAT5 and total STAT5 using densitometry software.

    • Normalize the p-STAT5 signal to the total STAT5 signal for each sample.

    • Calculate the percentage of inhibition of STAT5 phosphorylation for each this compound concentration relative to the IL-2 stimulated, vehicle-treated control.

Visualizations

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression FM381 This compound FM381->JAK Inhibits JAK3

Caption: JAK-STAT Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) C Pre-treat Cells with this compound A->C B Culture and Prepare Target Cells B->C D Stimulate with Cytokine (e.g., IL-2) C->D E Cell Lysis and Protein Quantification D->E F Western Blot for p-STAT and Total STAT E->F G Data Analysis and IC50 Determination F->G

Caption: Workflow for Cell-Based Inhibition Assay.

References

FM-381 In Vivo Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of FM-381 in in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered when working with this potent and selective JAK3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

A1: Direct, peer-reviewed recommendations for a starting oral or intraperitoneal (IP) dose of this compound in preclinical models are not well-established in publicly available literature. This is primarily due to known pharmacokinetic limitations of the compound, including issues with uptake and exposure in vivo.[1][2]

One study has reported the intravenous (IV) administration of this compound in a mouse model of lipopolysaccharide (LPS)-induced inflammation, which resulted in a significant reduction of plasma TNFα levels.[3] While the exact dosage was not specified in the abstract, this suggests that direct systemic administration can achieve pharmacologically active concentrations.

For novel in vivo studies, it is crucial to perform initial dose-ranging studies to determine the optimal dose for your specific animal model and experimental endpoint. Careful consideration of the vehicle formulation is also critical to improve bioavailability.

Q2: What is the mechanism of action of this compound?

A2: this compound is a highly potent and selective, covalent reversible inhibitor of Janus kinase 3 (JAK3).[4] It targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3.[2] This selectivity makes it a valuable tool for studying the specific roles of JAK3 in immune signaling pathways. The JAK-STAT signaling pathway is crucial for cytokine signaling, and JAK3 is predominantly expressed in hematopoietic cells.[5]

Q3: Are there known toxicity issues with this compound in vivo?

A3: There is limited publicly available data on the in vivo toxicity profile of this compound. As with any novel compound, it is essential to conduct thorough toxicity assessments as part of your initial in vivo characterization. This should include monitoring for clinical signs of toxicity, body weight changes, and, where appropriate, histopathological analysis of key organs.

Q4: Can I administer this compound orally?

A4: While oral administration is often preferred for ease of use, the inherent properties of the this compound compound class present challenges for achieving adequate oral bioavailability.[1][2] Researchers have actively explored creating derivatives of this compound, for instance by conjugation to macrolide scaffolds, to improve its drug-like properties for oral administration.[1][2] If oral administration is necessary, significant formulation development may be required to enhance absorption.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of efficacy in vivo Poor bioavailability of this compound.- Optimize Formulation: this compound is a crystalline solid with low aqueous solubility.[6] Consider using a vehicle that enhances solubility and absorption. Common vehicles for in vivo administration of hydrophobic compounds include solutions with DMSO, polyethylene glycol (PEG), or Tween 80. However, always perform vehicle-only controls to rule out any effects of the vehicle itself. - Consider Alternative Administration Routes: Intravenous (IV) or intraperitoneal (IP) injection may bypass issues of oral absorption and provide more direct systemic exposure.[3] - Use a More Stable Derivative: Research has focused on creating this compound derivatives with improved pharmacokinetic profiles.[1][2] If available, using a validated, more bioavailable analog could be a solution.
High variability in experimental results Inconsistent drug exposure between animals.- Refine Dosing Technique: Ensure accurate and consistent administration for all animals. For oral gavage, ensure the compound is delivered to the stomach. For IP injections, ensure proper placement to avoid injection into the gut or other organs. - Assess Pharmacokinetics: If feasible, perform a pilot pharmacokinetic (PK) study to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and half-life of this compound in your animal model. This will help in selecting the optimal time points for your efficacy studies.
Observed toxicity or adverse effects Dose is too high or off-target effects.- Perform a Dose-Response Study: Start with a low dose and escalate to determine the maximum tolerated dose (MTD) in your model. - Monitor for Clinical Signs: Closely observe animals for any signs of distress, weight loss, or changes in behavior. - Confirm Target Engagement: If possible, assess the inhibition of JAK3 signaling (e.g., STAT5 phosphorylation) in a relevant tissue or cell population to correlate with the observed phenotype and ensure the effects are on-target.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

KinaseIC₅₀ (pM)Selectivity vs. JAK3
JAK3 127-
JAK1 52,070410-fold
JAK2 342,9002700-fold
TYK2 457,2003600-fold

Data sourced from MedchemExpress.[4]

Experimental Protocols

Protocol 1: General Procedure for Intraperitoneal (IP) Injection in Mice

  • Preparation:

    • Prepare the this compound formulation in a sterile vehicle. Ensure the final concentration allows for an appropriate injection volume (typically 5-10 mL/kg).

    • Warm the formulation to room temperature to avoid causing a temperature drop in the animal.

    • Use a sterile syringe and an appropriately sized needle (e.g., 25-27 gauge for mice).

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.

  • Injection:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.

    • Insert the needle at a 15-30 degree angle with the bevel up.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the solution.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Visualizations

FM381_Signaling_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc family) Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates FM381 This compound FM381->JAK3 Inhibits pSTAT5 p-STAT5 (Dimerization) STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates Gene Gene Transcription Nucleus->Gene

Caption: this compound inhibits the JAK3 signaling pathway.

InVivo_Workflow A 1. Hypothesis & Study Design B 2. Formulation & Vehicle Selection A->B C 3. Dose-Ranging & MTD Study B->C D 4. Efficacy Study (e.g., Disease Model) C->D E 5. Pharmacodynamic (PD) Analysis (Target Engagement) D->E F 6. Pharmacokinetic (PK) Analysis (Optional but Recommended) D->F G 7. Data Analysis & Interpretation E->G F->G H Outcome G->H

Caption: Experimental workflow for this compound in vivo studies.

Troubleshooting_Logic start No or Low In Vivo Efficacy q1 Is the formulation optimized for solubility/absorption? start->q1 sol1 Develop new formulation (e.g., use co-solvents, lipids). q1->sol1 No q2 Is the route of administration optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch from Oral to IP/IV. q2->sol2 No q3 Is target engagement confirmed? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Perform PD analysis (e.g., pSTAT5 levels). q3->sol3 No end Consider using a more stable this compound derivative. q3->end Yes a3_no No

Caption: Troubleshooting logic for lack of this compound efficacy.

References

Off-target effects of FM-381 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the off-target effects of FM-381, particularly at high concentrations. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and selectivity of this compound at standard concentrations?

This compound is a potent and highly selective covalent reversible inhibitor of Janus kinase 3 (JAK3).[1][2][3][4] It targets a unique cysteine residue (Cys909) at the gatekeeper position of JAK3.[1][2][3][4] At standard concentrations (e.g., 100 nM), this compound demonstrates exquisite selectivity for JAK3 over other members of the JAK family (JAK1, JAK2, and TYK2) and has been tested against a broad panel of 410 kinases with minimal off-target activity.[1][3]

Q2: I am observing unexpected cellular phenotypes when using this compound at high concentrations (e.g., >500 nM). What are the potential off-target effects?

While this compound is highly selective at lower concentrations, off-target effects can occur at higher concentrations. At 500 nM, this compound has been shown to moderately inhibit 11 other kinases, with residual activities below 50%.[3][5] Therefore, if you are using concentrations in the high nanomolar to micromolar range, your observed phenotype might be due to the inhibition of one or more of these off-target kinases. It is also worth noting that in a panel of bromodomain proteins, the most potent off-target activity was against TAF1 with an IC50 of 500 nM.[6]

Q3: My experimental results are inconsistent. How can I troubleshoot experiments involving high concentrations of this compound?

Inconsistent results can arise from several factors. Firstly, ensure the solubility of this compound in your experimental system, as poor solubility can lead to variable effective concentrations.[5] Secondly, consider the residence time of this compound on its target, which is approximately 60 minutes in BRET assays.[1] For longer experiments, this could influence the duration of target engagement. Finally, it is crucial to include appropriate controls to distinguish between on-target and off-target effects.

Q4: What are the recommended experimental controls when using this compound?

To validate that the observed effects are due to the inhibition of JAK3, several controls are recommended:

  • Negative Control Compound: Use FM-479, the inactive analog of this compound, to control for off-target effects unrelated to the covalent reversible binding mechanism.[1]

  • Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration required to inhibit JAK3 signaling. This will help to minimize off-target effects by using the lowest possible concentration.

  • Rescue Experiments: If possible, perform a rescue experiment by expressing a drug-resistant mutant of JAK3 to confirm that the observed phenotype is indeed JAK3-dependent.

  • Orthogonal Approaches: Use alternative methods to inhibit JAK3, such as siRNA or CRISPR-Cas9, to verify that the phenotype is consistent with the loss of JAK3 function.

Data Presentation

Table 1: Selectivity of this compound Against JAK Family Kinases

KinaseIC50 (nM)Selectivity vs. JAK3
JAK30.127 - 0.154-
JAK152~410-fold
JAK2346~2700-fold
TYK2459~3600-fold

Data compiled from multiple sources.[1][2][4][6]

Table 2: Off-Target Kinase Inhibition of this compound at 500 nM

Number of Kinases TestedConcentration of this compoundNumber of Kinases with >50% Inhibition
410100 nM0
410500 nM11

At 500 nM, this compound moderately inhibits 11 kinases with residual activities below 50%.[3][5]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for the assay.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., ProQinase, Reaction Biology) that offers a broad panel of purified, active kinases.[1][6]

  • Assay Performance: The service provider will perform radiometric or fluorescence-based assays to measure the enzymatic activity of each kinase in the presence of different concentrations of this compound. A standard ATP concentration is typically used.

  • Data Analysis: The percentage of inhibition for each kinase at each concentration is calculated relative to a DMSO control. IC50 values are then determined for any kinases that show significant inhibition.

Protocol 2: Cellular STAT Phosphorylation Assay

This protocol is used to assess the potency and selectivity of this compound in a cellular context.

  • Cell Culture: Culture human CD4+ T cells or another relevant cell line that expresses JAK3.[3]

  • Compound Treatment: Pre-incubate the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 300 nM) or the negative control FM-479 for 1 hour.[3]

  • Cytokine Stimulation:

    • To assess JAK3/JAK1-dependent signaling, stimulate cells with IL-2 for 30 minutes to induce STAT5 phosphorylation.[3][4]

    • To assess JAK3-independent signaling, stimulate a parallel set of cells with IL-6 for 30 minutes to induce STAT3 phosphorylation (dependent on JAK1/2/TYK).[3][4]

  • Cell Lysis and Western Blotting: Lyse the cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated STAT5 (pSTAT5) and phosphorylated STAT3 (pSTAT3), as well as total STAT5 and STAT3 as loading controls.

  • Visualization and Analysis: Visualize the protein bands using an appropriate imaging system and quantify the band intensities to determine the effect of this compound on STAT phosphorylation.

Visualizations

JAK_STAT_Pathway Figure 1: Simplified JAK/STAT Signaling Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) JAK->pSTAT Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

Caption: Figure 1: Simplified JAK/STAT Signaling Pathway

Troubleshooting_Workflow Figure 2: Troubleshooting Unexpected Results with this compound Start Unexpected Phenotype Observed Check_Concentration Is this compound concentration >500 nM? Start->Check_Concentration High_Concentration Potential off-target effects. Perform dose-response. Check_Concentration->High_Concentration Yes Low_Concentration Proceed to other checks. Check_Concentration->Low_Concentration No Check_Controls Are appropriate controls included? (e.g., FM-479, orthogonal methods) High_Concentration->Check_Controls Low_Concentration->Check_Controls No_Controls Incorporate proper controls to validate results. Check_Controls->No_Controls No Controls_Present Review experimental protocol. Check_Controls->Controls_Present Yes Resolve_Issue Re-evaluate Results No_Controls->Resolve_Issue Review_Protocol Check for issues with: - Solubility - Incubation time - Cell health Controls_Present->Review_Protocol Review_Protocol->Resolve_Issue

Caption: Figure 2: Troubleshooting Unexpected Results with this compound

Off_Target_Workflow Figure 3: Workflow for Assessing Off-Target Effects Start Hypothesize Off-Target Effect Dose_Response 1. Perform Dose-Response with this compound Start->Dose_Response Negative_Control 2. Compare with Negative Control (FM-479) Dose_Response->Negative_Control Kinase_Profiling 3. Broad Kinase Profiling Panel Negative_Control->Kinase_Profiling Cellular_Assay 4. Cellular Target Engagement (e.g., pSTAT assay) Kinase_Profiling->Cellular_Assay Orthogonal_Methods 5. Use Orthogonal Methods (siRNA, CRISPR) Cellular_Assay->Orthogonal_Methods Conclusion Confirm/Refute Off-Target Effect Orthogonal_Methods->Conclusion

References

Technical Support Center: Troubleshooting FM-381 Inactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inactivity of FM-381 in cellular assays. This compound is a potent and highly selective covalent reversible inhibitor of Janus kinase 3 (JAK3), making it a critical tool for studying the JAK/STAT signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent chemical probe that acts as a covalent reversible inhibitor of JAK3.[1][2] It specifically targets the unique Cys909 residue at the gatekeeper position within the ATP-binding site of JAK3.[2][3] This selective inhibition blocks the kinase activity of JAK3, thereby preventing the downstream phosphorylation of target proteins like STAT5, particularly in response to cytokine stimulation (e.g., IL-2).[2][4]

Q2: I am not observing any effect of this compound in my cellular assay. What are the most common reasons for this? A2: Several factors can contribute to the apparent inactivity of this compound. These can be broadly categorized as issues with the compound itself, the experimental design, or the specific cell system being used.

  • Compound Integrity: Ensure the compound has been stored correctly at -20°C and that stock solutions in DMSO are fresh or have been stored appropriately (2 weeks at 4°C or 6 months at -80°C).[5]

  • Experimental Design: Verify that the concentration range is appropriate. The effective concentration (EC50) in cellular assays is approximately 100 nM, with a recommended working range of 100 nM to 1 µM.[2][6] Also, confirm that the pre-incubation time with this compound before stimulation is sufficient, typically around 1 hour.[1][7]

  • Cell System and Pathway: Confirm that your cell line expresses JAK3, as its expression is primarily restricted to the hematopoietic system.[2] Furthermore, ensure your assay readout is dependent on JAK3 signaling. For example, this compound effectively blocks IL-2-stimulated STAT5 phosphorylation (JAK3-dependent) but will not inhibit IL-6-stimulated STAT3 phosphorylation (JAK3-independent).[2][4]

Q3: How can I confirm that my vial of this compound is active and the lack of response is not due to the compound itself? A3: The most direct way to validate the activity of your this compound stock is to perform a positive control experiment. Use a cell line known to have an active JAK3 signaling pathway, such as human CD4+ T cells.[1][2] Treat the cells with your this compound (e.g., at 100-300 nM) and a vehicle control (DMSO), then stimulate with a JAK3-activating cytokine like IL-2. Assess the phosphorylation of STAT5 (at Tyr694) via Western Blot. A significant reduction in phospho-STAT5 levels in the this compound treated sample compared to the DMSO control indicates an active compound.

Q4: How can I be certain that the observed cellular phenotype is a direct result of JAK3 inhibition and not an off-target effect? A4: To ensure the observed effects are specific to JAK3, it is crucial to use proper controls.

  • Use the Negative Control: A structurally similar but inactive analog, FM-479, is available.[3] This compound has no activity on JAK3 or other kinases and should be used in parallel with this compound at the same concentration to rule out non-specific effects.[2][3]

  • Test a JAK3-Independent Pathway: As a negative control experiment, assess a signaling pathway that is not dependent on JAK3. For instance, in human CD4+ T cells, this compound does not block STAT3 phosphorylation stimulated by IL-6, as this pathway relies on JAK1, JAK2, and TYK2.[2][7]

Technical Data Summary

Quantitative data for this compound is summarized below to aid in experimental design.

Table 1: Kinase Selectivity Profile of this compound

Kinase IC50 (nM) Selectivity vs. JAK3
JAK3 0.127 -
JAK1 52 ~400-fold
JAK2 346 ~2700-fold
TYK2 459 ~3600-fold

Data sourced from radiometric and activity assays.[1][4][5][6][7]

Table 2: Recommended Concentrations for Cellular Assays

Parameter Concentration Assay Type
In Vitro IC50 127 pM Radiometric Kinase Assay
Cellular EC50 ~100 nM NanoBRET Assay in HeLa cells
Recommended Range 100 nM - 1 µM General Cellular Assays
Effective Concentration 100 nM Blocks IL-2 stimulated p-STAT5 in T-cells

Data compiled from multiple sources.[1][2][4][7]

Signaling Pathway and Workflow Diagrams

Visual aids to understand the mechanism and troubleshoot experiments.

FM381_Pathway cluster_membrane Cell Membrane IL2R IL-2 Receptor JAK1 JAK1 IL2R->JAK1 Activates JAK3 JAK3 IL2R->JAK3 Activates IL2 IL-2 Cytokine IL2->IL2R Binds STAT5 STAT5 JAK3->STAT5 Phosphorylates FM381 This compound FM381->JAK3 Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Dimer p-STAT5 Dimer pSTAT5->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates

Caption: Mechanism of this compound in the JAK3/STAT5 signaling pathway.

Troubleshooting_Workflow start This compound Shows No Activity q1 Compound stored at -20°C? Stock solution fresh? start->q1 q2 Using correct concentration? (e.g., 100 nM - 1 µM) q1->q2 Yes sol1 Order new compound. Use fresh DMSO for stock. q1->sol1 No q3 Does cell line express JAK3? (e.g., hematopoietic cells) q2->q3 Yes sol2 Perform dose-response curve to determine optimal concentration. q2->sol2 No q4 Is the readout JAK3-dependent? (e.g., IL-2 -> p-STAT5) q3->q4 Yes sol3 Confirm JAK3 expression via WB or qPCR. Use a positive control cell line (e.g., CD4+ T cells). q3->sol3 No q5 Are proper controls included? q4->q5 Yes sol4 Confirm pathway with literature. Use a known JAK3-dependent assay for validation. q4->sol4 No sol5 Run parallel experiments with vehicle (DMSO) and inactive control (FM-479). q5->sol5 No end_node Problem Resolved q5->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node sol5->end_node

Caption: Logical workflow for troubleshooting this compound inactivity.

Key Experimental Protocols

Protocol 1: Validation of this compound Activity via Western Blot for Phospho-STAT5

This protocol details the steps to confirm this compound's inhibitory effect on IL-2-stimulated STAT5 phosphorylation in a suitable cell line, such as human CD4+ T cells or another JAK3-expressing hematopoietic cell line.

Materials:

  • JAK3-expressing cells (e.g., human CD4+ T cells)

  • Complete cell culture medium

  • This compound, FM-479 (inactive control), and DMSO (vehicle)

  • Recombinant human IL-2

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-total-STAT5, Mouse anti-GAPDH or β-actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Culture: Plate an equal number of cells in a multi-well plate and allow them to rest in culture for several hours or overnight.

  • Inhibitor Treatment: Pre-treat the cells for 1 hour with the desired concentrations of this compound (e.g., 10, 50, 100, 300 nM), FM-479 (at the highest this compound concentration), or an equivalent volume of DMSO for the vehicle control.[1] Include an unstimulated control (DMSO-treated, no IL-2).

  • Cytokine Stimulation: Stimulate the cells by adding IL-2 to the medium (final concentration typically 10-20 ng/mL) for 30 minutes.[1] Do not add IL-2 to the unstimulated control well.

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, incubate on ice for 15-20 minutes, then scrape and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][7]

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibody against phospho-STAT5 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.[1]

  • Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with antibodies for total STAT5 and a loading control protein like GAPDH or β-actin.

Expected Outcome: A significant decrease in the phospho-STAT5 signal should be observed in the this compound-treated, IL-2-stimulated cells compared to the DMSO-treated, IL-2-stimulated cells. The FM-479 and unstimulated controls should show minimal to no inhibition of the signal.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_stim Stimulation cluster_analysis Analysis p1 Plate JAK3-expressing cells p2 Pre-treat with controls/inhibitors for 1 hr p1->p2 DMSO Vehicle (DMSO) FM381 This compound (Dose Response) FM479 Inactive Control (FM-479) Unstim Unstimulated Control stim Stimulate with IL-2 (30 min) (except Unstimulated Control) DMSO->stim FM381->stim FM479->stim lysis Cell Lysis & Protein Quantification Unstim->lysis stim->lysis wb Western Blot for p-STAT5, Total STAT5, Loading Control lysis->wb results Analyze Results wb->results

Caption: Workflow for a control experiment to validate this compound activity.

References

How to prevent FM-381 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of FM-381 to prevent its degradation in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the use of this compound, with a focus on potential degradation-related issues.

Problem Potential Cause Recommended Solution
Reduced or no inhibitory activity of this compound in a cellular assay. 1. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles can lead to degradation. 2. Instability in aqueous buffer: The acrylamide moiety of this compound may be susceptible to hydrolysis, especially at non-neutral pH. 3. Photodegradation: The furan ring in this compound could be sensitive to light exposure.1. Prepare fresh DMSO stock solutions. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. 2. Prepare fresh dilutions in aqueous buffer immediately before each experiment. Ensure the final pH of the cell culture medium or assay buffer is within a neutral range (pH 7.2-7.4). 3. Protect stock solutions and experimental setups from direct light by using amber vials and covering plates with foil.
Inconsistent results between experiments. 1. Variability in stock solution concentration: This could be due to solvent evaporation or degradation over time. 2. Precipitation of this compound: The compound has limited solubility in aqueous solutions.1. Use freshly prepared or properly stored single-use aliquots of the stock solution. 2. Ensure complete dissolution of this compound in DMSO before further dilution. When diluting into aqueous buffers, vortex thoroughly and visually inspect for any precipitation. Consider the final DMSO concentration in your assay, keeping it low (typically <0.5%) to avoid solvent effects and precipitation.
Appearance of unknown peaks in HPLC or mass spectrometry analysis. Degradation of this compound: This can result in the formation of one or more degradation products.Analyze a fresh sample of this compound as a control. Compare the chromatograms or spectra to identify potential degradation products in older or improperly stored samples.

Frequently Asked Questions (FAQs)

1. What is the recommended procedure for preparing this compound stock solutions?

It is recommended to dissolve solid this compound in anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 1-10 mM). Gently warm the solution if necessary to ensure it is fully dissolved.

2. How should I store this compound stock solutions?

This compound stock solutions in DMSO should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -20°C for short-term storage or -80°C for long-term storage. This will minimize the number of freeze-thaw cycles and reduce the risk of degradation.

3. What is the stability of this compound in solution?

The stability of this compound in solution is dependent on the solvent and storage conditions. The following table summarizes the recommended storage conditions and expected stability.

Form Solvent Storage Temperature Duration
Solid Powder-2-8°CShort-term
Solid Powder--20°CUp to 2 years
Stock SolutionDMSO4°CUp to 2 weeks
Stock SolutionDMSO-20°CUp to 1 year
Stock SolutionDMSO-80°CUp to 2 years

4. Is this compound sensitive to light?

This compound contains a furan ring, and compounds with such structures can be susceptible to photodegradation.[1][2][3] Therefore, it is recommended to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.

5. Can I prepare working solutions of this compound in aqueous buffers in advance?

It is not recommended to prepare and store this compound in aqueous buffers for extended periods. The N,N-dimethylacrylamide moiety in this compound may be prone to hydrolysis, especially at non-neutral pH.[4][5] Prepare fresh dilutions from the DMSO stock solution into your aqueous experimental buffer immediately before use.

6. What are the potential degradation pathways for this compound?

  • Hydrolysis: The amide bond in the N,N-dimethylacrylamide group could be susceptible to hydrolysis, particularly under acidic or basic conditions.[4][5]

  • Oxidation: The furan ring and other parts of the molecule could be susceptible to oxidation.[6]

  • Photodegradation: As mentioned, the furan ring may be sensitive to light.[1][2][3]

Experimental Protocols

General Protocol for a Cellular Assay Using this compound

This protocol provides a general workflow for using this compound in a cell-based assay, with an emphasis on minimizing degradation.

  • Prepare this compound Stock Solution:

    • On the day of the experiment, thaw a single-use aliquot of your concentrated this compound stock solution in DMSO at room temperature.

    • Vortex briefly to ensure homogeneity.

  • Prepare Working Solutions:

    • Serially dilute the this compound stock solution in your cell culture medium or assay buffer to the desired final concentrations.

    • Prepare these working solutions immediately before adding them to the cells. Do not store working solutions in aqueous buffers.

  • Cell Treatment:

    • Seed your cells in a multi-well plate and allow them to adhere or stabilize according to your specific protocol.

    • Replace the existing medium with the medium containing the various concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO used in the highest this compound concentration).

  • Incubation:

    • Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

    • If the experiment is prolonged, consider protecting the plate from light.

  • Assay Readout:

    • Perform your downstream analysis (e.g., Western blot for pSTAT, cell viability assay, etc.).

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation P-JAK P-JAK JAK->P-JAK 3. Autophosphorylation STAT STAT P-JAK->STAT 4. STAT Recruitment & Phosphorylation P-STAT P-STAT STAT->P-STAT P-STAT_Dimer P-STAT Dimer P-STAT->P-STAT_Dimer 5. Dimerization DNA DNA P-STAT_Dimer->DNA 6. Nuclear Translocation This compound This compound This compound->P-JAK Inhibition Gene_Transcription Gene_Transcription DNA->Gene_Transcription 7. Gene Transcription

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

FM381_Experimental_Workflow Start Start Solid_FM381 Solid this compound (Store at -20°C long-term) Start->Solid_FM381 Prepare_Stock Prepare Stock Solution in Anhydrous DMSO Solid_FM381->Prepare_Stock Aliquot_Stock Aliquot into Single-Use Vials Prepare_Stock->Aliquot_Stock Store_Aliquots Store Aliquots at -80°C (Protect from Light) Aliquot_Stock->Store_Aliquots Thaw_Aliquot Thaw Single Aliquot at Room Temperature Store_Aliquots->Thaw_Aliquot Prepare_Working Prepare Fresh Working Solutions in Aqueous Buffer Immediately Before Use Thaw_Aliquot->Prepare_Working Perform_Assay Perform Cellular Assay Prepare_Working->Perform_Assay End End Perform_Assay->End

Caption: Recommended workflow for handling this compound to minimize degradation.

References

Technical Support Center: Improving the Efficacy of FM-381 in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of the selective JAK3 inhibitor, FM-381, in primary cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and reversible covalent inhibitor of Janus kinase 3 (JAK3).[1][2] Its mechanism of action involves targeting the unique cysteine residue (Cys909) at the gatekeeper position of JAK3.[1][2] This selective inhibition blocks the downstream signaling cascade, particularly the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) that is induced by cytokines like Interleukin-2 (IL-2).[1]

Q2: In which primary cell types is this compound expected to be most effective?

A2: Given that JAK3 is predominantly expressed in hematopoietic cells, this compound is most effective in primary immune cells.[1][3] This includes T lymphocytes (especially CD4+ T cells), B lymphocytes, and Natural Killer (NK) cells.[3][4][5] Its efficacy is linked to the crucial role of the JAK3 signaling pathway in the development, function, and proliferation of these immune cells.[4][6]

Q3: What is the recommended concentration range for using this compound in primary cells?

A3: The optimal concentration of this compound can vary depending on the primary cell type and specific experimental conditions. However, a general starting range of 100 nM to 1 µM is recommended for cellular assays.[7] It has been shown to block IL-2 stimulated STAT5 phosphorylation in human CD4+ T cells at a concentration of 100 nM.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific primary cell type and experimental setup.

Q4: How should I prepare and store this compound for cell culture experiments?

A4: For optimal stability and solubility, it is crucial to follow the manufacturer's instructions for preparing and storing this compound. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution, which is then further diluted in cell culture media to the desired final concentration. It is important to consider the final DMSO concentration in your culture, as high concentrations can be toxic to primary cells. To maintain its activity, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over time should also be considered, as some compounds can degrade, affecting experimental outcomes.[8][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no inhibition of STAT5 phosphorylation Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit JAK3 in your specific primary cell type.Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration.
Poor Compound Stability or Solubility: this compound may have degraded or precipitated out of the solution.Prepare fresh stock solutions of this compound. Ensure the final DMSO concentration is low and compatible with your primary cells. Visually inspect the media for any signs of precipitation.
Cell Health and Viability: Poor primary cell health can lead to inconsistent responses.Assess cell viability before and after the experiment using methods like Trypan Blue exclusion or a viability stain. Ensure optimal cell culture conditions.
Ineffective Cytokine Stimulation: The cytokine used to stimulate the JAK/STAT pathway (e.g., IL-2) may not be active or used at a suboptimal concentration.Use a fresh, validated batch of cytokine. Perform a titration to determine the optimal concentration for stimulating STAT5 phosphorylation in your cells.
High Cell Death or Cytotoxicity This compound Concentration Too High: High concentrations of this compound or the solvent (DMSO) can be toxic to primary cells.Perform a toxicity assay to determine the maximum non-toxic concentration of this compound and DMSO for your primary cells. Use the lowest effective concentration of this compound.
Off-Target Effects: Although highly selective, at higher concentrations, this compound might have off-target effects leading to cytotoxicity.[10]Lower the concentration of this compound. If possible, use a structurally unrelated JAK3 inhibitor as a control to see if the toxicity is target-specific.
Variability Between Experiments Inconsistent Primary Cell Populations: Primary cells from different donors or isolations can have inherent variability.Use cells from the same donor for a set of experiments where possible. Standardize the cell isolation and culture protocols to minimize variability.[11]
Inconsistent Incubation Times: The timing of this compound pre-incubation and cytokine stimulation can affect the results.Strictly adhere to a standardized protocol with consistent incubation times for all experimental steps.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and selectivity.

Parameter Value Assay/Cell Type Reference
JAK3 IC₅₀ 0.154 nMRadiometric assay[1]
Cellular EC₅₀ 100 nMNanoBRET assay in HeLa cells[1]
Selectivity over JAK1 410-foldRadiometric assay[1]
Selectivity over JAK2 2700-foldRadiometric assay[1]
Selectivity over TYK2 3600-foldRadiometric assay[1]
Effective Concentration in Primary Cells 100 nMInhibition of IL-2 stimulated STAT5 phosphorylation in Human CD4+ T cells[1]

Experimental Protocols

Protocol 1: Assessing this compound Efficacy by Measuring STAT5 Phosphorylation in Primary T Cells via Flow Cytometry

This protocol details the steps to evaluate the inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation in primary T cells.

Materials:

  • Isolated primary human T cells

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human IL-2

  • This compound

  • DMSO (vehicle control)

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 90% methanol)

  • Fluorochrome-conjugated anti-pSTAT5 antibody

  • Fluorochrome-conjugated anti-CD4 antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) using a T cell isolation kit. Resuspend the cells in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Serum Starvation (Optional but Recommended): To reduce baseline STAT5 phosphorylation, culture the T cells in a low-serum medium (e.g., 1% FBS) for 2-4 hours before the experiment.

  • This compound Treatment:

    • Seed the T cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 10 nM to 1 µM. Include a DMSO-only vehicle control.

    • Add the this compound dilutions to the cells and incubate for 1 hour at 37°C.

  • Cytokine Stimulation:

    • Prepare a working solution of IL-2 in complete medium. The final concentration will need to be optimized, but a starting point of 20 ng/mL is common.

    • Add the IL-2 solution to the wells (except for the unstimulated control) and incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization:

    • After stimulation, immediately fix the cells by adding an equal volume of Fixation Buffer and incubating for 10-15 minutes at room temperature.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Antibody Staining:

    • Wash the cells twice with FACS buffer (PBS with 2% FBS).

    • Resuspend the cells in FACS buffer containing the anti-pSTAT5 and anti-CD4 antibodies.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Gate on the CD4+ T cell population and analyze the median fluorescence intensity (MFI) of the pSTAT5 signal.

Visualizations

Below are diagrams to help visualize key processes and pathways related to the use of this compound.

JAK3_Signaling_Pathway cluster_receptor IL2 IL-2 IL2R IL-2 Receptor (γc) IL2->IL2R Binds JAK3_inactive JAK3 (Inactive) IL2R->JAK3_inactive JAK1_inactive JAK1 (Inactive) IL2R->JAK1_inactive JAK3_active JAK3 (Active) P JAK3_inactive->JAK3_active Phosphorylation JAK1_active JAK1 (Active) P JAK1_inactive->JAK1_active Phosphorylation STAT5_inactive STAT5 JAK3_active->STAT5_inactive Phosphorylates JAK1_active->STAT5_inactive Phosphorylates STAT5_active pSTAT5 Dimer STAT5_inactive->STAT5_active Dimerization Nucleus Nucleus STAT5_active->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Differentiation) FM381 This compound FM381->JAK3_inactive Inhibits

Caption: IL-2 mediated JAK3/STAT5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Isolate Primary T Cells Preincubation Pre-incubation with This compound or Vehicle Start->Preincubation Stimulation Cytokine Stimulation (e.g., IL-2) Preincubation->Stimulation Fix_Perm Fixation and Permeabilization Stimulation->Fix_Perm Staining Antibody Staining (pSTAT5, CD4) Fix_Perm->Staining Analysis Flow Cytometry Analysis Staining->Analysis End End: Data Interpretation Analysis->End

Caption: Experimental workflow for assessing this compound efficacy in primary T cells.

Troubleshooting_Logic Problem Problem: Low Efficacy of this compound Check_Conc Is this compound concentration optimized? Problem->Check_Conc Check_Viability Are primary cells healthy and viable? Problem->Check_Viability Check_Stimulation Is cytokine stimulation working effectively? Problem->Check_Stimulation Optimize_Conc Action: Perform dose-response experiment Check_Conc->Optimize_Conc No Improve_Culture Action: Optimize cell culture conditions Check_Viability->Improve_Culture No Validate_Cytokine Action: Validate cytokine activity and concentration Check_Stimulation->Validate_Cytokine No

Caption: A logical approach to troubleshooting low this compound efficacy.

References

Best practices for long-term storage of FM-381

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of FM-381, a potent and selective covalent reversible inhibitor of JAK3.

Frequently Asked Questions (FAQs)

1. What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1] Some suppliers may ship the product at room temperature, which is acceptable for the duration of shipping, but it should be stored at -20°C upon receipt.[1][2]

2. How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO.[1][3] It is recommended to prepare a concentrated stock solution in DMSO, for example, at 1 mg/mL or 2 mg/mL.[1][3] To avoid repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes in tightly sealed vials.[2] These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[4]

3. What is the mechanism of action of this compound?

This compound is a potent, selective, and covalent reversible inhibitor of Janus kinase 3 (JAK3).[5][6] It specifically targets the unique cysteine residue (Cys909) in the ATP-binding site of JAK3.[5][6] This covalent interaction leads to the inhibition of JAK3's kinase activity.

4. How selective is this compound for JAK3 over other kinases?

This compound exhibits high selectivity for JAK3 over other members of the JAK family. It is approximately 410-fold more selective for JAK3 than for JAK1, 2,700-fold more selective than for JAK2, and 3,600-fold more selective than for TYK2.[5][6]

5. Is there a negative control compound available for this compound?

Yes, FM-479 is the recommended inactive negative control for this compound.[7] FM-479 has no activity against JAK3 or other kinases and can be used in experiments to distinguish the specific effects of JAK3 inhibition by this compound from any potential off-target or non-specific effects.[7]

Quantitative Data Summary

ParameterValueKinaseAssay ConditionsReference
IC₅₀ 127 pMJAK3Radiometric Assay[4][5][6][8]
52 nMJAK1Radiometric Assay[3]
346 nMJAK2Radiometric Assay[3]
459 nMTYK2Radiometric Assay[3]
Selectivity 410-fold vs. JAK1JAK3[5][6]
2,700-fold vs. JAK2JAK3[5][6]
3,600-fold vs. TYK2JAK3[5][6]
EC₅₀ 100 nMJAK3NanoBRET Assay (in HeLa cells)[6][9]

Experimental Protocols

Protocol: Inhibition of IL-2-induced STAT5 Phosphorylation in Human CD4+ T Cells

This protocol describes how to assess the inhibitory activity of this compound on JAK3 signaling in a cellular context by measuring the phosphorylation of STAT5.

Materials:

  • Human CD4+ T cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant human IL-2

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture human CD4+ T cells in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent effects.

  • Cell Treatment:

    • Seed the CD4+ T cells in appropriate culture plates.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 300 nM) or DMSO vehicle control for 1 hour.[6]

  • Cell Stimulation:

    • Stimulate the cells with recombinant human IL-2 for 30 minutes to induce JAK3-dependent STAT5 phosphorylation.[6] A non-stimulated control should also be included.

  • Cell Lysis:

    • After stimulation, wash the cells with ice-old PBS.

    • Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.[10]

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT5 (Tyr694) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5.

Troubleshooting Guide

Issue: Poor solubility or precipitation of this compound in aqueous solutions.

  • Question: My this compound solution in the cell culture medium looks cloudy. What should I do?

    • Answer: this compound has limited solubility in aqueous solutions. Ensure that the final concentration of DMSO from your stock solution is kept low, typically below 0.5%, to maintain solubility and avoid cell toxicity. If precipitation occurs, you can try to gently warm the solution. For cellular assays, it is crucial that the compound is fully dissolved. You may also consider preparing your working solutions fresh from the DMSO stock just before adding them to the cells.

Issue: Inconsistent or no inhibition of STAT5 phosphorylation.

  • Question: I am not observing the expected dose-dependent inhibition of pSTAT5 in my Western blot. What could be the reason?

    • Answer:

      • Compound Activity: Ensure that your this compound has been stored correctly to maintain its activity. Improper storage can lead to degradation.

      • Cell Stimulation: Verify that your IL-2 stimulation is robustly inducing STAT5 phosphorylation in your positive control (vehicle-treated, stimulated cells). The concentration and quality of IL-2, as well as the stimulation time, are critical.

      • Pre-incubation Time: A pre-incubation time of 1 hour with this compound before IL-2 stimulation is recommended.[6] You may need to optimize this for your specific cell type and experimental conditions.

      • Antibody Performance: Check the performance of your phospho-STAT5 antibody. Include appropriate positive and negative controls in your Western blot.

      • Experimental Technique: Ensure consistent cell numbers, lysis procedures, and protein loading across all samples.

Issue: Observing unexpected cellular effects.

  • Question: I am seeing some unexpected changes in my cells (e.g., toxicity, changes in morphology) after treatment with this compound. Is this normal?

    • Answer: While this compound is highly selective, off-target effects can occur, especially at higher concentrations.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration that inhibits JAK3 activity without causing significant toxicity. Always include the inactive control compound, FM-479, in your experiments to differentiate between specific JAK3 inhibition effects and other non-specific effects. Also, ensure the final DMSO concentration is not causing cytotoxicity.

Visualizations

JAK3_STAT5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2 IL-2 IL-2R IL-2 Receptor IL-2->IL-2R Binds JAK3 JAK3 IL-2R->JAK3 Activates JAK1 JAK1 IL-2R->JAK1 STAT5_dimer STAT5 Dimer (inactive) IL-2R->STAT5_dimer Recruits & Phosphorylates via JAKs JAK3->IL-2R Phosphorylates JAK3->JAK3 JAK1->IL-2R JAK1->JAK1 pSTAT5_dimer pSTAT5 Dimer (active) STAT5_dimer->pSTAT5_dimer Phosphorylation Gene_Transcription Gene Transcription (e.g., Proliferation, Differentiation) pSTAT5_dimer->Gene_Transcription Translocates & Binds DNA FM381 This compound FM381->JAK3 Inhibits

Caption: The IL-2/JAK3/STAT5 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_FM381 cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Culture CD4+ T Cells treat_cells Pre-incubate Cells with this compound (1 hour) prep_cells->treat_cells prep_compound Prepare this compound Stock (in DMSO) prep_working Prepare Working Solutions prep_compound->prep_working prep_working->treat_cells stimulate_cells Stimulate with IL-2 (30 mins) treat_cells->stimulate_cells lyse_cells Lyse Cells stimulate_cells->lyse_cells quantify_protein Protein Quantification (BCA) lyse_cells->quantify_protein western_blot Western Blot for pSTAT5 & Total STAT5 quantify_protein->western_blot data_analysis Data Analysis western_blot->data_analysis Troubleshooting_Logic_FM381 start Inconsistent or No Inhibition of pSTAT5 check_positive_control Is IL-2 stimulation effective in the vehicle control? start->check_positive_control check_compound Was this compound stored and prepared correctly? check_positive_control->check_compound Yes solution_stimulation Optimize IL-2 concentration and stimulation time. Check IL-2 quality. check_positive_control->solution_stimulation No check_protocol Were pre-incubation and stimulation times correct? check_compound->check_protocol Yes solution_compound Use fresh aliquot of this compound. Ensure complete solubilization. check_compound->solution_compound No check_western Are Western Blot reagents (e.g., antibodies) working? check_protocol->check_western Yes solution_protocol Adhere to validated protocol timings. check_protocol->solution_protocol No solution_western Validate antibodies with known positive controls. check_western->solution_western No end Re-run Experiment check_western->end Yes solution_stimulation->end solution_compound->end solution_protocol->end solution_western->end

References

Validation & Comparative

A Head-to-Head Comparison of FM-381 and Tofacitinib for JAK3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Janus kinase 3 (JAK3) presents a compelling therapeutic strategy for autoimmune and inflammatory diseases. This guide provides a detailed, data-driven comparison of two notable JAK3 inhibitors: FM-381, a highly selective covalent reversible inhibitor, and tofacitinib, a first-generation JAK inhibitor approved for clinical use.

This comparison guide delves into their mechanisms of action, inhibitory potency, and selectivity, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: A Tale of Two Binding Modes

This compound is a potent and highly selective inhibitor that employs a covalent reversible mechanism. It specifically targets a unique cysteine residue (Cys909) located in the ATP-binding site of JAK3.[1][2] This covalent interaction, which is reversible, contributes to its high potency and remarkable selectivity over other JAK family members.[1]

Tofacitinib , in contrast, is a non-covalent, reversible ATP-competitive inhibitor.[3][4] It binds to the ATP-binding site of JAK kinases, interfering with the binding of ATP and thereby preventing the phosphorylation of the kinase itself and downstream signaling proteins.[4] While initially considered to be JAK3 selective, further studies have shown that it inhibits JAK1, JAK2, and JAK3 with varying affinities.[5][6]

Quantitative Comparison of Inhibitory Potency and Selectivity

The in vitro inhibitory activities of this compound and tofacitinib against the four members of the JAK family are summarized below. The data highlights the superior selectivity of this compound for JAK3.

InhibitorTargetIC50Selectivity vs. JAK1Selectivity vs. JAK2Selectivity vs. TYK2Binding Mechanism
This compound JAK3 127 pM [1][7]410-fold[1][7]2700-fold[1][7]3600-fold[1][7]Covalent Reversible[1]
JAK152 nM[8]-
JAK2346 nM[8]-
TYK2459 nM[8]-
Tofacitinib JAK3 0.75 - 1.6 nM [9]~2-5-fold~2-5-fold~10-45-foldNon-covalent Reversible[3]
JAK11.7 - 3.7 nM[9]-
JAK21.8 - 4.1 nM[9]-
TYK216 - 34 nM[9]-

Signaling Pathway and Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. The diagram below illustrates the canonical JAK/STAT pathway and the points of inhibition by this compound and tofacitinib.

JAK-STAT_Pathway JAK-STAT Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 1. Ligand Binding JAK3_1 JAK3 Receptor:f1->JAK3_1 JAK1_1 JAK1 Receptor:f1->JAK1_1 STAT STAT Receptor:f1->STAT 4. STAT Recruitment JAK3_1->Receptor:f1 JAK3_1->STAT 5. STAT Phosphorylation JAK1_1->Receptor:f1 JAK1_1->STAT pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 6. STAT Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus 7. Nuclear Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 8. Gene Regulation FM381 This compound FM381->JAK3_1 Inhibits Tofacitinib Tofacitinib Tofacitinib->JAK3_1 Inhibits Tofacitinib->JAK1_1 Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by this compound and tofacitinib.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of kinase inhibitors. Below are representative protocols for in vitro kinase assays and cellular STAT phosphorylation assays.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the potency of a kinase inhibitor, such as this compound.[8]

Kinase_Assay_Workflow Radiometric Kinase Assay Workflow Start Start Prepare_Reaction Prepare reaction mix: - Kinase (e.g., JAK3) - Substrate (e.g., peptide) - Buffer Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of inhibitor (this compound or Tofacitinib) Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate reaction with [γ-33P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at room temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction and spot onto filter paper Incubate->Stop_Reaction Wash Wash filters to remove unincorporated [γ-33P]ATP Stop_Reaction->Wash Measure_Radioactivity Measure incorporated radioactivity using a scintillation counter Wash->Measure_Radioactivity Analyze_Data Calculate % inhibition and determine IC50 value Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to FM-381 and Other Covalent JAK3 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase drug discovery, the development of highly selective inhibitors remains a paramount challenge, particularly within the Janus kinase (JAK) family due to the high degree of homology in their ATP-binding sites. This guide provides a detailed comparison of FM-381, a potent and selective covalent inhibitor of JAK3, with other notable covalent inhibitors targeting the same kinase. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance data, experimental methodologies, and relevant signaling pathways.

Introduction to Covalent JAK3 Inhibition

The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.[1][2] Unlike the other ubiquitously expressed JAKs, JAK3 expression is primarily restricted to hematopoietic cells, making it an attractive target for immunomodulatory therapies with a potentially wider therapeutic window.[2][3]

A key strategy to achieve JAK3 selectivity is through the design of covalent inhibitors that target a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, an amino acid not conserved in other JAK family members.[4][5][6] This approach has led to the development of several potent and selective covalent JAK3 inhibitors, including this compound.

Performance Comparison of Covalent JAK3 Inhibitors

The following tables summarize the quantitative data for this compound and other selected covalent JAK3 inhibitors, providing a basis for objective comparison of their biochemical potency and selectivity.

Table 1: Biochemical Potency and Selectivity of Covalent JAK3 Inhibitors

InhibitorJAK3 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity (JAK1/JAK3)Selectivity (JAK2/JAK3)Selectivity (TYK2/JAK3)Reference
This compound 0.127 - 0.154 52346459~410-fold ~2700-fold ~3600-fold [1][7][8][9][10]
Compound 10f 2.0>10,000>10,000>10,000>5000-fold>5000-fold>5000-fold[11]
Z583 0.1 (at Km ATP)>10,000>10,000>10,000>100,000-fold>100,000-fold>100,000-fold[12]
PF-956980 Nanomolar---Selective for JAK3Selective for JAK3Selective for JAK3[13]
Tofacitinib 120-100x less potent20-100x less potent-20 to 100-fold20 to 100-fold-[1][14]

Note: IC₅₀ values can vary depending on the assay conditions, such as ATP concentration. Tofacitinib is included as a reference pan-JAK inhibitor.

Table 2: Cellular Activity of this compound

Assay TypeCell LineTarget PathwayEC₅₀ / Effective ConcentrationReference
BRET AssayHeLa cellsJAK3 Target Engagement100 nM[7][9]
STAT5 PhosphorylationHuman CD4+ T cellsIL-2 stimulated (JAK1/JAK3 dependent)100 nM[7][9]
STAT3 PhosphorylationHuman CD4+ T cellsIL-6 stimulated (JAK1/2/TYK dependent)No inhibition up to 1 µM[7][10]

Mechanism of Action: The Covalent Advantage

This compound is a covalent reversible inhibitor that specifically targets the Cys909 residue in the gatekeeper+7 position of the JAK3 kinase domain.[7][8] This covalent interaction is achieved through an electrophilic "warhead" on the inhibitor molecule that forms a bond with the thiol group of the cysteine.[2] The reversibility of this interaction can offer advantages in terms of safety and pharmacodynamics. Structural studies have revealed that this compound induces a novel binding pocket, further enhancing its selectivity.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize covalent JAK3 inhibitors.

Biochemical Kinase Inhibition Assay (Radiometric Assay)

This assay directly measures the enzymatic activity of purified kinase domains.

  • Reagents: Purified recombinant JAK1, JAK2, JAK3, and TYK2 kinase domains, [γ-³²P]ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), inhibitor compound, kinase buffer, and stop solution.

  • Procedure:

    • The inhibitor is pre-incubated with the kinase domain in the kinase buffer.

    • The kinase reaction is initiated by the addition of [γ-³²P]ATP and the substrate peptide.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is terminated by the addition of a stop solution.

    • The phosphorylated substrate is captured on a filter membrane.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Target Engagement Assay (NanoBRET™ Assay)

The Bioluminescence Resonance Energy Transfer (BRET) assay allows for the measurement of target engagement in living cells.

  • Reagents: HEK293 cells co-transfected with NanoLuc®-JAK3 fusion vector and a cell-impermeable fluorescent tracer, inhibitor compound, and NanoBRET™ Nano-Glo® Substrate.

  • Procedure:

    • Transfected cells are seeded into 96-well plates.

    • Cells are treated with a serial dilution of the inhibitor compound.

    • The fluorescent tracer is added to the cells.

    • The NanoBRET™ Nano-Glo® Substrate is added to initiate the luminescence reaction.

    • BRET and luminescence signals are measured using a plate reader.

    • The BRET ratio is calculated, and EC₅₀ values are determined from the dose-response curve.[16][17][18][19][20]

Cellular STAT5 Phosphorylation Assay (Flow Cytometry)

This assay assesses the ability of an inhibitor to block cytokine-induced signaling downstream of JAK3.

  • Reagents: Human CD4+ T cells or other relevant cell lines, IL-2 cytokine, inhibitor compound, fixation buffer, permeabilization buffer, and fluorescently labeled anti-phospho-STAT5 antibody.

  • Procedure:

    • Cells are pre-incubated with the inhibitor compound.[7]

    • Cells are stimulated with IL-2 to induce JAK3/JAK1-dependent STAT5 phosphorylation.[7][9]

    • The stimulation is stopped, and cells are fixed and permeabilized.

    • Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5.

    • The level of phospho-STAT5 is quantified by flow cytometry.[21]

    • The inhibition of STAT5 phosphorylation is measured relative to a vehicle control.

Visualizing the Landscape of JAK3 Inhibition

Diagrams are provided below to illustrate the key signaling pathway and a typical experimental workflow for evaluating JAK3 inhibitors.

JAK_STAT_Pathway JAK/STAT Signaling Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc chain) Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates JAK1->STAT5 Phosphorylates pSTAT5 pSTAT5 Dimer pSTAT5 Dimer pSTAT5->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates FM381 This compound FM381->JAK3 Inhibits (Covalent)

Caption: The JAK/STAT signaling pathway initiated by cytokine binding and inhibited by this compound.

Experimental_Workflow Inhibitor Evaluation Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay Radiometric Kinase Assay (IC₅₀ Determination) KinomeScan Kinome-wide Selectivity (e.g., KINOMEscan®) KinaseAssay->KinomeScan Lead Compound BRET Target Engagement Assay (BRET, EC₅₀) KinomeScan->BRET Selective Compound pSTAT Downstream Signaling Assay (pSTAT5 Flow Cytometry) BRET->pSTAT Proliferation Cell Proliferation Assay pSTAT->Proliferation

References

Validating CDK12 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a crucial role in the regulation of gene transcription, particularly for genes involved in the DNA damage response (DDR).[1][2][3][4] This has made CDK12 a compelling target for cancer therapy, leading to the development of various inhibitors.[4][5] Validating that these inhibitors effectively engage CDK12 within a cellular context is a critical step in their development. This guide provides a comparative overview of key methods for confirming CDK12 target engagement in cells, with a focus on the well-characterized covalent inhibitor THZ531.

Overview of CDK12 Function and Inhibition

CDK12, along with its homolog CDK13, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (pSer2).[3][4][6] This phosphorylation event is essential for the transition from transcription initiation to productive elongation, particularly for long and complex genes, including key DDR genes like BRCA1, BRCA2, and ATR.[1][3][4] Inhibition of CDK12 disrupts this process, leading to a "BRCAness" phenotype and sensitizing cancer cells to PARP inhibitors and other DNA-damaging agents.[2]

Several strategies have been employed to inhibit CDK12, including the development of covalent inhibitors and molecular glue degraders.

  • Covalent Inhibitors (e.g., THZ531): These molecules form an irreversible bond with a cysteine residue on CDK12, leading to sustained inhibition of its kinase activity.[6][7]

  • Molecular Glue Degraders (e.g., HQ461): These compounds induce the proximity of CDK12 to an E3 ubiquitin ligase, leading to the degradation of its essential partner, Cyclin K, and subsequent inactivation of the CDK12 complex.[8]

Comparative Analysis of Target Engagement Assays

Validating that a compound engages CDK12 in cells can be achieved through various methods, each with its own advantages and limitations. The table below summarizes key techniques.

Assay Principle Readout Advantages Disadvantages
Western Blot (Downstream Signaling) Measures the phosphorylation of a direct CDK12 substrate (RNAPII at Ser2).Decrease in pSer2-RNAPII levels.- Direct measure of functional kinase inhibition.- Widely accessible equipment.- Relatively low cost.- Indirect measure of target binding.- Can be influenced by other kinases that phosphorylate Ser2.- Semi-quantitative.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Increased thermal stability of CDK12 in the presence of the inhibitor.- Label-free; no modification of compound or target needed.- Confirms direct physical binding in a cellular environment.- Requires specific antibodies for detection.- Can be technically challenging to optimize.- May not be suitable for all targets or compounds.
NanoBRET™ Target Engagement Assay Measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound.Decrease in BRET signal as the test compound competes with the tracer.- Quantitative measurement of intracellular binding affinity.- High-throughput compatible.- Live-cell assay.- Requires genetic engineering of cells to express the fusion protein.- Dependent on the availability of a suitable tracer.
Affinity-Based Proteomics (e.g., Biotin Pulldown) Uses a biotinylated version of the inhibitor to pull down the target protein and associated complexes from cell lysates.Identification of CDK12 and its binding partners by mass spectrometry or Western blot.- Can identify direct and indirect binding partners.- Provides insights into the compound's selectivity.- Requires chemical synthesis of a tagged compound.- Potential for non-specific binding.- Performed on cell lysates, not intact cells.

Experimental Protocols

Western Blot for pSer2-RNAPII

This protocol assesses the functional consequence of CDK12 inhibition by measuring the phosphorylation of its key substrate.

Protocol Steps:

  • Cell Culture and Treatment: Seed cells (e.g., HCT116, Jurkat) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the CDK12 inhibitor (e.g., THZ531) for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against pSer2-RNAPII, total RNAPII, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the relative decrease in pSer2-RNAPII levels upon inhibitor treatment.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay provides a quantitative measure of compound binding to CDK12 in living cells.[9]

Protocol Steps:

  • Cell Preparation: Use HEK293 cells transiently expressing a CDK12-NanoLuc® fusion protein.

  • Assay Plate Preparation: Seed the engineered cells into a 384-well plate.

  • Compound and Tracer Addition: Pre-treat the cells with the NanoBRET™ tracer and then add the test compound (e.g., THZ531) at various concentrations.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Signal Measurement: Measure the BRET signal using a multilabel plate reader.

  • Data Analysis: Calculate IC50 values by plotting the BRET signal against the compound concentration using a sigmoidal dose-response curve.

Visualizing Pathways and Workflows

CDK12 Signaling Pathway

CDK12_Signaling cluster_0 Nucleus cluster_1 Inhibitor Action CDK12 CDK12 RNAPII_CTD RNA Polymerase II (C-Terminal Domain) CDK12->RNAPII_CTD  + Cyclin K (forms active complex) CyclinK Cyclin K CyclinK->CDK12 pSer2_RNAPII pSer2-RNAPII RNAPII_CTD->pSer2_RNAPII Phosphorylates Ser2 Transcription_Elongation Transcription Elongation pSer2_RNAPII->Transcription_Elongation Promotes DDR_Genes DDR Genes (e.g., BRCA1) Transcription_Elongation->DDR_Genes Expresses THZ531 THZ531 (Covalent Inhibitor) THZ531->CDK12 Inhibits

Caption: The CDK12/Cyclin K complex phosphorylates RNAPII to promote transcription of DDR genes.

Western Blot Experimental Workflow

WB_Workflow A Cell Treatment (CDK12 Inhibitor) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (pSer2-RNAPII) E->F G Detection & Analysis F->G

Caption: Workflow for assessing CDK12 activity via Western blot of pSer2-RNAPII.

NanoBRET™ Assay Principle

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor CDK12_NanoLuc CDK12-NanoLuc® Tracer Fluorescent Tracer CDK12_NanoLuc->Tracer Binds BRET_Signal High BRET Signal Tracer->BRET_Signal Generates CDK12_NanoLuc_Inhib CDK12-NanoLuc® No_BRET Low BRET Signal CDK12_NanoLuc_Inhib->No_BRET Results in Inhibitor Inhibitor Inhibitor->CDK12_NanoLuc_Inhib Binds & Displaces Tracer

Caption: Principle of the NanoBRET™ assay for measuring target engagement.

References

Unraveling the Selectivity of FM-381: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding the precise selectivity of a compound is paramount. This guide provides a comprehensive comparison of the cross-reactivity of FM-381, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3), with other cysteine-containing proteins. The following analysis, supported by experimental data, will aid in the strategic application of this compound in research and therapeutic development.

This compound has emerged as a valuable chemical probe for elucidating the specific roles of JAK3 in cellular signaling. Its mechanism of action involves the reversible covalent targeting of a unique cysteine residue, Cys909, within the ATP-binding site of JAK3.[1][2] This interaction confers high potency and selectivity for JAK3 over other members of the JAK family. However, a thorough understanding of its interactions with the broader human kinome is essential for the accurate interpretation of experimental results and for anticipating potential off-target effects.

Comparative Selectivity Profile of this compound

This compound exhibits exceptional selectivity for JAK3 when compared to other JAK family kinases. In vitro biochemical assays have demonstrated a significant selectivity margin against JAK1, JAK2, and TYK2.

KinaseIC50 (nM)Fold Selectivity vs. JAK3
JAK30.1271
JAK152410
JAK23462700
TYK24593600

Data sourced from radiometric assays.

To further investigate its broader selectivity, this compound was screened against a panel of 410 human kinases. At a concentration of 100 nM, this compound displayed remarkable specificity, with no significant inhibition of any other kinase.[3] However, at a higher concentration of 500 nM, moderate inhibition (residual activity < 50%) was observed for eleven other kinases.

Off-Target KinaseResidual Activity (%) at 500 nM this compound
MINK125
TNK128
MAP4K331
STK3332
LRRK235
GAK36
MAP4K538
TNK240
CHEK242
MAP3K145
EPHB448

Kinome-wide screening performed by ProQinase.

Furthermore, this compound has been evaluated against other cysteine-containing kinases, such as Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), and has shown a high degree of selectivity.[4]

Signaling Pathway Context: JAK/STAT Pathway

This compound exerts its effects by inhibiting the JAK3-mediated signaling cascade, a critical component of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is essential for the transduction of signals from numerous cytokines and growth factors, thereby regulating a wide array of cellular processes including immunity, proliferation, and differentiation. The diagram below illustrates the canonical JAK/STAT signaling pathway and the point of intervention for this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3_inactive JAK3 (Inactive) JAK1_inactive JAK1 (Inactive) STAT_inactive STAT (Inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK3_active JAK3 (Active) JAK3_inactive->JAK3_active 2. Activation JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active JAK3_active->Receptor 3. Phosphorylation JAK3_active->STAT_inactive 5. STAT Phosphorylation JAK1_active->Receptor STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation & DNA Binding FM381 This compound FM381->JAK3_active Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription

Figure 1: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

The selectivity of this compound has been rigorously assessed using a combination of in vitro biochemical and cell-based assays. The following sections provide detailed protocols for the key experimental approaches used to characterize the cross-reactivity of this compound.

Radiometric Kinase Assay for JAK Family Selectivity

This assay quantifies the enzymatic activity of kinases by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.

Experimental Workflow:

Radiometric_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, Kinase, Substrate) start->prep_reagents add_fm381 Add this compound or DMSO (Control) prep_reagents->add_fm381 initiate_reaction Initiate Reaction with [γ-³²P]ATP add_fm381->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction spot_membrane Spot Reaction Mixture onto Phosphocellulose Membrane stop_reaction->spot_membrane wash_membrane Wash Membrane to Remove Unincorporated [γ-³²P]ATP spot_membrane->wash_membrane quantify Quantify Radioactivity (Phosphor Imaging) wash_membrane->quantify analyze Analyze Data and Determine IC50 quantify->analyze end End analyze->end

Figure 2: Workflow for the radiometric kinase assay.

Detailed Protocol:

  • Reaction Setup: Kinase reactions are performed in a final volume of 25 µL in a 96-well plate. The reaction buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Preparation: this compound is serially diluted in DMSO to achieve a range of final assay concentrations.

  • Kinase and Substrate: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme is added to the reaction wells along with a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1).

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-³²P]ATP (10 µM). The plate is then incubated at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of 3% phosphoric acid.

  • Signal Detection: The reaction mixture is transferred to a phosphocellulose filter plate. The filter plate is washed multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. After drying, the radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic equation.

NanoBRET™ Target Engagement Assay for Cellular Selectivity

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method used to quantify the binding of a test compound to a target protein.

Experimental Workflow:

NanoBRET_Workflow start Start transfect_cells Transfect HEK293 cells with NanoLuc®-Kinase Fusion Construct start->transfect_cells plate_cells Plate Transfected Cells in 96-well Plates transfect_cells->plate_cells add_tracer Add NanoBRET™ Tracer plate_cells->add_tracer add_fm381 Add this compound or DMSO (Control) add_tracer->add_fm381 incubate Incubate at 37°C add_fm381->incubate add_substrate Add NanoLuc® Substrate incubate->add_substrate measure_bret Measure BRET Signal (Donor and Acceptor Emission) add_substrate->measure_bret analyze Analyze Data and Determine Target Engagement measure_bret->analyze end End analyze->end

Figure 3: Workflow for the NanoBRET™ target engagement assay.

Detailed Protocol:

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Transfected cells are seeded into 96-well, white-bottom cell culture plates.

  • Compound and Tracer Addition: A cell-permeable fluorescent tracer that binds to the kinase of interest is added to the cells, followed by the addition of this compound at various concentrations.

  • Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for 2 hours to allow for compound entry and target engagement.

  • Signal Detection: The NanoLuc® substrate is added to the wells, and the plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The displacement of the tracer by this compound results in a decrease in the BRET signal, which is used to determine the cellular target engagement and apparent affinity.

Conclusion

This compound is a highly potent and selective inhibitor of JAK3, demonstrating a remarkable selectivity profile against other JAK family members and the broader human kinome at concentrations relevant for in vitro and cellular studies. While moderate inhibition of a small number of other kinases is observed at higher concentrations, the data presented in this guide provide a clear and objective comparison of this compound's cross-reactivity. The detailed experimental protocols offer a foundation for researchers to design and interpret their own studies using this valuable chemical probe. A thorough understanding of the selectivity profile of this compound is crucial for its effective use in dissecting the specific biological functions of JAK3 and for its potential development as a targeted therapeutic agent.

References

A Researcher's Guide to the Negative Control for FM-381 in JAK3 Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase drug discovery, the use of well-characterized chemical probes and their corresponding negative controls is paramount for validating on-target effects and ensuring the rigor of experimental findings. This guide provides a comprehensive comparison of the potent, covalent Janus Kinase 3 (JAK3) inhibitor, FM-381, and its designated negative control compound, FM-479. This document is intended for researchers, scientists, and drug development professionals engaged in studies involving JAK3 signaling and inhibitor validation.

Introduction to this compound and its Mechanism of Action

This compound is a highly potent and selective covalent inhibitor of JAK3.[1][2][3][4][5] It exhibits a reversible covalent binding mechanism, targeting a unique cysteine residue (Cys909) located in the ATP-binding site of JAK3.[2] This cysteine is not present in other JAK family members (JAK1, JAK2, TYK2), providing a structural basis for the remarkable selectivity of this compound. The inhibitor contains a cyanoacrylamide "warhead," an electrophilic group that forms a covalent bond with the thiol side chain of Cys909. This targeted covalent inhibition leads to a durable and specific blockade of JAK3's kinase activity.

The ideal negative control for a covalent inhibitor is a structurally analogous compound that lacks the electrophilic warhead, rendering it incapable of forming a covalent bond with the target protein. For this compound, the designated negative control is FM-479. While the exact publicly available structure of FM-479 is not detailed, it is designed to be structurally highly similar to this compound but without the reactive cyanoacrylamide group, thus preventing covalent modification of Cys909. This allows researchers to distinguish between on-target effects driven by specific, covalent inhibition of JAK3 and any potential off-target or non-specific effects of the chemical scaffold.

Comparative Performance Data: this compound vs. FM-479

The following tables summarize the quantitative data comparing the activity and selectivity of this compound with its inactive control, FM-479.

Table 1: Biochemical Kinase Assay Data

CompoundTargetAssay TypeIC50Fold Selectivity vs. JAK1Fold Selectivity vs. JAK2Fold Selectivity vs. TYK2
This compound JAK3Radiometric127 pM[1][3][4][5]~410[2]~2700[2]~3600[2]
FM-479 JAK3Not reportedInactive[2]Not applicableNot applicableNot applicable

Table 2: Cellular Target Engagement Data

CompoundAssay TypeCell LineTargetApparent EC50Result
This compound NanoBRETHeLaJAK3100 nM[2]Confirmed on-target engagement
FM-479 NanoBRETHeLaJAK3Not applicableInactive in this assay[2]

Experimental Methodologies

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the kinase activity of purified JAK3 and assess the inhibitory potential of compounds like this compound and FM-479. The assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human JAK3 enzyme

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., a suitable peptide substrate for JAK3)

  • ATP

  • Test compounds (this compound, FM-479) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Serially dilute this compound and FM-479 in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of JAK3 enzyme diluted in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Materials:

  • Cells expressing endogenous or over-expressed JAK3 (e.g., human CD4+ T-cells)

  • Cell culture medium

  • Test compounds (this compound, FM-479) dissolved in DMSO

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Equipment for SDS-PAGE and Western blotting

  • Anti-JAK3 antibody and secondary antibody

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound, FM-479, or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for JAK3, followed by an appropriate secondary antibody.

  • Data Acquisition and Analysis: Visualize the protein bands and quantify their intensity. Plot the band intensity as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

Visualizing the Experimental Logic and Signaling Pathway

To further clarify the experimental design and the biological context, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Purified JAK3 Enzyme b_fm381 Add this compound b_start->b_fm381 b_fm479 Add FM-479 (Control) b_start->b_fm479 b_atp Add ATP + Substrate b_fm381->b_atp b_fm479->b_atp b_measure Measure Kinase Activity (ADP-Glo) b_atp->b_measure b_result Potent Inhibition b_measure->b_result This compound b_no_result No Inhibition b_measure->b_no_result FM-479 c_start JAK3-expressing Cells c_fm381 Treat with this compound c_start->c_fm381 c_fm479 Treat with FM-479 (Control) c_start->c_fm479 c_heat Thermal Challenge (CETSA) c_fm381->c_heat c_fm479->c_heat c_measure Measure Soluble JAK3 (Western Blot) c_heat->c_measure c_result Thermal Stabilization c_measure->c_result This compound c_no_result No Stabilization c_measure->c_no_result FM-479

Caption: Workflow for comparing this compound and its negative control FM-479.

JAK_STAT_pathway cytokine Cytokine (e.g., IL-2) receptor Cytokine Receptor (γc / α chain) cytokine->receptor binds jak1 JAK1 receptor->jak1 activates jak3 JAK3 receptor->jak3 activates stat5 STAT5 jak1->stat5 jak3->stat5 phosphorylates fm381 This compound fm381->jak3 p_stat5 p-STAT5 dimer p-STAT5 Dimer p_stat5->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Immune Response) nucleus->transcription initiates

Caption: The JAK/STAT signaling pathway and the point of inhibition by this compound.

References

Navigating the Nuances of JAK3 Inhibition: A Comparative Guide to the Reproducibility of FM-381 Effects in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects across different biological contexts is paramount. This guide provides a comprehensive analysis of the reported effects of FM-381, a potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3), in various cell lines. By presenting available quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways, this guide aims to offer a clear perspective on the reproducibility of this compound's cellular activities.

This compound has emerged as a valuable tool for dissecting the roles of JAK3 in health and disease due to its high potency and selectivity. It targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to its inhibition.[1] This specific mechanism of action underpins its selectivity over other members of the JAK family, including JAK1, JAK2, and TYK2.

Comparative Analysis of this compound Activity

To facilitate a clear comparison of this compound's effects, the following table summarizes the available quantitative data from different cell line-based assays.

Cell LineAssay TypeParameterValueReference
HeLaNanoBRET Target Engagement AssayEC50100 nM[2]
Human CD4+ T CellsSTAT5 Phosphorylation Inhibition (IL-2 stimulated)Effective Concentration100 nM[2]

Note: The currently available public data on the cellular effects of this compound is limited to a few cell lines. Further studies across a broader panel of cell lines, particularly from hematological malignancies and solid tumors where JAK/STAT signaling is often dysregulated, are needed to establish a more comprehensive understanding of its reproducibility and therapeutic potential.

Unraveling the Mechanism: The JAK3/STAT5 Signaling Pathway

This compound exerts its effects by inhibiting the JAK3 signaling pathway. In many immune cells, JAK3 is crucial for the signaling of cytokines that use the common gamma chain (γc), such as Interleukin-2 (IL-2). Upon cytokine binding, receptor-associated JAKs, including JAK3, become activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated by the JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. This compound specifically blocks the catalytic activity of JAK3, thereby preventing the downstream phosphorylation of STAT proteins, most notably STAT5 in the context of IL-2 signaling.

JAK3_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2R IL-2 Receptor JAK1 JAK1 IL-2R->JAK1 Activates JAK3 JAK3 IL-2R->JAK3 Activates STAT5_unphos STAT5 JAK1->STAT5_unphos Phosphorylates JAK3->STAT5_unphos Phosphorylates STAT5_phos p-STAT5 STAT5_unphos->STAT5_phos STAT5_dimer p-STAT5 Dimer STAT5_phos->STAT5_dimer Dimerizes DNA DNA STAT5_dimer->DNA Translocates & Binds Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates IL-2 IL-2 IL-2->IL-2R Binds This compound This compound This compound->JAK3 Inhibits

Caption: The JAK3/STAT5 signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

To ensure the reproducibility of experimental findings, detailed protocols are essential. Below are standardized methodologies for key assays used to evaluate the effects of this compound.

Cell Viability Assay

A common method to assess the effect of a compound on cell proliferation and cytotoxicity is the MTT or MTS assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blotting for Phospho-STAT5

This technique is used to detect the phosphorylation status of STAT5, a direct downstream target of JAK3.

Protocol:

  • Cell Lysis: After treatment with this compound and/or cytokine stimulation (e.g., IL-2), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C. Subsequently, probe a separate membrane or strip and re-probe the same membrane with an antibody for total STAT5 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-STAT5 normalized to total STAT5.

Western_Blot_Workflow Cell_Lysis Cell Lysis & Protein Extraction Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pSTAT5 / anti-STAT5) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A generalized workflow for Western blot analysis of protein phosphorylation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of JAK3. The available data in HeLa and human CD4+ T cells demonstrate its ability to engage its target and inhibit downstream signaling at nanomolar concentrations. However, to fully assess the reproducibility of its effects and to broaden its applicability as a chemical probe, further studies in a more extensive and diverse panel of cell lines are warranted. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies, which will be crucial for confirming the on-target effects of this compound and for exploring its potential as a therapeutic agent in various disease contexts.

References

A Head-to-Head Comparison of FM-381 and Ruxolitinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research and development, particularly within the Janus kinase (JAK) family, both FM-381 and ruxolitinib represent significant tools for studying and potentially treating a range of diseases. This guide provides a detailed, data-driven comparison of these two inhibitors, focusing on their mechanism of action, selectivity, and cellular activity to inform researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Ruxolitinib , a non-covalent ATP-competitive inhibitor, is a potent inhibitor of both JAK1 and JAK2.[1][2] This dual inhibition disrupts the JAK-STAT signaling pathway, which is a critical mediator of cytokine and growth factor signaling involved in hematopoiesis and immune response.[3] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms (MPNs), making ruxolitinib an effective therapeutic for conditions like myelofibrosis and polycythemia vera.[1][2] It is the first FDA-approved drug for the treatment of myelofibrosis.[4]

This compound , in contrast, is a highly selective, covalent reversible inhibitor of JAK3.[5][6] Its unique mechanism targets a specific cysteine residue (Cys909) within the ATP-binding site of JAK3.[5][7] This covalent interaction provides high potency and selectivity. Given that JAK3 expression is primarily restricted to hematopoietic cells and its crucial role in immune cell development, this compound serves as a valuable chemical probe for dissecting the specific functions of JAK3 in immune-mediated diseases.[6]

In Vitro Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a crucial determinant of its utility, both as a research tool and a therapeutic agent. The following table summarizes the in vitro inhibitory activity of this compound and ruxolitinib against the four members of the JAK family.

InhibitorTargetIC50 (nM)Selectivity Fold (vs. other JAKs)Reference
This compound JAK3 0.127 410x vs JAK1, 2700x vs JAK2, 3600x vs TYK2 [5][7]
JAK152.07-[5][7]
JAK2342.9-[5][7]
TYK2457.2-[5][7]
Ruxolitinib JAK1 3.3 ~0.85x vs JAK2, >130x vs JAK3, ~6x vs TYK2 [2][8]
JAK2 2.8 ~1.2x vs JAK1, >150x vs JAK3, ~7x vs TYK2 [2][8]
JAK3>428-[2]
TYK219-[2]

Data Interpretation: The data clearly illustrates the distinct selectivity profiles of the two inhibitors. This compound demonstrates exceptional selectivity for JAK3, with IC50 values in the picomolar range and several thousand-fold selectivity over other JAK family members.[5][7] Ruxolitinib is a potent inhibitor of both JAK1 and JAK2 with nanomolar IC50 values, while exhibiting significantly less activity against JAK3 and TYK2.[2][8]

Cellular Activity

The efficacy of these inhibitors in a cellular context provides further insight into their biological function.

InhibitorCell-Based AssayKey FindingsReference
This compound IL-2 stimulated STAT5 phosphorylation in human CD4+ T cellsBlocks JAK3-dependent STAT5 phosphorylation at 100 nM.[6][9]
IL-6 stimulated STAT3 signaling in human CD4+ T cellsDoes not inhibit JAK3-independent STAT3 signaling up to 1 µM.[6][9]
BRET assayApparent EC50 of 100 nM.[6][7]
Ruxolitinib Inhibition of STAT3 phosphorylationAchieved at two hours after dosing in patients with myelofibrosis and polycythemia vera.[1]
Proliferation of JAK2V617F-mediated cells (Ba/F3 and HEL)Inhibits signaling and proliferation.[8]

Data Interpretation: this compound's cellular activity mirrors its in vitro selectivity, effectively inhibiting the JAK3-downstream signaling of STAT5 in response to IL-2, a JAK1/JAK3 dependent pathway, without affecting the JAK1/JAK2/TYK2-dependent STAT3 signaling stimulated by IL-6.[6][9] Ruxolitinib demonstrates its intended biological effect by inhibiting STAT3 phosphorylation in patients and suppressing the proliferation of cells driven by the common JAK2V617F mutation found in MPNs.[1][8]

Experimental Protocols

Kinase Inhibition Assay (for IC50 determination):

A common method for determining IC50 values is a radiometric protein kinase assay. A simplified, general protocol is as follows:

  • Reaction Mixture Preparation: A reaction buffer containing a specific concentration of the kinase (e.g., JAK1, JAK2, JAK3, or TYK2), a substrate peptide, and ATP (including a radiolabeled ATP, e.g., ³³P-ATP) is prepared.

  • Inhibitor Addition: Serial dilutions of the test compound (this compound or ruxolitinib) are added to the reaction mixture. A control with no inhibitor is also included.

  • Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the residual ATP, often by spotting the mixture onto a filter membrane which is then washed.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Western Blot):

This protocol outlines a general procedure to assess the inhibition of STAT phosphorylation in cells:

  • Cell Culture and Treatment: A suitable cell line (e.g., human CD4+ T cells) is cultured. The cells are pre-incubated with various concentrations of the inhibitor (this compound or ruxolitinib) or a vehicle control (DMSO) for a specified time (e.g., 1 hour).

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2 to activate the JAK1/3 pathway or IL-6 to activate the JAK1/2/TYK2 pathway) for a short period (e.g., 30 minutes) to induce STAT phosphorylation.

  • Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-phospho-STAT5) and a loading control (e.g., anti-β-actin or total STAT).

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The protein bands are visualized using a suitable detection reagent and imaging system.

  • Analysis: The intensity of the phosphorylated STAT bands is quantified and normalized to the loading control to determine the effect of the inhibitor.

Visualizing the Mechanisms

To further elucidate the distinct mechanisms of action and experimental workflows, the following diagrams are provided.

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway and Inhibitor Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Cytokine Binding JAK1 JAK1 Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK2 JAK2 Receptor->JAK2 JAK3 JAK3 Receptor->JAK3 STAT STAT Receptor->STAT 4. STAT Recruitment JAK1->Receptor 3. Receptor Phosphorylation JAK1->JAK2 Trans-phosphorylation JAK1->JAK3 JAK1->STAT 5. STAT Phosphorylation JAK2->Receptor JAK2->JAK1 JAK2->STAT JAK3->JAK1 Trans-phosphorylation JAK3->STAT pSTAT pSTAT Dimer_pSTAT pSTAT Dimer pSTAT->Dimer_pSTAT 6. Dimerization Nucleus Nucleus Dimer_pSTAT->Nucleus 7. Nuclear Translocation Transcription Gene Transcription Nucleus->Transcription 8. Gene Regulation Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Inhibition Ruxolitinib->JAK2 Inhibition FM381 This compound FM381->JAK3 Inhibition

Caption: Mechanism of JAK-STAT signaling and points of inhibition by this compound and ruxolitinib.

Western_Blot_Workflow Western Blot Workflow for STAT Phosphorylation cluster_protocol Experimental Steps A 1. Cell Culture & Inhibitor Treatment (e.g., this compound or Ruxolitinib) B 2. Cytokine Stimulation (e.g., IL-2 or IL-6) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. SDS-PAGE & Protein Transfer C->D E 5. Immunoblotting with Anti-pSTAT & Anti-STAT Antibodies D->E F 6. Detection & Quantification E->F

Caption: A generalized workflow for assessing STAT phosphorylation via Western Blot.

Conclusion

This compound and ruxolitinib are both potent inhibitors of the JAK family but with distinct and complementary selectivity profiles. Ruxolitinib is a dual JAK1/JAK2 inhibitor with proven clinical efficacy in myeloproliferative neoplasms.[10][11][12] Its strength lies in its ability to broadly suppress the signaling that drives these diseases. This compound, on the other hand, is a highly selective and potent tool for the specific interrogation of JAK3's role in cellular processes, particularly in the context of the immune system.[5][6] The choice between these two inhibitors will be dictated by the specific research question or therapeutic goal. For studies requiring the specific modulation of JAK3, this compound is the superior tool, while for applications necessitating the dual inhibition of JAK1 and JAK2, ruxolitinib remains a clinically validated and powerful option. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their experimental designs.

References

A Comparative Guide to the Selectivity of FM-381 and Pan-JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity of the chemical probe FM-381 against a range of pan-Janus Kinase (JAK) inhibitors. The information presented is intended to assist researchers in selecting the appropriate tool compounds for investigating the roles of specific JAK family members in cellular signaling pathways and disease models.

Introduction to JAK Inhibition

The Janus kinase (JAK) family, comprising four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and growth factors.[1][2] This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, which is integral to immune function, inflammation, and hematopoiesis.[3] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.[2][3]

JAK inhibitors (jakinibs) are small molecules that interfere with this pathway by targeting the ATP-binding site of JAK enzymes. They are broadly classified based on their selectivity for different JAK isoforms. Pan-JAK inhibitors target multiple JAK family members, while selective inhibitors are designed to target a specific isoform. This selectivity has significant implications for both therapeutic applications and basic research, as it can dictate the breadth of cytokine signaling pathways that are affected.[4]

This guide focuses on This compound , a highly selective JAK3 inhibitor, and compares its performance with several pan-JAK inhibitors, including Tofacitinib, Baricitinib, Ruxolitinib, Peficitinib, and Delgocitinib.

This compound: A Selective JAK3 Chemical Probe

This compound is distinguished by its mechanism as a potent, covalent reversible inhibitor that specifically targets a unique cysteine residue (Cys909) at the gatekeeper position of JAK3. This unique targeting mechanism confers exceptional selectivity for JAK3 over other kinases.

Pan-JAK Inhibitors: Broad Spectrum Inhibition

In contrast to this compound, pan-JAK inhibitors are designed to inhibit multiple JAK isoforms. These inhibitors, which include clinically approved drugs, act as ATP-competitive antagonists and have demonstrated efficacy in treating various inflammatory conditions by blocking the signaling of a wider range of cytokines.[5] However, this broad activity can also lead to off-target effects related to the inhibition of unintended JAK isoforms.[6] For instance, inhibition of JAK2 can be associated with hematological side effects like anemia, while JAK3 inhibition is linked to immunosuppression.[2][6]

Quantitative Comparison of Inhibitor Selectivity

The following tables summarize the in vitro inhibitory activity of this compound and several pan-JAK inhibitors against the four JAK isoforms. The data, presented as half-maximal inhibitory concentrations (IC50), provide a quantitative measure of potency and selectivity. A lower IC50 value indicates higher potency.

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)Selectivity vs. JAK3 (Fold)
JAK3 0.127 - 0.154 1
JAK152 - 63.1~410
JAK2346 - 421.4~2700
TYK2459 - 559.9~3600

Data compiled from multiple sources.[7]

Table 2: Comparative Kinase Selectivity of Pan-JAK Inhibitors

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Targets
Tofacitinib 15.177.455.0489JAK1/JAK3[5]
Baricitinib 4.0 - 5.95.7 - 6.6>400 - 78753 - 61JAK1/JAK2[5][8]
Ruxolitinib 3.32.842819JAK1/JAK2[1]
Peficitinib 3.95.00.714.8Pan-JAK
Delgocitinib 2.82.61358Pan-JAK[5]

IC50 values are derived from various in vitro enzymatic assays and may differ between studies.[1][5][8]

As the data illustrates, this compound exhibits a remarkable selectivity for JAK3, with inhibitory concentrations for other JAKs that are several orders of magnitude higher.[7] In a broader screening against 410 different kinases, this compound showed no significant off-target activity at a concentration of 100 nM, underscoring its high specificity.[7] In contrast, the pan-JAK inhibitors display potent inhibition across multiple JAK isoforms, with varying degrees of preference.

Signaling Pathways and Experimental Workflows

To understand the context of JAK inhibition, it is crucial to visualize the signaling pathway and the experimental methods used to determine inhibitor selectivity.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_inhibitors Inhibition Points Receptor Cytokine Receptor JAKs JAK Dimer (JAK1/JAK2/JAK3/TYK2) Receptor->JAKs 2. Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAKs->Receptor 3. Receptor Phosphorylation JAKs->STAT 5. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding pSTAT pSTAT Dimer Nucleus Nucleus pSTAT->Nucleus 6. Dimerization & Nuclear Translocation Gene Gene Transcription FM381 This compound FM381->JAKs Highly Selective for JAK3 PanJAK Pan-JAK Inhibitors (Tofacitinib, etc.) PanJAK->JAKs Broadly Targets Multiple JAKs

Figure 1. The JAK-STAT signaling pathway and points of inhibition.

The diagram above illustrates the sequential activation of the JAK-STAT pathway, from cytokine binding to gene transcription. This compound and pan-JAK inhibitors both target the JAKs, but with different specificity, leading to distinct downstream biological consequences.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase (e.g., JAK3) - Substrate (Peptide) - Radiolabeled ATP ([γ-³²P]ATP) - Inhibitor (e.g., this compound) start->reagents incubation Incubate Kinase, Substrate, ATP, and Inhibitor reagents->incubation stop_reaction Stop Reaction & Separate Components incubation->stop_reaction detection Detect Phosphorylated Substrate (e.g., Scintillation Counting) stop_reaction->detection analysis Data Analysis: Plot Inhibition Curve Calculate IC50 Value detection->analysis end End analysis->end

Figure 2. Generalized workflow for a radiometric kinase selectivity assay.

This flowchart outlines the principal steps in a typical in vitro kinase assay used to determine the IC50 values presented in the tables. Such assays are fundamental for characterizing the potency and selectivity of kinase inhibitors.

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of experimental data. Below are representative protocols for the key assays used to evaluate JAK inhibitor selectivity.

In Vitro Biochemical Kinase Assay (Radiometric)

This method directly measures the enzymatic activity of a purified kinase and is often considered the gold standard for determining IC50 values.

Objective: To quantify the potency of an inhibitor by measuring the transfer of a radiolabeled phosphate from ATP to a kinase substrate.

Materials:

  • Purified recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2)

  • Specific peptide substrate for each kinase

  • [γ-³²P]ATP (radiolabeled ATP)

  • Test inhibitors (e.g., this compound, pan-JAK inhibitors) dissolved in DMSO

  • Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT)

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microtiter plate, prepare a reaction mixture containing the kinase reaction buffer, the specific JAK enzyme, and its corresponding peptide substrate.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor (or DMSO as a vehicle control) to the wells and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Separation: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³²P]ATP will be washed away.

  • Detection: After washing and drying the plate, measure the amount of radioactivity in each well using a scintillation counter. The signal is directly proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to fit the data and calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[6]

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This assay measures the inhibitory effect of a compound within a more biologically relevant cellular context by quantifying the phosphorylation of STAT proteins downstream of JAK activation.

Objective: To assess an inhibitor's ability to block cytokine-induced JAK-STAT signaling in whole cells.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or specific T cell lines)

  • Cytokines to stimulate specific pathways (e.g., IL-2 for JAK1/JAK3, IL-6 for JAK1/JAK2/TYK2)[2]

  • Test inhibitors dissolved in DMSO

  • Cell culture medium

  • Fixation and permeabilization buffers (e.g., paraformaldehyde and methanol)

  • Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT5, anti-pSTAT3)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate and prepare the target cells. In some cases, cells are starved of cytokines for a period to reduce baseline signaling.

  • Inhibitor Pre-incubation: Incubate the cells with various concentrations of the test inhibitor (or DMSO control) for a specified time (e.g., 1 hour) at 37°C.[7]

  • Cytokine Stimulation: Add a specific cytokine to the cell suspensions to activate the target JAK-STAT pathway. Incubate for a short period (e.g., 15-30 minutes) at 37°C.[7]

  • Fixation: Immediately stop the stimulation by adding a fixation buffer to crosslink proteins and preserve the phosphorylation state of the STATs.

  • Permeabilization: Permeabilize the cells with a buffer like ice-cold methanol to allow antibodies to access intracellular proteins.

  • Staining: Stain the cells with a fluorochrome-conjugated antibody that specifically recognizes the phosphorylated form of the target STAT protein.

  • Flow Cytometry Analysis: Acquire the data on a flow cytometer. The median fluorescence intensity (MFI) of the phospho-STAT signal is measured for thousands of individual cells per sample.

  • Data Analysis: The reduction in MFI in inhibitor-treated samples compared to the cytokine-stimulated control is used to determine the dose-dependent inhibitory effect. IC50 values can be calculated by plotting the percent inhibition of STAT phosphorylation against the inhibitor concentration.

Summary and Conclusion

The data presented in this guide highlight a clear distinction between the highly selective chemical probe this compound and the broader activity profile of pan-JAK inhibitors.

  • This compound is an exceptionally selective and potent inhibitor of JAK3, demonstrating selectivity of over 400-fold against JAK1 and over 2,700-fold against JAK2 and TYK2 in biochemical assays.[7] Its high specificity makes it an invaluable tool for researchers aiming to dissect the specific functions of JAK3 in immune cell signaling and pathology, without the confounding effects of inhibiting other JAK isoforms.

  • Pan-JAK inhibitors , such as Tofacitinib, Baricitinib, Ruxolitinib, Peficitinib, and Delgocitinib, exhibit potent activity against multiple JAK family members.[5] While this broad-spectrum inhibition is the basis for their therapeutic efficacy in complex inflammatory diseases where multiple cytokines are involved, it presents a challenge for targeted research. The overlapping activity profiles mean that effects observed using these compounds cannot be definitively attributed to the inhibition of a single JAK isoform.

For drug development professionals and scientists investigating the intricacies of the JAK-STAT pathway, the choice of inhibitor is critical. For studies requiring the specific interrogation of JAK3-mediated pathways, this compound is the superior tool. Conversely, when the research goal is to mimic the therapeutic effect of clinically approved jakinibs or to induce a broad blockade of cytokine signaling, a pan-JAK inhibitor may be more appropriate. Understanding these differences in selectivity, supported by robust quantitative data and clear experimental protocols, is essential for designing rigorous experiments and accurately interpreting their outcomes.

References

On-Target Effects of FM-381: A Comparative Analysis with siRNA-Mediated Gene Silencing

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers confirming the on-target effects of the JAK3 inhibitor, FM-381. This document provides a comprehensive comparison with siRNA-mediated knockdown of JAK3, supported by experimental data and detailed protocols.

In the realm of targeted therapies, confirming that a small molecule inhibitor elicits its biological effects through the specific inhibition of its intended target is paramount. This guide provides a comparative framework for validating the on-target effects of this compound, a potent and selective covalent inhibitor of Janus kinase 3 (JAK3), by contrasting its performance with the highly specific method of small interfering RNA (siRNA)-mediated gene silencing. The data presented herein, compiled from multiple studies, offers researchers a quantitative basis for assessing the specificity of this compound in their experimental systems.

Comparative Analysis of this compound and JAK3 siRNA

To objectively assess the on-target efficacy of this compound, its effects on key cellular processes are compared with those observed following the specific knockdown of its target, JAK3, using siRNA. The following tables summarize the quantitative data on target protein reduction, downstream signaling inhibition, and the resulting impact on cell viability.

Parameter This compound JAK3 siRNA Control Reference
JAK3 Protein Levels Not Applicable (Inhibitor)Up to 95% reductionNo significant change[1]
pSTAT5 Inhibition EC50: 100 nM (in human CD4+ T cells)Significant reduction (specific % varies by study)No significant change[2]
Cell Viability Dose-dependent decrease (specific IC50 varies by cell line)Significant decrease in viability of Jurkat cellsNo significant change[3][4][5][6][7][8]

Table 1: Comparison of On-Target Effects. This table provides a side-by-side comparison of the effects of this compound and JAK3 siRNA on JAK3 protein levels, the phosphorylation of the downstream signaling molecule STAT5, and overall cell viability.

Experimental Validation: Methodologies

Reproducibility is a cornerstone of scientific research. The following section details the experimental protocols for the key assays used to generate the comparative data.

siRNA-Mediated Knockdown of JAK3

Objective: To specifically reduce the expression of JAK3 protein in a target cell line.

Protocol:

  • Cell Seeding: Seed hematopoietic cells (e.g., Jurkat) at a density of 2 x 10^5 cells/well in a 6-well plate with antibiotic-free RPMI-1640 medium supplemented with 10% FBS.

  • siRNA Preparation: Prepare a solution of JAK3-specific siRNA and a non-targeting control siRNA at a final concentration of 50 nM in a serum-free medium.

  • Transfection: Utilize a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's instructions to deliver the siRNA into the cells.

  • Incubation: Incubate the cells for 48-72 hours post-transfection to allow for sufficient knockdown of the target protein.

  • Verification: Assess the knockdown efficiency by subjecting cell lysates to Western blot analysis for JAK3 protein levels.

Western Blot Analysis for JAK3 and Phospho-STAT5

Objective: To quantify the levels of total JAK3 and phosphorylated STAT5 (pSTAT5) protein.

Protocol:

  • Cell Lysis: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for JAK3, phospho-STAT5 (Tyr705), and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound treatment or JAK3 knockdown on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed hematopoietic cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Treatment:

    • This compound: Treat cells with a range of concentrations of this compound or a vehicle control (DMSO).

    • siRNA: Perform siRNA transfection as described above in a 96-well format.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control-treated cells.

Visualizing the Molecular Interactions

To further elucidate the mechanisms of action, the following diagrams, generated using Graphviz (DOT language), illustrate the JAK3 signaling pathway and the experimental workflow for confirming the on-target effects of this compound.

JAK3_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor JAK1 JAK1 JAK3 JAK3 IL2R->JAK3 Activation STAT5_inactive STAT5 (inactive) JAK3->STAT5_inactive Phosphorylation STAT5_active pSTAT5 (active) STAT5_inactive->STAT5_active STAT5_dimer pSTAT5 Dimer STAT5_active->STAT5_dimer Dimerization Gene Target Gene Transcription STAT5_dimer->Gene Nuclear Translocation IL2 IL-2 IL2->IL2R FM381 This compound FM381->JAK3 Inhibition siRNA JAK3 siRNA siRNA->JAK3 Degradation

Figure 1: The JAK3-STAT5 signaling pathway and points of intervention.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Downstream Assays cluster_analysis Data Analysis & Comparison Control Vehicle Control (DMSO) Western Western Blot (JAK3, pSTAT5) Control->Western Viability Cell Viability (MTT Assay) Control->Viability FM381 This compound Treatment FM381->Western FM381->Viability siRNA_control Control siRNA siRNA_control->Western siRNA_control->Viability siRNA_JAK3 JAK3 siRNA siRNA_JAK3->Western siRNA_JAK3->Viability Comparison Compare Protein Levels, pSTAT5 Inhibition, and Cell Viability Western->Comparison Viability->Comparison

Figure 2: Experimental workflow for on-target validation.

References

A Comparative Analysis of FM-381 and Next-Generation JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for autoimmune and inflammatory diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a detailed comparison of FM-381, a covalent reversible JAK3 inhibitor, with a selection of next-generation JAK inhibitors, including upadacitinib and filgotinib. We delve into their mechanisms of action, selectivity profiles, and the experimental methodologies used for their characterization, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Selectivity

The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling pathways that are central to immune responses. Dysregulation of these pathways is implicated in numerous inflammatory conditions. While first-generation JAK inhibitors like tofacitinib exhibit broader or "pan-JAK" inhibition, next-generation inhibitors are designed for greater selectivity towards specific JAK isoforms, aiming for improved safety and efficacy profiles.

This compound stands out due to its unique mechanism as a potent, covalent reversible inhibitor of JAK3. It specifically targets a cysteine residue (Cys909) present in the ATP-binding site of JAK3, an amino acid not conserved in other JAK family members. This covalent interaction, while reversible, contributes to its high potency and remarkable selectivity for JAK3.[1][2][3][4][5]

Next-generation JAK inhibitors like upadacitinib and filgotinib are highly selective for JAK1.[6][7][8] This selectivity is achieved through non-covalent interactions, exploiting subtle structural differences in the ATP-binding pockets of the JAK isoforms.[1][9] By primarily targeting JAK1, these inhibitors aim to modulate the signaling of a broad range of pro-inflammatory cytokines while potentially mitigating side effects associated with the inhibition of other JAKs, such as the role of JAK2 in erythropoiesis.[6]

Data Presentation: A Head-to-Head Look at Selectivity

The selectivity of JAK inhibitors is a critical determinant of their biological effects and clinical profiles. The following tables summarize the in vitro inhibitory potency (IC50) of this compound and several next-generation JAK inhibitors against the four JAK isoforms.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Target(s)Reference
This compound ~50.8~3430.127 ~457JAK3[10]
Upadacitinib 43 12023004700JAK1[11]
Filgotinib 629 17500--JAK1[8]
Decernotinib 11 (Ki)13 (Ki)2.5 (Ki) 11 (Ki)JAK3[12]
Peficitinib 3.95.00.71 4.8Pan-JAK[13]
Ruxolitinib 3.32.8 42819JAK1/JAK2[14]
Baricitinib 5.9 5.7 >40053JAK1/JAK2[5]

Note: IC50 and Ki values are sourced from different studies and experimental conditions may vary. Direct comparison should be made with caution. The primary target is indicated in bold.

Experimental Protocols

The characterization of JAK inhibitors relies on a suite of biochemical and cellular assays to determine their potency and selectivity. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The assay measures the phosphorylation of a substrate peptide by the JAK enzyme. Inhibition of the kinase results in a decrease in the FRET signal.[2][14]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes

  • Fluorescein-labeled substrate peptide (e.g., Poly-GT)

  • ATP

  • LanthaScreen™ Tb-anti-pY20 antibody (donor fluorophore)

  • TR-FRET dilution buffer

  • Test compounds (e.g., this compound, upadacitinib)

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute to a 4x working concentration in kinase buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the 4x compound dilution.

  • Kinase Reaction: Add 5 µL of a 2x kinase and 2x substrate mixture to each well. Initiate the reaction by adding 2.5 µL of a 4x ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a solution containing EDTA and the Tb-labeled antibody in TR-FRET dilution buffer.

  • Reading: After a 30-minute incubation at room temperature, read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm with excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][15]

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This assay measures the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs), providing a measure of the compound's cellular potency and selectivity.[11][16][17][18][19][20][21]

Principle: Whole blood or PBMCs are pre-incubated with the inhibitor and then stimulated with a specific cytokine to induce the phosphorylation of a downstream STAT protein. The level of phosphorylated STAT (pSTAT) in specific immune cell populations is then quantified by flow cytometry using a phospho-specific antibody.

Materials:

  • Fresh human whole blood or isolated PBMCs

  • Test compounds (e.g., this compound, filgotinib)

  • Cytokines for stimulation (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, IFN-α for JAK1/TYK2)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19)

  • Fluorochrome-conjugated antibody against a specific pSTAT protein (e.g., anti-pSTAT5, anti-pSTAT3)

Protocol:

  • Compound Incubation: Incubate 100 µL of whole blood or a suspension of PBMCs with various concentrations of the test compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Cytokine Stimulation: Add the appropriate cytokine to the blood or cell suspension and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Fixation and Lysis: Fix the cells and lyse the red blood cells using appropriate buffers.

  • Permeabilization: Permeabilize the cells to allow intracellular staining.

  • Staining: Stain the cells with a cocktail of antibodies against cell surface markers and the intracellular pSTAT protein.

  • Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the specific immune cell populations of interest (e.g., CD4+ T cells, B cells). Determine the median fluorescence intensity (MFI) of the pSTAT signal in each population. Plot the MFI against the inhibitor concentration and calculate the IC50 value.[16][17][18][19]

Mandatory Visualization

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization pJAK pJAK JAK->pJAK 3. Autophosphorylation STAT STAT pSTAT pSTAT STAT->pSTAT 5. Phosphorylation pJAK->STAT 4. STAT Recruitment pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 6. Dimerization DNA DNA pSTAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation

Caption: The canonical JAK-STAT signaling pathway, a key target for immunomodulatory drugs.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_preclinical Preclinical Models Kinase_Assay Biochemical Kinase Assay (e.g., LanthaScreen™) IC50_determination Determine IC50 values for each JAK isoform Kinase_Assay->IC50_determination Animal_Model Animal Models of Disease (e.g., Collagen-Induced Arthritis) IC50_determination->Animal_Model Lead Optimization Cell_Assay Cellular pSTAT Assay (e.g., Flow Cytometry in PBMCs) Cellular_IC50 Determine cellular IC50 for cytokine-stimulated pathways Cell_Assay->Cellular_IC50 Cellular_IC50->Animal_Model Efficacy_Safety Evaluate in vivo efficacy, safety, and pharmacokinetics Animal_Model->Efficacy_Safety Start JAK Inhibitor Candidate Start->Kinase_Assay Initial Screening Start->Cell_Assay Cellular Potency

Caption: A typical experimental workflow for the preclinical evaluation of JAK inhibitors.

Conclusion

The development of next-generation JAK inhibitors represents a significant advancement in the targeted treatment of immune-mediated diseases. This compound, with its unique covalent reversible mechanism and high selectivity for JAK3, offers a distinct pharmacological profile compared to the JAK1-selective inhibitors like upadacitinib and filgotinib. The data presented in this guide, derived from established in vitro and cellular assays, highlights the diverse strategies being employed to achieve isoform selectivity. Further preclinical and clinical investigation will continue to elucidate the therapeutic potential and safety advantages of these targeted approaches, ultimately guiding the development of more precise and effective treatments for patients with inflammatory and autoimmune disorders.

References

Safety Operating Guide

Proper Disposal Procedures for FM-381

Author: BenchChem Technical Support Team. Date: November 2025

FM-381 requires careful handling and disposal due to its hazardous nature. As a substance harmful if swallowed and very toxic to aquatic life with long-lasting effects, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols to ensure personal safety and environmental protection.[1] This guide provides essential information for the proper disposal of this compound.

Hazard and Disposal Summary

All quantitative data and key disposal information for this compound are summarized in the table below for easy reference. This information is derived from the Safety Data Sheet (SDS).

ParameterValue/InstructionSource
Product Name This compoundDC Chemicals
CAS No. 2226521-65-7DC Chemicals
Primary Hazards Acute toxicity, Oral (Category 4). Acute aquatic toxicity (Category 1). Chronic aquatic toxicity (Category 1).DC Chemicals[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.DC Chemicals[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.DC Chemicals[1]
Environmental Precautions Avoid release to the environment. Collect spillage.DC Chemicals[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.DC Chemicals[1]

Experimental Protocols

Currently, there are no publicly available, specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. The recommended procedure is to treat it as hazardous chemical waste and dispose of it through a licensed professional waste disposal service.[2] Do not attempt to treat the waste in the laboratory without validated procedures and appropriate safety measures.

Standard Operating Procedure for Disposal

The following step-by-step guidance outlines the proper disposal procedure for this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound waste.

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams.[3]

  • Keep this compound waste separate from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents to prevent hazardous reactions.[1]

3. Waste Collection and Labeling:

  • Collect this compound waste in a designated, leak-proof, and chemically compatible container.

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound" and the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

4. Storage:

  • Store the waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated.[1]

  • Keep the container tightly sealed when not in use.[1]

5. Disposal Request:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][4]

  • Follow your institution's specific procedures for requesting a waste pickup.

6. Accidental Spills:

  • In the event of a spill, prevent the material from entering drains or waterways.[3]

  • Absorb the spill with an inert, non-combustible absorbent material.

  • Collect the absorbed material and any contaminated soil or surfaces into a sealed container for hazardous waste disposal.

  • Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

FM381_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Waste Management cluster_spill Spill Contingency start Start: Generate This compound Waste ppe Wear Appropriate PPE start->ppe Step 1 spill Accidental Spill start->spill Potential Hazard segregate Segregate Waste from Incompatible Materials ppe->segregate Step 2 collect Collect in Labeled, Compatible Container segregate->collect Step 3 store Store in Designated Satellite Accumulation Area collect->store Step 4 request Request Pickup via EHS/Licensed Vendor store->request Step 5 transport Professional Transport to Disposal Facility request->transport Step 6 dispose Final Disposal at an Approved Facility transport->dispose Step 7 contain Contain and Absorb with Inert Material spill->contain Immediate Action spill_collect Collect Contaminated Material for Disposal contain->spill_collect spill_collect->store Treat as Hazardous Waste

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling FM-381

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for the handling and disposal of FM-381, a potent and selective JAK3 inhibitor. Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and mitigate risks. The following table summarizes the required personal protective equipment.

Protection Type Required Equipment Purpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or dust.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Impervious clothing (e.g., lab coat)Protects skin and personal clothing from contamination.
Respiratory Protection Suitable respiratorPrevents inhalation of dust or aerosols.[1]

General Handling Precautions:

  • Avoid inhalation of dust and aerosols.[1]

  • Prevent contact with eyes and skin.[1]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling.[1]

Emergency and First Aid Procedures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Storage and Disposal Plan

Proper storage and disposal of this compound are critical for safety and environmental protection.

Action Procedure
Storage Store in a tightly sealed container in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1]
Disposal Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment as this compound is very toxic to aquatic life with long-lasting effects.[1]

Experimental Protocol: Inhibition of STAT5 Phosphorylation in Human CD4+ T Cells

This compound is a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in cytokine signaling pathways essential for immune cell function. A key experimental application of this compound is to investigate its inhibitory effect on the JAK3-mediated phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) in response to cytokine stimulation, such as with Interleukin-2 (IL-2).

Objective: To determine the efficacy of this compound in inhibiting IL-2-induced STAT5 phosphorylation in primary human CD4+ T cells.

Methodology:

  • Cell Culture: Isolate primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) and culture them in an appropriate medium.

  • This compound Treatment: Treat the CD4+ T cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a predetermined incubation period. Include a vehicle control (e.g., DMSO).

  • Cytokine Stimulation: Stimulate the this compound-treated and control cells with human IL-2 to activate the JAK3-STAT5 signaling pathway.

  • Cell Lysis: After stimulation, lyse the cells to extract total cellular proteins.

  • Western Blot Analysis:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Data Analysis: Quantify the band intensities for p-STAT5 and total STAT5. Normalize the p-STAT5 signal to the total STAT5 signal to determine the extent of inhibition by this compound at each concentration.

JAK3-STAT5 Signaling Pathway

The following diagram illustrates the signaling pathway involving JAK3 and STAT5, and the inhibitory action of this compound.

JAK3_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-2R) JAK3 JAK3 CytokineReceptor->JAK3 Activation STAT5 STAT5 JAK3->STAT5 Phosphorylation pSTAT5 p-STAT5 (Dimer) STAT5->pSTAT5 GeneExpression Gene Expression (Cell Proliferation, Differentiation) pSTAT5->GeneExpression Transcription Regulation FM381 This compound FM381->JAK3 Inhibition

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FM-381
Reactant of Route 2
FM-381

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.